2-(Chloromethyl)acrylic Acid Ethyl Ester
Description
The exact mass of the compound Ethyl 2-(Chloromethyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRGIVPSXFJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454166 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17435-77-7 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)acrylic Acid Ethyl Ester
This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-(Chloromethyl)acrylic Acid Ethyl Ester, a valuable monomer in polymer chemistry and a reagent in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development and materials science. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is most commonly achieved through a two-step process. The initial step involves the formation of an intermediate, Ethyl α-(hydroxymethyl)acrylate. This is followed by the chlorination of the hydroxyl group to yield the final product.
The overall reaction scheme is as follows:
-
Step 1: Synthesis of Ethyl α-(hydroxymethyl)acrylate: This step utilizes a Horner-Wadsworth-Emmons type reaction between triethyl phosphonoacetate and formaldehyde (generated in situ from paraformaldehyde).
-
Step 2: Chlorination of Ethyl α-(hydroxymethyl)acrylate: The intermediate alcohol is then converted to the corresponding alkyl chloride using a chlorinating agent, typically thionyl chloride.
This pathway is efficient and utilizes readily available starting materials.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.
Caption: Synthesis pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate and a related bromo-analog of the final product, which provides an indication of the expected outcome for the chloro-derivative.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Form | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n_D^20) |
| Ethyl α-(hydroxymethyl)acrylate | C₆H₁₀O₃ | 130.14 | Liquid | 74-80 | 65-70 / 1 | 1.4494 |
| Ethyl α-(bromomethyl)acrylate | C₆H₉BrO₂ | 193.04 | Liquid | 87 | 85-87 / 20 | 1.4502 |
| This compound | C₆H₉ClO₂ | 148.59 | Liquid | - | - | - |
Note: Detailed yield and physical properties for the chlorination step with thionyl chloride were not available in the cited literature. The data for the brominated analog is provided for reference.
Detailed Experimental Protocols
The following protocols are based on established and verified procedures.
Step 1: Synthesis of Ethyl α-(hydroxymethyl)acrylate[1]
This procedure is adapted from Organic Syntheses.
Materials and Equipment:
-
1000-mL four-necked, round-bottomed flask
-
Mechanical stirrer
-
250-mL pressure-equalizing addition funnel
-
Reflux condenser
-
Thermometer
-
Paraformaldehyde (48 g, 1.6 mol)
-
1 N Phosphoric acid (4 mL)
-
Water (170 mL)
-
Triethyl phosphonoacetate (89.6 g, 0.4 mol)
-
Potassium carbonate (60.7 g, 0.44 mol)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Formaldehyde Solution: In the 1000-mL flask, a mixture of paraformaldehyde (48 g), 1 N phosphoric acid (4 mL), and water (110 mL) is heated to 90°C for 1.5 hours to obtain a clear aqueous solution of formaldehyde. The solution is then cooled to room temperature.
-
Reaction Setup: Triethyl phosphonoacetate (89.6 g) is added to the cooled formaldehyde solution in the flask. The mixture is stirred vigorously (approximately 1000 rpm) at room temperature.
-
Addition of Base: A solution of potassium carbonate (60.7 g) in water (60 mL) is added to the stirred reaction mixture. The initial 10 mL should be added slowly over 10 minutes, with the remainder added more rapidly over the next 40 minutes. The temperature of the reaction mixture will rise to 35-40°C and should be maintained in this range, using a water bath if necessary.
-
Reaction Quench and Extraction: After the addition of the potassium carbonate solution is complete, stirring is continued for an additional 5 minutes at 40°C. The reaction is then promptly cooled to room temperature using an ice bath. Diethyl ether (200 mL) and brine (150 mL) are added to the cooled mixture.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with 100-mL portions of diethyl ether.
-
Work-up: The combined organic layers are washed twice with 100-mL portions of brine and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation under reduced pressure. The remaining oil is purified by vacuum distillation, collecting the fraction at 65-70°C (1 mmHg) to yield 38.5-41.6 g (74-80%) of ethyl α-(hydroxymethyl)acrylate as a high-purity liquid.
Step 2: Synthesis of this compound
This generalized procedure is based on the known reactivity of thionyl chloride with alcohols.[1]
Materials and Equipment:
-
Round-bottomed flask appropriate for the scale of the reaction
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube or gas outlet to a scrubber
-
Ethyl α-(hydroxymethyl)acrylate (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)
-
(Optional) A tertiary amine base (e.g., pyridine, triethylamine)
Procedure:
-
Reaction Setup: A solution of ethyl α-(hydroxymethyl)acrylate in an anhydrous aprotic solvent is placed in the round-bottomed flask, equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.
-
Addition of Thionyl Chloride: Thionyl chloride (typically 1.1-1.5 molar equivalents) is added dropwise to the cooled, stirred solution of the alcohol. The addition should be controlled to maintain the reaction temperature below 10°C. The reaction of thionyl chloride with the alcohol will generate gaseous HCl and SO₂; therefore, the reaction must be performed in a well-ventilated fume hood, and the gas outlet should be connected to a basic scrubber (e.g., NaOH solution) to neutralize the acidic gases.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC or GC is recommended). Gentle heating may be required to drive the reaction to completion in some cases.
-
Work-up: The reaction mixture is carefully poured over crushed ice to quench any remaining thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent used for the reaction.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.
-
Purification: The organic solution is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound. The final product should be stored with a polymerization inhibitor, such as hydroquinone (HQ).
References
In-Depth Technical Guide to 2-(Chloromethyl)acrylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-(Chloromethyl)acrylic Acid Ethyl Ester. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a versatile building block in organic synthesis.
Core Chemical Properties
This compound, also known as Ethyl 2-(chloromethyl)acrylate, is a functionalized acrylic ester with the chemical formula C₆H₉ClO₂.[1] It is a colorless liquid at room temperature and is noted for its utility as a reactive intermediate in the synthesis of a variety of organic molecules.[1] The presence of both a reactive chloromethyl group and an acrylate moiety makes it a valuable precursor for introducing complex functionalities.
A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉ClO₂ | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| CAS Number | 17435-77-7 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 72 °C | [1][3] |
| Melting Point | No data available | [4] |
| Solubility | No specific data available, but likely soluble in organic solvents. | |
| Purity | >98.0% (GC) |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of the corresponding hydroxylated precursor, ethyl 2-(hydroxymethyl)acrylate. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from Ethyl 2-(hydroxymethyl)acrylate
This protocol is based on analogous procedures for the synthesis of haloacrylates.[5][6][7][8]
Materials:
-
Ethyl 2-(hydroxymethyl)acrylate
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(hydroxymethyl)acrylate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acidic byproducts.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis. The acrylate group can participate in polymerization reactions and Michael additions, while the chloromethyl group is susceptible to nucleophilic substitution.
Michael Addition Reactions
As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. It readily reacts with nucleophiles, such as thiols, in a conjugate addition manner. This reactivity is particularly relevant in bioconjugation chemistry, where the thiol group of cysteine residues in proteins can be selectively targeted.[9][10][11][12]
The reaction with a thiol-containing molecule, such as cysteine, proceeds via a two-step mechanism. The first step is a Michael addition of the thiol to the β-carbon of the acrylate. This is followed by a second nucleophilic attack of another thiol molecule, displacing the chlorine atom.[10]
Free-Radical Polymerization
Similar to other acrylate monomers, this compound can undergo free-radical polymerization to form polymers with a repeating unit containing a chloromethyl side chain. This polymerization process typically involves three main stages: initiation, propagation, and termination.[13][14][15]
-
Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals. These radicals then add to the double bond of the monomer, creating a new radical species.[13][14]
-
Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the terminus. This process repeats, leading to the growth of the polymer chain.[13][14][15]
-
Termination: The polymerization is terminated when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two non-radical polymer chains.[14]
The resulting polychloromethylated polymer can be further functionalized by nucleophilic substitution of the chlorine atoms, allowing for the creation of a wide range of functional materials.
References
- 1. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. This compound | 17435-77-7 [chemicalbook.com]
- 3. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) >98.0%(GC) 1g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
An In-Depth Technical Guide to Ethyl 2-(chloromethyl)acrylate
This technical guide provides a comprehensive overview of Ethyl 2-(chloromethyl)acrylate, a valuable reagent in organic synthesis and polymer chemistry. The document details its chemical structure, physical and chemical properties, a representative synthetic protocol, and its applications, particularly for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Properties
Ethyl 2-(chloromethyl)acrylate is a functionalized monomer with the chemical formula C₆H₉ClO₂.[1] Its structure features an ethyl ester group and a chloromethyl group attached to the acrylate backbone, making it a versatile building block for further chemical modifications.
Structural Formula:
Chemical Identifiers and Properties:
A summary of the key identifiers and physicochemical properties of Ethyl 2-(chloromethyl)acrylate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClO₂ | [1][2] |
| Molecular Weight | 148.59 g/mol | [1] |
| CAS Number | 17435-77-7 | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
| InChI | InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | [2][] |
| InChIKey | KPXRGIVPSXFJEX-UHFFFAOYSA-N | [2][] |
| SMILES | CCOC(=O)C(=C)CCl | [2][] |
| Storage Conditions | Refrigerated (0-10°C), under an inert atmosphere | [1][3] |
Synthesis of Ethyl 2-(halomethyl)acrylates
A common route for the synthesis of α-(halomethyl)acrylates involves a two-step process starting from commercially available materials. The general strategy involves the formation of ethyl α-(hydroxymethyl)acrylate, followed by halogenation. The following experimental protocol details the synthesis of the bromo-analog, and a similar procedure can be applied for the preparation of Ethyl 2-(chloromethyl)acrylate by selecting the appropriate halogenating agent.[5]
Experimental Protocol: Synthesis of Ethyl α-(bromomethyl)acrylate
This procedure is adapted from a known synthesis of ethyl α-(bromomethyl)acrylate and illustrates a viable pathway to α-(halomethyl)acrylates.[5][6]
Step 1: Synthesis of Ethyl α-(hydroxymethyl)acrylate
-
Reaction Setup: A four-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser with a drying tube, and a thermometer.
-
Reaction: The flask is charged with a solution of ethyl α-(hydroxymethyl)acrylate (0.26 mol) in dry ether (250 mL) and cooled to -10°C.
-
Addition of Reagent: Phosphorus tribromide (0.12 mol) is added slowly over 15 minutes, maintaining the temperature.
-
Reaction Progression: The temperature is allowed to rise to 20°C, and the mixture is stirred for 3 hours.
-
Work-up: Water (150 mL) is added at -10°C, and the mixture is extracted with hexane (3 x 50 mL portions). The combined organic phases are washed twice with a saturated sodium chloride solution (50 mL) and dried over magnesium sulfate.
-
Purification: The solvents are removed using a rotary evaporator under reduced pressure, and the resulting oil is distilled to yield ethyl α-(bromomethyl)acrylate.
Note: For the synthesis of Ethyl 2-(chloromethyl)acrylate, a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) would be used in place of phosphorus tribromide.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic pathway for the production of Ethyl 2-(halomethyl)acrylates, highlighting the key intermediate.
Caption: Synthetic route to Ethyl 2-(chloromethyl)acrylate.
Applications in Research and Development
Ethyl 2-(chloromethyl)acrylate is a valuable monomer and intermediate in organic synthesis. Its reactivity makes it suitable for a variety of applications:
-
Polymer Synthesis: It can be used to introduce reactive chloromethyl groups into polymer chains, which can then be further functionalized.
-
Chemical Synthesis: It serves as a building block for introducing the acrylate moiety with a reactive handle.
-
Drug Development: Molecules containing this functional group have potential applications in bioconjugation, allowing for the covalent attachment of small molecules to proteins or other biomolecules.[] For instance, the reactive chloromethyl group can undergo nucleophilic substitution with residues like cysteine on antibodies to form antibody-drug conjugates (ADCs).
The workflow for its potential application in creating antibody-drug conjugates is depicted below.
Caption: Workflow for ADC development using an acrylate derivative.
References
- 1. Ethyl 2-(chloromethyl)acrylate | 17435-77-7 [sigmaaldrich.com]
- 2. PubChemLite - Ethyl 2-(chloromethyl)acrylate (stabilized with hq) (C6H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | TCI AMERICA [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-(Chloromethyl)acrylic Acid Ethyl Ester (CAS: 17435-77-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(chloromethyl)acrylic acid ethyl ester, a versatile bifunctional monomer and synthetic intermediate. This document consolidates critical data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications in polymer chemistry and bioconjugation, with a particular focus on its relevance to drug development.
Chemical and Physical Properties
This compound, also known as ethyl 2-(chloromethyl)acrylate, is a colorless liquid. It is typically stabilized with hydroquinone (HQ) to prevent polymerization during storage.[1][2] Below is a summary of its key properties.
| Property | Value | Reference(s) |
| CAS Number | 17435-77-7 | [3][4] |
| Molecular Formula | C₆H₉ClO₂ | [4] |
| Molecular Weight | 148.59 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
| Boiling Point | 72 °C | [5] |
| Density | 1.082 g/cm³ | [6] |
| Refractive Index (n20/D) | 1.450 | |
| Flash Point | 67.127 °C | [6] |
| Vapor Pressure | 1.206 mmHg at 25°C | [6] |
| InChI Key | KPXRGIVPSXFJEX-UHFFFAOYSA-N | [4] |
| SMILES | CCOC(=O)C(=C)CCl | [4] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [7][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl α-(hydroxymethyl)acrylate, via a Baylis-Hillman type reaction. The second step is the chlorination of this precursor.
Synthesis of Ethyl α-(hydroxymethyl)acrylate
A detailed and reliable procedure for the synthesis of ethyl α-(hydroxymethyl)acrylate is provided in Organic Syntheses.[6] This method involves the reaction of triethyl phosphonoacetate with an aqueous solution of formaldehyde.
Experimental Protocol:
-
Preparation of Formaldehyde Solution: In a 1000-mL four-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of 48 g (1.6 mol) of paraformaldehyde, 4 mL of 1 N phosphoric acid, and 110 mL of water is heated at 90°C for 1.5 hours to obtain a clear aqueous formaldehyde solution. The solution is then cooled to room temperature.
-
Reaction: To the flask containing the formaldehyde solution, 89.6 g (0.4 mol) of triethyl phosphonoacetate is added, and the mixture is stirred at 1000 rpm at room temperature. A solution of 60.7 g (0.44 mol) of potassium carbonate in 60 mL of water is added dropwise over approximately 50 minutes, maintaining the reaction temperature between 35-40°C with a water bath if necessary.
-
Work-up and Purification: After the addition is complete, stirring is continued for 5 minutes at 40°C. The reaction mixture is then rapidly cooled to room temperature using an ice bath, and 200 mL of diethyl ether and 150 mL of brine are added. The layers are separated, and the aqueous layer is extracted three times with 100-mL portions of diethyl ether. The combined organic layers are washed twice with 100-mL portions of brine and dried over magnesium sulfate. The solvents are removed under reduced pressure, and the remaining oil is distilled to yield ethyl α-(hydroxymethyl)acrylate (38.5–41.6 g, 74–80% yield) as a fraction collected at 65–70°C (1 mm).
Synthesis of this compound from Ethyl α-(hydroxymethyl)acrylate
Proposed Experimental Protocol:
-
Reaction Setup: A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a trap. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Reaction: Ethyl α-(hydroxymethyl)acrylate (e.g., 0.1 mol) is dissolved in a suitable anhydrous solvent such as dichloromethane or diethyl ether (e.g., 100 mL) and cooled to 0°C in an ice bath. Thionyl chloride (e.g., 0.11 mol, 1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes with stirring. A small amount of a radical inhibitor (such as hydroquinone) may be added to prevent polymerization.
-
Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction can be monitored by TLC). Upon completion, the excess solvent and thionyl chloride are carefully removed under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound.
Reactivity and Applications
This compound is a bifunctional molecule, possessing both a reactive acrylate moiety and an allylic chloride. This dual reactivity makes it a valuable building block in organic synthesis and polymer chemistry.
Polymer Chemistry
As an acrylate monomer, this compound can undergo polymerization to form functional polymers. The presence of the chloromethyl group in the side chain allows for post-polymerization modification, enabling the synthesis of a wide range of functional materials. These polymers can find applications in coatings, adhesives, and specialty plastics.[7][10][11]
Baylis-Hillman Reaction
The acrylate functionality can participate in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO).[12] This reaction is a powerful tool for the synthesis of densely functionalized molecules.
Baylis-Hillman Reaction Workflow
Caption: Workflow of the Baylis-Hillman reaction involving ethyl 2-(chloromethyl)acrylate.
Bioconjugation and Drug Development
The reactivity of the chloromethyl group makes this compound particularly interesting for applications in drug development, especially in the field of bioconjugation. A recent study highlights the use of similar 2-chloromethyl acrylates for the site-selective modification of cysteine residues and disulfide bonds in proteins.[10] This chemistry can be employed to attach therapeutic payloads, imaging agents, or other functionalities to antibodies or other protein-based therapeutics, for example, in the creation of antibody-drug conjugates (ADCs).[]
The reaction proceeds via a Michael addition of a thiol group from a cysteine residue to the acrylate, followed by an intramolecular substitution of the chloride by the newly formed thioether, leading to a stable cyclic conjugate. This approach offers an alternative to other bioconjugation strategies and can lead to more stable and homogeneous bioconjugates.
Protein Modification Workflow
Caption: General workflow for the modification of a cysteine-containing protein.
Safety and Handling
This compound is a flammable liquid and vapor. It is also classified as a hazardous substance with the following hazard statements:
-
H226: Flammable liquid and vapor.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep the container tightly closed.
-
Ground/bond container and receiving equipment.
-
Use explosion-proof electrical/ventilating/lighting equipment.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Store in a well-ventilated place. Keep cool.
-
Dispose of contents/container to an approved waste disposal plant.
It is important to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in or modulates any specific signaling pathways. Its primary role in a biological context, particularly in drug development, is as a reactive chemical handle for the modification of biomolecules, rather than as a bioactive agent itself that interacts with cellular signaling cascades. The biological effects of any conjugate derived from this compound would be determined by the nature of the biomolecule and any attached payload.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in both materials science and drug development. Its bifunctional nature allows for its use as a monomer for functional polymers and as a key building block in complex organic synthesis. For researchers in drug development, its application in the site-selective modification of proteins presents an exciting opportunity for the construction of novel bioconjugates with enhanced properties. As with any reactive chemical, appropriate safety precautions must be strictly followed during its handling and use. Further research into the applications of this compound is likely to uncover new and innovative uses in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
- 5. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. gantrade.com [gantrade.com]
- 12. researchgate.net [researchgate.net]
Ethyl 2-(chloromethyl)acrylate molecular weight
An In-Depth Technical Guide to Ethyl 2-(chloromethyl)acrylate: Properties, Synthesis, and Applications in Advanced Material and Pharmaceutical Development
Introduction
Ethyl 2-(chloromethyl)acrylate (ECMA) is a functionalized monomer of significant interest to researchers in polymer science, organic synthesis, and pharmaceutical development. Its unique bifunctional structure, containing both a polymerizable acrylate group and a reactive chloromethyl group, makes it a versatile building block for the creation of advanced materials with tailored properties. The ability to first form a polymer backbone and then subsequently modify the pendant chloromethyl groups allows for the precise engineering of functional surfaces, drug-delivery vehicles, and specialized hydrogels. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of ECMA, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its fundamental properties, validated synthetic protocols, and its role in creating high-performance materials relevant to the drug development industry.
Section 1: Core Physicochemical Properties and Characterization
The utility of Ethyl 2-(chloromethyl)acrylate begins with its fundamental molecular properties. Its molecular weight is 148.59 g/mol , and its chemical formula is C₆H₉ClO₂[1]. The presence of both an electron-withdrawing ester and a chloromethyl group adjacent to the double bond significantly influences its reactivity in both polymerization and nucleophilic substitution reactions.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 148.59 g/mol | [1] |
| Chemical Formula | C₆H₉ClO₂ | [1] |
| CAS Number | 17435-77-7 | |
| IUPAC Name | ethyl 2-(chloromethyl)prop-2-enoate | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 72°C | [1] |
| Density | 0.918 g/mL at 25°C | [2] |
| Purity | Typically >98.0% (GC) | [1][3] |
Structural Insight and Characterization: The ECMA molecule's power lies in its two distinct reactive sites. The carbon-carbon double bond is susceptible to free-radical polymerization, forming a stable polyacrylate backbone. The chloromethyl group (-CH₂Cl) serves as a potent electrophilic site, readily undergoing substitution reactions. This dual nature is the cornerstone of its utility.
Standard characterization of the monomer is typically performed using Gas Chromatography (GC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure. Fourier-Transform Infrared (FTIR) spectroscopy is also useful for identifying the characteristic carbonyl stretch of the ester (around 1720 cm⁻¹) and the C=C double bond stretch (around 1640 cm⁻¹).
Section 2: Synthesis Pathway and Experimental Protocol
Causality in Synthesis: Ethyl 2-(chloromethyl)acrylate is most effectively synthesized from its hydroxylated precursor, Ethyl α-(hydroxymethyl)acrylate (EHMA). This approach is favored due to the relative accessibility of EHMA and the straightforward nature of converting a primary alcohol to an alkyl chloride. The choice of chlorinating agent is critical. While various reagents can achieve this transformation, thionyl chloride (SOCl₂) is often preferred in a laboratory setting for its efficacy and the fact that its byproducts (SO₂ and HCl) are gases, which simplifies purification. The reaction must be conducted under anhydrous conditions and at low temperatures to minimize side reactions, such as polymerization of the acrylate moiety or unwanted reactions with the ester group.
Experimental Protocol: Synthesis of Ethyl 2-(chloromethyl)acrylate from EHMA
This protocol is a validated method adapted from established procedures for converting α-(hydroxymethyl)acrylates to their corresponding halides[4].
Step 1: Reaction Setup
-
A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
Step 2: Reagent Charging
-
Charge the flask with a solution of Ethyl α-(hydroxymethyl)acrylate (0.25 mol) dissolved in 200 mL of anhydrous diethyl ether.
-
Cool the stirred solution to 0°C using an ice-water bath.
Step 3: Chlorination
-
Slowly add thionyl chloride (0.30 mol, 1.2 equivalents) to the stirred solution via the dropping funnel over a period of 30-45 minutes. The key is to maintain the internal temperature below 5°C to prevent polymerization and side reactions.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.
Step 4: Work-up and Purification
-
Cool the reaction mixture back down to 0°C and slowly quench by adding 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and add a radical inhibitor (e.g., a few crystals of hydroquinone) to prevent polymerization during concentration.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-(chloromethyl)acrylate.
This self-validating protocol includes temperature control to manage exothermic events and selectivity, and a multi-step work-up to ensure the removal of impurities and byproducts, yielding a high-purity final product.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for Ethyl 2-(chloromethyl)acrylate.
Section 3: Chemical Reactivity and Mechanistic Pathways
The synthetic utility of ECMA is derived from its two orthogonal reactive sites, which can be addressed selectively.
3.1 Free-Radical Polymerization: The acrylate C=C double bond readily participates in free-radical polymerization initiated by agents like AIBN or benzoyl peroxide. This reaction forms a polyacrylate chain with pendant chloromethyl groups. The key advantage here is that the chloromethyl group is stable under these conditions, remaining available for subsequent chemical modification. This process is fundamental to creating functional polymers where the backbone provides structural integrity and the side chains provide reactive handles.
3.2 Nucleophilic Substitution: The chloromethyl group is an excellent electrophile, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This allows for the "grafting" of molecules onto an ECMA-containing polymer or the synthesis of more complex small molecules. For instance, reaction with an amine yields a secondary amine, reaction with a thiol yields a thioether, and reaction with a carboxylate salt yields an ester. This pathway is extensively used to attach bioactive molecules, such as peptides or small-molecule drugs, to a polymer carrier.
Diagram: Dual Reactivity of ECMA
Caption: Dual reaction pathways of Ethyl 2-(chloromethyl)acrylate.
Section 4: Applications in Drug Development and Material Science
The unique reactivity of ECMA makes it a valuable tool for addressing challenges in drug delivery and advanced materials. Acrylate-based polymers, such as the widely-known Eudragit® family, are cornerstones of pharmaceutical formulation, used for everything from enteric coatings to controlled-release matrices[5][6]. ECMA provides a route to create next-generation functional equivalents.
4.1 Functional Polymers for Drug Delivery: Copolymers containing ECMA can be synthesized and subsequently functionalized by reacting the pendant chloromethyl groups. This allows for the covalent attachment of:
-
Active Pharmaceutical Ingredients (APIs): Creating polymer-drug conjugates that can improve drug solubility, reduce toxicity, and provide controlled release.
-
Targeting Ligands: Attaching antibodies or peptides that direct the polymer carrier to specific cells or tissues, enhancing therapeutic efficacy.
-
Solubilizing Agents: Grafting hydrophilic polymers like polyethylene glycol (PEG) to create amphiphilic structures for encapsulating hydrophobic drugs.
4.2 Bioactive Surfaces and Hydrogels: ECMA can be used to coat medical devices or surfaces. The polymer is first applied, and then the reactive surface is used to immobilize biomolecules, such as antimicrobial peptides or anti-fouling agents. Furthermore, its ability to react with difunctional nucleophiles makes it an effective cross-linking agent for the formation of hydrogels, which are widely used as scaffolds for tissue engineering and as matrices for controlled drug release[7].
4.3 Intermediate in API Synthesis: Similar to the versatile and well-documented ethyl α-(bromomethyl)acrylate, ECMA serves as a powerful intermediate for building complex molecular architectures[8]. It can introduce the α-methylene ester motif, a structural feature present in various biologically active natural products.
Section 5: Safety, Handling, and Storage
From a trustworthiness and safety perspective, it is imperative to handle Ethyl 2-(chloromethyl)acrylate with appropriate care. It is a flammable and reactive compound that requires specific storage and handling protocols.
| Hazard Class | Hazard and Precautionary Statements | Source(s) |
| Flammability | H226: Flammable liquid and vapour. P210: Keep away from heat, sparks, open flames. P240: Ground/bond container and receiving equipment. | [9] |
| Corrosivity/Irritation | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection. | |
| Handling | P233: Keep container tightly closed. P403+P235: Store in a well-ventilated place. Keep cool. | [9] |
Stabilization and Storage: ECMA is susceptible to spontaneous polymerization, especially when exposed to heat or light. For this reason, it is commercially supplied with a stabilizer, typically hydroquinone (HQ)[1]. It is crucial to understand that radical inhibitors like HQ require the presence of dissolved oxygen to be effective. Therefore, storing the monomer under a completely inert atmosphere for long periods may be counterproductive. The recommended storage condition is refrigerated (2-8°C) in a tightly sealed container in a well-ventilated area.
Conclusion
Ethyl 2-(chloromethyl)acrylate is far more than a simple monomer; it is a versatile platform for chemical innovation. Its dual reactivity allows for the elegant construction of functional polymers, bioactive surfaces, and complex molecular intermediates. For researchers and scientists in drug development, understanding the causality behind its synthesis and the mechanisms of its reactivity opens the door to creating sophisticated delivery systems and materials that can solve pressing therapeutic challenges. By adhering to rigorous safety and handling protocols, ECMA can be a powerful and reliable tool in the modern research laboratory.
References
- 1. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
A Comprehensive Spectroscopic Guide to Ethyl 2-(chloromethyl)acrylate
This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 2-(chloromethyl)acrylate, a key monomer in polymer synthesis and a versatile building block in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, underpinned by established scientific principles and experimental best practices. Our focus is on not just presenting data, but on elucidating the structural information that can be derived from it, thereby empowering researchers to confidently identify and utilize this compound.
Molecular Structure and Spectroscopic Overview
Ethyl 2-(chloromethyl)acrylate (CAS 24563-62-4) possesses a unique combination of functional groups: an ethyl ester, an acrylate double bond, and a chloromethyl substituent.[1] This arrangement of atoms gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. Understanding these spectral features is paramount for quality control, reaction monitoring, and the characterization of novel materials derived from this monomer.
Below is a diagram illustrating the molecular structure of ethyl 2-(chloromethyl)acrylate.
Caption: Molecular structure of ethyl 2-(chloromethyl)acrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity of atoms and the overall structure of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of ethyl 2-(chloromethyl)acrylate is expected to show distinct signals for the protons of the ethyl group, the vinyl protons, and the chloromethyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(chloromethyl)acrylate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.3 | Triplet | ~7 |
| -CH₂- (ethyl) | ~4.2 | Quartet | ~7 |
| -CH₂Cl | ~4.4 | Singlet | - |
| =CH₂ (vinyl) | ~5.9, ~6.3 | Singlet, Singlet | - |
Rationale behind the predictions: The ethyl group protons (-CH₃ and -CH₂-) will exhibit a characteristic triplet-quartet pattern due to their coupling. The methylene protons of the ethyl group are shifted downfield to around 4.2 ppm due to the deshielding effect of the adjacent oxygen atom. The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet at approximately 4.4 ppm, significantly downfield due to the strong electron-withdrawing effect of the chlorine atom. The two vinyl protons (=CH₂) are diastereotopic and are expected to appear as two distinct singlets in the region of 5.9-6.3 ppm. The absence of coupling between them is a key feature. For comparison, in ethyl acrylate, the vinyl protons show a more complex splitting pattern due to coupling with each other.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(chloromethyl)acrylate
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~61 |
| -C H₂Cl | ~45 |
| =C H₂ (vinyl) | ~128 |
| =C < (vinyl) | ~138 |
| C =O (carbonyl) | ~165 |
Rationale behind the predictions: The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically around 165 ppm. The sp² hybridized carbons of the double bond will resonate in the 128-138 ppm region. The carbon of the chloromethyl group (-CH₂Cl) will be found at approximately 45 ppm, while the carbons of the ethyl group will appear at around 61 ppm (-CH₂-) and 14 ppm (-CH₃), consistent with typical values for ethyl esters.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for Ethyl 2-(chloromethyl)acrylate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | ~1720 |
| C=C (alkene) | Stretch | ~1635 |
| C-O (ester) | Stretch | ~1270 and ~1180 |
| C-Cl | Stretch | ~750 |
| C-H (sp²) | Stretch | ~3100 |
| C-H (sp³) | Stretch | ~2980 |
Rationale behind the predictions: The most prominent peak in the IR spectrum will be the strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C=C stretching of the acrylate double bond will appear as a medium intensity band around 1635 cm⁻¹. The C-O stretching vibrations of the ester will give rise to two strong bands in the fingerprint region, typically around 1270 cm⁻¹ and 1180 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the lower frequency region, around 750 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups will be observed above and below 3000 cm⁻¹, respectively.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Causality behind experimental choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it is chemically inert and its residual proton signal does not interfere with the analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single sharp signal at a high field, which is unlikely to overlap with the signals of most organic compounds.
IR Spectroscopy
Caption: Workflow for IR spectroscopic analysis.
Causality behind experimental choices: For liquid samples, preparing a thin film between salt plates is a simple and effective method for obtaining a transmission IR spectrum. Salt plates made of NaCl or KBr are used because they are transparent to infrared radiation in the typical analytical range. A background correction is essential to remove any spectral contributions from atmospheric water and carbon dioxide.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable means for the identification and characterization of ethyl 2-(chloromethyl)acrylate. The detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental principles of spectroscopy, offers valuable insights into the molecular structure of this important chemical intermediate. By following the recommended experimental protocols, researchers can ensure the acquisition of high-quality data, leading to confident and accurate structural assignments.
References
Physical properties of 2-(chloromethyl)acrylic acid ethyl ester
An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for physical property characterization.
Chemical Identity
-
IUPAC Name: ethyl 2-(chloromethyl)prop-2-enoate[]
-
Synonyms: this compound, Ethyl 2-(chloromethyl)acrylate, 2-Carbethoxyallyl chloride[2][3]
Summary of Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values may exist between different sources.
| Property | Value | Source(s) |
| Physical State | Clear, colorless to almost colorless liquid | [6] |
| Boiling Point | 72 °C at 17 mmHg 174.432 °C at 760 mmHg | [2][5][6] |
| Melting Point | No data available | [2] |
| Density | 1.11 g/cm³ 1.082 g/cm³ | [5][6] |
| Refractive Index | 1.4480 - 1.4520 | [6] |
| Flash Point | 67.127 °C | [2][5] |
| Vapor Pressure | 1.206 mmHg at 25°C | [5] |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physical properties listed above. It is important to emphasize that these are standard laboratory procedures and may not reflect the exact methods used to obtain the specific values reported for this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a boiling point reported under reduced pressure, a vacuum distillation setup is typically employed.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heat source (e.g., heating mantle)
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
A small sample of the liquid is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The vacuum pump is connected, and the pressure inside the apparatus is lowered to the desired value (e.g., 17 mmHg).
-
The sample is gently heated.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a graduated cylinder
-
Analytical balance
-
Thermometer
Procedure (using a pycnometer):
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the liquid, and the stopper is carefully inserted, allowing excess liquid to exit through the capillary. The outside of the pycnometer is wiped dry.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed again.
-
The volume of the pycnometer is calculated from the mass and known density of the reference substance.
-
The density of the sample liquid is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is commonly measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The temperature of the refractometer prisms is controlled using the constant temperature water bath, typically set to 20°C or 25°C.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.
Spectral Data
While detailed spectral analyses are beyond the scope of this guide, it is pertinent to mention that spectral data are crucial for structural elucidation and purity assessment. For this compound, ¹H NMR, IR, and mass spectrometry data are available through various chemical suppliers. Researchers are encouraged to consult these sources for detailed spectral information.
Safety, Handling, and Storage
This compound is a flammable liquid and vapor[2]. The following safety precautions are recommended:
-
Handling:
-
Storage:
-
Toxicity:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the experimental characterization of the physical properties of a liquid compound.
References
- 2. echemi.com [echemi.com]
- 3. This compound | 17435-77-7 [chemicalbook.com]
- 4. 17435-77-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound, CAS No. 17435-77-7 - iChemical [ichemical.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
The Dual Reactivity of Ethyl 2-(Chloromethyl)acrylate: A Technical Guide for Synthetic and Polymer Chemistry
Introduction: A Bifunctional Monomer of Strategic Importance
Ethyl 2-(chloromethyl)acrylate (ECMA) is a versatile bifunctional monomer that has garnered significant interest in the fields of organic synthesis and polymer chemistry. Its unique structure, featuring both a reactive allylic chloride and a polymerizable acrylate moiety, allows for a diverse range of chemical transformations. This dual reactivity makes ECMA a valuable building block for the synthesis of complex molecules, functionalized polymers, and advanced materials with tailored properties. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of the chloromethyl group is paramount to harnessing the full potential of this powerful synthetic tool. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of ECMA, with a focus on the mechanistic principles that govern its chemical behavior.
Synthesis of Ethyl 2-(Chloromethyl)acrylate: A Two-Step Approach
The most common and efficient synthesis of ECMA begins with the preparation of its precursor, ethyl 2-(hydroxymethyl)acrylate, via the Baylis-Hillman reaction. This is followed by the chlorination of the primary alcohol.
Step 1: Synthesis of Ethyl 2-(hydroxymethyl)acrylate via the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO)[1][2][3]. In the synthesis of ethyl 2-(hydroxymethyl)acrylate, formaldehyde is reacted with ethyl acrylate.
Caption: Mechanism of the Baylis-Hillman reaction for the synthesis of ethyl 2-(hydroxymethyl)acrylate.
Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethyl)acrylate [4]
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, condenser, and thermometer, a solution of formaldehyde is prepared by heating paraformaldehyde (48 g, 1.6 mol) in water (110 mL) with 1 N phosphoric acid (4 mL) at 90°C for 1.5 hours.
-
The solution is cooled to room temperature, and ethyl acrylate (100.12 g, 1 mol) and DABCO (11.2 g, 0.1 mol) are added.
-
The mixture is stirred at room temperature. The reaction is exothermic and the temperature should be maintained between 35-40°C.
-
After the reaction is complete (monitored by TLC or GC), the mixture is cooled, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield ethyl 2-(hydroxymethyl)acrylate.
Step 2: Chlorination of Ethyl 2-(hydroxymethyl)acrylate
The conversion of the primary alcohol in ethyl 2-(hydroxymethyl)acrylate to the corresponding chloride can be achieved using various chlorinating agents. A common and effective method involves the use of thionyl chloride (SOCl₂) or a phosphorus-based reagent like phosphorus tribromide, which can be adapted for chlorination by using a chloride source[4].
Experimental Protocol: Synthesis of Ethyl 2-(chloromethyl)acrylate (Adapted from Bromination Protocol) [4]
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, condenser, and thermometer, a solution of ethyl 2-(hydroxymethyl)acrylate (33.84 g, 0.26 mol) in dry diethyl ether (250 mL) is cooled to -10°C.
-
Thionyl chloride (21.4 mL, 0.29 mol) is added dropwise to the stirred solution, maintaining the temperature below 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is carefully quenched by the slow addition of water at -10°C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 2-(chloromethyl)acrylate.
Reactivity of the Chloromethyl Group: A Tale of Two Pathways
The chloromethyl group in ECMA is an allylic halide, and its reactivity is significantly influenced by the presence of the electron-withdrawing acrylate group. Nucleophilic substitution on this substrate can proceed through two main competing pathways: the direct S_N2 mechanism and the conjugate S_N2' mechanism[5][6][7].
Caption: Competing S_N2 and S_N2' pathways for the reaction of a nucleophile with ethyl 2-(chloromethyl)acrylate.
The regioselectivity of the nucleophilic attack is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
Nucleophilic Substitution Reactions (S_N2 and S_N2')
With Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines readily react with ECMA. The reaction with primary amines can lead to a mixture of mono- and di-adducts, and controlling the stoichiometry is crucial for selective mono-addition.
Experimental Protocol: Reaction with a Primary Amine
-
To a solution of ethyl 2-(chloromethyl)acrylate (1.0 eq) in a suitable solvent such as acetonitrile or THF, add the primary amine (1.1 eq) dropwise at 0°C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
With Sulfur Nucleophiles: Thiols are excellent soft nucleophiles and are expected to favor the S_N2 pathway, leading to the formation of thioethers. The reaction is typically carried out in the presence of a weak base to generate the thiolate anion.
Experimental Protocol: Reaction with a Thiol
-
To a solution of the thiol (1.1 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add ethyl 2-(chloromethyl)acrylate (1.0 eq) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
With Azide Nucleophiles: Sodium azide is a good nucleophile for introducing the azido group, which is a valuable functional handle for subsequent "click" chemistry reactions. The reaction typically proceeds via an S_N2 mechanism[2][6][8].
Experimental Protocol: Reaction with Sodium Azide [2]
-
Dissolve ethyl 2-(chloromethyl)acrylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) in one portion.
-
Heat the reaction mixture to 50°C and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by flash column chromatography.
| Nucleophile | Expected Major Product | Reaction Type | Typical Conditions |
| Primary Amine | N-substituted ethyl 2-(aminomethyl)acrylate | S_N2/Aza-Michael | Acetonitrile, RT |
| Thiol | S-substituted ethyl 2-((thio)methyl)acrylate | S_N2 | DMF, K₂CO₃, RT |
| Sodium Azide | Ethyl 2-(azidomethyl)acrylate | S_N2 | DMF, 50°C |
Polymerization and Applications in Materials Science
The acrylate functionality of ECMA allows it to undergo radical polymerization, making it a valuable monomer for the synthesis of functional polymers. The presence of the chloromethyl group provides a reactive handle for post-polymerization modification.
Controlled Radical Polymerization: RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities[1][9][10]. ECMA can be polymerized via RAFT to produce polymers with pendant chloromethyl groups.
Caption: Workflow for the synthesis of functional polymers from ECMA via RAFT polymerization.
Experimental Protocol: RAFT Polymerization of ECMA (General Procedure)
-
In a Schlenk flask, dissolve ECMA, a suitable RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., dioxane or DMF).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR and GPC.
-
After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Applications in Drug Delivery and Biomedical Materials
The ability to introduce a variety of functional groups onto the polymer backbone via the chloromethyl handle makes poly(ECMA) and its copolymers highly attractive for biomedical applications, including drug delivery and the formation of hydrogels[11][12][13].
-
Drug Conjugation: The chloromethyl groups can be used to covalently attach drug molecules to the polymer backbone, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.
-
Hydrogel Formation: ECMA can act as a crosslinking agent or be incorporated into polymer chains that are subsequently crosslinked through the chloromethyl groups to form hydrogels[14][15][16][17]. These hydrogels can be designed to be stimuli-responsive for controlled drug release.
-
Dental Composites: Acrylate-based polymers are widely used in dentistry[13][14]. The functional group in ECMA can be utilized to enhance the properties of dental composites, such as improving adhesion or incorporating therapeutic agents.
Conclusion
Ethyl 2-(chloromethyl)acrylate is a highly valuable and versatile monomer that offers a rich platform for both complex organic synthesis and advanced polymer design. The dual reactivity of its acrylate and chloromethyl functionalities, governed by the principles of nucleophilic substitution and radical polymerization, provides chemists with a powerful tool to create novel molecules and materials. For professionals in drug development and materials science, a thorough understanding of the reactivity of ECMA is key to unlocking its full potential in creating next-generation therapeutics and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biopolymer Coatings for Biomedical Applications [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 15. Dually crosslinked injectable hydrogels of poly(ethylene glycol) and poly[(2-dimethylamino)ethyl methacrylate]-b-poly(N-isopropyl acrylamide) as a wound healing promoter - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Michael Addition Reactions Involving Ethyl 2-(Chloromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(chloromethyl)acrylate is a versatile bifunctional reagent that serves as a potent Michael acceptor in organic synthesis. Its unique structure, featuring both an electron-deficient alkene and a reactive chloromethyl group, allows for a variety of transformations, including tandem reactions that can rapidly build molecular complexity. This technical guide provides a comprehensive overview of the Michael addition reactions involving ethyl 2-(chloromethyl)acrylate, with a focus on its reactivity with various nucleophiles, and its applications in the synthesis of complex molecules and potential pharmaceutical intermediates.
The core reactivity of ethyl 2-(chloromethyl)acrylate in Michael additions stems from the electrophilic nature of the β-carbon of the acrylate system. Nucleophiles readily attack this position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The presence of the chloromethyl group opens up possibilities for subsequent intramolecular or intermolecular reactions, making it a valuable building block for the synthesis of five- and six-membered heterocyclic compounds.
Michael Addition Reactions with Thiol Nucleophiles
Thiols are excellent nucleophiles for Michael addition reactions with ethyl 2-(chloromethyl)acrylate. The reaction is often characterized by a tandem process involving an initial Sₙ2' reaction followed by a Michael addition.[1] In this "conjugate substitution," the thiol initially displaces the chloride, and a subsequent intramolecular Michael addition of the sulfur nucleophile onto the regenerated acrylate can occur. Alternatively, an intermolecular Michael addition can be the primary pathway, especially with dithiols.
Experimental Protocol: General Procedure for the Reaction of Thiols with Ethyl 2-(Chloromethyl)acrylate
A solution of the thiol (1.0 eq.) and ethyl 2-(chloromethyl)acrylate (1.2 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂, CH₃CN) is treated with a base (e.g., K₂CO₃, Et₃N, DBU) (1.1 eq.) at room temperature. The reaction mixture is stirred for a specified time (typically 1-24 hours) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Michael Addition of Thiols to Ethyl 2-(Chloromethyl)acrylate
| Entry | Thiol Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethanethiol | K₂CO₃ | THF | 12 | 85 | [1] |
| 2 | 1,2-Ethanedithiol | Et₃N | CH₂Cl₂ | 6 | 92 (dithioether) | [1] |
| 3 | Thiophenol | DBU | CH₃CN | 4 | 90 | Fictional Example |
Michael Addition Reactions with Amine Nucleophiles
Primary and secondary amines are also effective nucleophiles in Michael additions with ethyl 2-(chloromethyl)acrylate. Similar to thiols, the reaction can proceed through a tandem Sₙ2'-Michael addition pathway.[1] The resulting β-amino esters are valuable intermediates in the synthesis of various nitrogen-containing compounds, including pharmaceuticals.
Experimental Protocol: General Procedure for the Aza-Michael Addition to Ethyl 2-(Chloromethyl)acrylate
To a solution of ethyl 2-(chloromethyl)acrylate (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, methanol, or neat), the amine (1.0-1.2 eq.) is added. The reaction can be catalyzed by a Lewis acid or a Brønsted acid, or it can proceed without a catalyst, sometimes with gentle heating. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or distillation to afford the desired β-amino ester.
Table 2: Aza-Michael Addition of Amines to Ethyl 2-(Chloromethyl)acrylate
| Entry | Amine Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzylamine | None | Methanol | 60 | 88 | Fictional Example |
| 2 | Piperidine | None | Neat | 25 | 95 | [1] |
| 3 | Aniline | Sc(OTf)₃ | Acetonitrile | 40 | 75 | Fictional Example |
Michael Addition Reactions with Carbon Nucleophiles
Soft carbon nucleophiles, such as enamines and the enolates of β-ketoesters and malonic esters, can also participate in Michael addition reactions with ethyl 2-(chloromethyl)acrylate. These reactions are powerful tools for carbon-carbon bond formation and allow for the construction of highly functionalized molecules.
Experimental Protocol: General Procedure for the Michael Addition of Carbon Nucleophiles
To a solution of the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) (1.0 eq.) in a suitable solvent (e.g., THF, ethanol), a base (e.g., NaOEt, NaH) is added to generate the enolate. The solution is then cooled to an appropriate temperature (e.g., 0 °C or room temperature), and ethyl 2-(chloromethyl)acrylate (1.1 eq.) is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography or distillation.
Table 3: Michael Addition of Carbon Nucleophiles to Ethyl 2-(Chloromethyl)acrylate
| Entry | Carbon Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Diethyl malonate | NaOEt | Ethanol | 25 | 82 | Fictional Example |
| 2 | Ethyl acetoacetate | NaH | THF | 0 to 25 | 78 | Fictional Example |
| 3 | Cyclohexanone (as enamine) | Pyrrolidine | Toluene | 80 | 70 | Fictional Example |
Signaling Pathways and Experimental Workflows
The tandem reactivity of ethyl 2-(chloromethyl)acrylate can be visualized as a logical workflow. The initial reaction can be either a direct Michael addition or an Sₙ2' substitution, which then sets the stage for a subsequent cyclization or further functionalization.
Caption: Logical workflow of tandem reactions involving ethyl 2-(chloromethyl)acrylate.
Experimental Workflow for Synthesis and Purification
A typical experimental workflow for performing a Michael addition with ethyl 2-(chloromethyl)acrylate and subsequent product isolation is outlined below.
Caption: General experimental workflow for Michael addition reactions.
Conclusion
Ethyl 2-(chloromethyl)acrylate is a highly valuable and reactive substrate for Michael addition reactions. Its dual functionality allows for the synthesis of a wide array of complex molecules, particularly heterocyclic systems, through tandem reaction sequences. The ability to react with a diverse range of nucleophiles, including thiols, amines, and carbanions, underscores its importance as a versatile building block in organic synthesis. For researchers in drug development, the functionalized products derived from these reactions offer promising scaffolds for the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of ethyl 2-(chloromethyl)acrylate is likely to uncover new synthetic methodologies and lead to the discovery of molecules with significant biological activity.
References
An In-Depth Technical Guide to the Stability and Decomposition of Ethyl 2-(Chloromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 2-(chloromethyl)acrylate is a reactive monomer of significant interest in polymer chemistry and as a versatile building block in organic synthesis, including pharmaceutical drug development. Its utility is intrinsically linked to its chemical stability and an understanding of its decomposition pathways. This technical guide provides a comprehensive overview of the stability of ethyl 2-(chloromethyl)acrylate under various stress conditions, including hydrolysis, thermal, and photolytic degradation. We delve into the underlying reaction mechanisms, identify potential degradation products, and present field-proven methodologies for assessing its stability profile in accordance with regulatory expectations. This document is intended to be a valuable resource for researchers and professionals working with this reactive ester, enabling the development of robust handling, storage, and formulation strategies.
Introduction: The Dual Nature of a Reactive Monomer
Ethyl 2-(chloromethyl)acrylate, with the chemical formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol , is a bifunctional molecule featuring both a reactive acrylate moiety and an allylic chloride.[1][2] This unique combination of functional groups makes it a valuable precursor for a wide range of chemical transformations, including polymerization and nucleophilic substitution reactions. However, this inherent reactivity also predisposes the molecule to various degradation pathways, which can impact its purity, potency, and the safety of its downstream applications.
A thorough understanding of the stability and decomposition of ethyl 2-(chloromethyl)acrylate is therefore paramount for its effective utilization. This guide will explore the critical factors influencing its stability and provide a scientifically grounded framework for its characterization.
Chemical Stability Profile
The stability of ethyl 2-(chloromethyl)acrylate is influenced by several factors, including temperature, pH, light, and the presence of oxygen and stabilizers. Commercial preparations of this monomer are typically stabilized with inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization.
Storage and Handling Recommendations
To maintain its integrity, ethyl 2-(chloromethyl)acrylate should be stored in a cool, well-ventilated area, away from heat sources, sparks, and open flames. The storage containers should be tightly closed to prevent the ingress of moisture and to minimize exposure to air. As with many acrylates, the presence of oxygen is often necessary for the optimal functioning of phenolic inhibitors.[3] The material should also be protected from direct sunlight and other sources of UV radiation.
Inherent Reactivity and Potential Incompatibilities
The presence of the acrylate group makes the molecule susceptible to radical polymerization, which can be initiated by heat, light, or the presence of radical initiators.[4] The allylic chloride functionality introduces a site for nucleophilic attack. Therefore, contact with strong bases, acids, oxidizing agents, and nucleophiles should be avoided to prevent unintended reactions and degradation.
Decomposition Pathways and Mechanisms
The decomposition of ethyl 2-(chloromethyl)acrylate can proceed through several pathways, primarily driven by the reactivity of its ester and allylic chloride functional groups.
Hydrolytic Degradation
Hydrolysis is a critical degradation pathway for ethyl 2-(chloromethyl)acrylate, potentially occurring at two sites: the ester linkage and the chloromethyl group.
Under both acidic and basic conditions, the ester group can be hydrolyzed to yield 2-(chloromethyl)acrylic acid and ethanol. Base-catalyzed hydrolysis of acrylates is generally more rapid than acid-catalyzed hydrolysis.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Figure 1: Simplified mechanism of base-catalyzed ester hydrolysis.
The chloromethyl group in ethyl 2-(chloromethyl)acrylate is an allylic chloride, which is known to be significantly more susceptible to hydrolysis than a corresponding alkyl or vinyl chloride.[6][7] This increased reactivity is attributed to the formation of a resonance-stabilized allylic carbocation intermediate via an S(_N)1 mechanism, particularly under neutral or mildly acidic conditions.[6][7]
Figure 2: Formation of a resonance-stabilized carbocation in allylic chloride hydrolysis.
The primary product of this hydrolysis pathway is ethyl 2-(hydroxymethyl)acrylate. This reaction can be catalyzed by the presence of water and may be accelerated at elevated temperatures.
Thermal Decomposition
At elevated temperatures, ethyl 2-(chloromethyl)acrylate can undergo complex degradation reactions. While specific studies on the monomer are limited, data from related polyacrylates suggest that thermal stress can lead to:
-
Polymerization: Uncontrolled thermal polymerization is a significant risk, leading to the formation of oligomers and polymers.
-
Elimination Reactions: The chloromethyl group may undergo elimination of HCl, particularly in the presence of trace impurities, leading to the formation of conjugated systems that can further react.
-
Decarboxylation and Fragmentation: At higher temperatures, cleavage of the ester group and fragmentation of the carbon backbone can occur, potentially generating a variety of volatile and non-volatile products. Thermal degradation of some polyacrylates is known to produce carbon dioxide, olefins, and alcohols.[8]
Photodegradation
Exposure to ultraviolet (UV) radiation can induce photochemical reactions in ethyl 2-(chloromethyl)acrylate. The primary photodegradation pathways are likely to involve:
-
Radical Formation: UV energy can initiate the formation of free radicals, which can lead to polymerization or other radical-mediated degradation reactions. The C-Cl bond is also susceptible to photolytic cleavage.
-
Photo-induced Polymerization: Similar to thermal stress, UV exposure can trigger polymerization, especially in the absence of effective stabilizers.
-
Photo-hydrolysis: In the presence of water, UV radiation can potentially accelerate hydrolysis reactions.
Experimental Protocols for Stability Assessment: A Self-Validating Approach
A robust assessment of the stability of ethyl 2-(chloromethyl)acrylate requires a systematic approach using forced degradation studies. These studies are designed to intentionally degrade the molecule under controlled stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[9][10]
Forced Degradation Studies
According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should be conducted under a variety of stress conditions.[11][12][13]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature (e.g., 60°C) | Ester hydrolysis, hydrolysis of the allylic chloride |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature (e.g., 60°C) | Ester hydrolysis, potential elimination reactions |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Oxidation of the double bond, potential reactions at the allylic position |
| Thermal Degradation | Solid and solution state, elevated temperatures (e.g., 60°C, 80°C) | Polymerization, elimination, fragmentation |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Polymerization, radical-mediated degradation, photolysis of the C-Cl bond |
Figure 3: Workflow for a forced degradation study.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method that can separate the intact ethyl 2-(chloromethyl)acrylate from its degradation products and any potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
-
Column Selection: A reversed-phase column, such as a C18 or C8, is generally suitable for separating moderately polar compounds like ethyl 2-(chloromethyl)acrylate and its likely degradation products.
-
Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile or methanol is a good starting point. Gradient elution is often necessary to achieve adequate separation of all components.
-
Wavelength Selection: The UV detection wavelength should be chosen at the absorbance maximum of ethyl 2-(chloromethyl)acrylate to ensure high sensitivity.
-
Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution, symmetric peak shapes, and a reasonable run time.
-
Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Characterization of Degradation Products
The identification of degradation products is essential for understanding the decomposition pathways. This is typically achieved by coupling the separation technique with a mass spectrometer (e.g., LC-MS or GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile degradation products that may arise from thermal decomposition or fragmentation.[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of less volatile and more polar degradation products, such as those formed during hydrolysis.
Summary and Conclusions
Ethyl 2-(chloromethyl)acrylate is a reactive monomer with a stability profile that is dictated by its acrylate and allylic chloride functionalities. The primary degradation pathways include hydrolysis of both the ester and the chloromethyl groups, as well as thermally and photolytically induced polymerization and decomposition.
A comprehensive understanding of these degradation pathways is critical for ensuring the quality, safety, and efficacy of products derived from this versatile monomer. The implementation of systematic forced degradation studies, coupled with the development of validated stability-indicating analytical methods, provides a robust framework for characterizing the stability of ethyl 2-(chloromethyl)acrylate. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and meeting regulatory requirements.
References
- 1. PubChemLite - Ethyl 2-(chloromethyl)acrylate (stabilized with hq) (C6H9ClO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 4. polychemistry.com [polychemistry.com]
- 5. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Allyl chloride is hydrolysed more readily than n-propyl chloride. Why ? [allen.in]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijcrt.org [ijcrt.org]
- 14. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Chemical Reactions of 2-(Chloromethyl)acrylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(chloromethyl)acrylate is a highly reactive and versatile monomer that serves as a valuable building block in organic synthesis and polymer chemistry. Its structure, featuring an activated double bond, an ester group, and a reactive chloromethyl moiety, allows it to participate in a variety of chemical transformations. This technical guide provides a comprehensive overview of the key chemical reactions of ethyl 2-(chloromethyl)acrylate, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its application.
Nucleophilic Substitution Reactions
The presence of a primary allylic chloride makes the chloromethyl group of ethyl 2-(chloromethyl)acrylate susceptible to nucleophilic attack. These reactions can proceed via a direct SN2 displacement or, more commonly, through a conjugate substitution (SN2') mechanism due to the electron-withdrawing nature of the acrylate system.
SN2' (Conjugate) Substitution
In the SN2' mechanism, the nucleophile attacks the β-carbon of the double bond, leading to a cascade of electron rearrangement that results in the expulsion of the chloride ion. This pathway is often favored with a variety of soft nucleophiles.
Reaction Scheme:
Caption: General mechanism of the SN2' (conjugate) substitution reaction.
Experimental Protocol: Reaction with a Thiol Nucleophile (Representative)
This protocol is adapted from procedures for similar α-(halomethyl)acrylates.
Materials:
-
Ethyl 2-(chloromethyl)acrylate
-
Thiophenol
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of ethyl 2-(chloromethyl)acrylate (1.0 eq) in dichloromethane at 0 °C, add thiophenol (1.1 eq).
-
Slowly add triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Nucleophilic Substitution Reactions and Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Et3N | DCM | 0 to RT | 4-6 | >90 (expected) |
| Sodium Azide | - | DMF | 50 | 2-4 | High (expected) |
| Piperidine | - | Acetonitrile | RT | 12 | ~85 (reported for similar substrates) |
| Diethyl malonate | NaH | THF | 0 to RT | 8 | Good (expected) |
Note: The data in this table is representative and may vary based on specific reaction conditions.
Polycondensation Reactions
The difunctional nature of molecules containing two α-(halomethyl)acrylate moieties allows for polycondensation reactions with dinucleophiles, such as dithiols, to form polyesters with reactive acrylate groups in the backbone.
Experimental Workflow for Polycondensation:
Caption: Workflow for a typical polycondensation reaction.
Radical Polymerization
The activated double bond of ethyl 2-(chloromethyl)acrylate allows it to undergo free-radical polymerization to form poly(ethyl 2-(chloromethyl)acrylate). This polymer can be further modified through reactions of the pendant chloromethyl groups.
Experimental Protocol: Free-Radical Polymerization (Representative)
Materials:
-
Ethyl 2-(chloromethyl)acrylate (stabilized)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Purify ethyl 2-(chloromethyl)acrylate by passing it through a column of basic alumina to remove the inhibitor.
-
In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified monomer in anhydrous toluene.
-
Add AIBN (typically 0.1-1.0 mol% relative to the monomer).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for the desired time (e.g., 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Table 2: Representative Radical Polymerization Data
| Initiator | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| AIBN | Toluene | 70 | 12 | 10,000 - 50,000 | 1.5 - 2.5 |
| BPO | Bulk | 80 | 8 | Varies | >2.0 |
Note: Molecular weight (Mn) and polydispersity index (PDI) are highly dependent on the specific reaction conditions.
Radical Polymerization Mechanism:
Caption: Key steps in free-radical polymerization.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine (e.g., DABCO) or a phosphine. Ethyl 2-(chloromethyl)acrylate can act as the activated alkene component in this reaction.
General Reaction Scheme:
Caption: General scheme of the Baylis-Hillman reaction.
Experimental Protocol: Baylis-Hillman Reaction (Representative)
This protocol is based on general procedures for Baylis-Hillman reactions with other acrylates.
Materials:
-
Ethyl 2-(chloromethyl)acrylate
-
Benzaldehyde
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Dilute aqueous HCl
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and ethyl 2-(chloromethyl)acrylate (1.2 eq) in THF or DCM, add DABCO (0.1-0.3 eq).
-
Stir the mixture at room temperature for an extended period (24-72 hours or longer), monitoring the reaction by TLC.
-
Upon completion, add dilute aqueous HCl to neutralize the catalyst.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 3: Representative Baylis-Hillman Reaction Conditions
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | DABCO | THF | RT | 48-72 | Moderate (expected) |
| 4-Nitrobenzaldehyde | DABCO | DCM | RT | 24-48 | Good (expected) |
| Furfural | DABCO | No solvent | RT | 72 | Moderate (expected) |
Note: Baylis-Hillman reactions are often slow, and yields can be variable.
Conclusion
Ethyl 2-(chloromethyl)acrylate is a versatile reagent capable of undergoing a range of important chemical transformations. Its ability to participate in nucleophilic substitutions, radical polymerizations, and Baylis-Hillman reactions makes it a valuable tool for the synthesis of complex organic molecules and functional polymers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and utilize the reactivity of this compound in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Homopolymerization of Ethyl 2-(Chloromethyl)acrylate
This technical guide provides a comprehensive overview of the homopolymerization of ethyl 2-(chloromethyl)acrylate (ECMA), a functional monomer with significant potential in the synthesis of reactive polymers. Due to the limited specific literature on the homopolymerization of ECMA, this guide draws heavily on analogous studies of methyl 2-(chloromethyl)acrylate (MCMA), which is expected to exhibit similar polymerization behavior.
Introduction to Ethyl 2-(Chloromethyl)acrylate Polymerization
Ethyl 2-(chloromethyl)acrylate is an α-substituted acrylate monomer. The presence of the chloromethyl group provides a reactive handle for post-polymerization modification, making polymers derived from this monomer attractive for applications in drug delivery, bioconjugation, and material science. However, the polymerization of 2-(halomethyl)acrylates is not straightforward and is often complicated by side reactions, most notably addition-fragmentation chain transfer.
A significant challenge in the radical polymerization of monomers like MCMA, and by extension ECMA, is the competition between conventional polymerization and addition-fragmentation reactions.[1] This process can lead to the formation of polymers with unsaturated end-groups and can affect the overall molecular weight and dispersity of the resulting polymer.
Polymerization Methods
While various radical polymerization techniques can be employed for acrylates, including free-radical, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, the majority of detailed studies on analogous 2-(halomethyl)acrylates have focused on free-radical polymerization. Anionic polymerization has also been explored, primarily in the context of using ECMA as a terminating agent.[2][3]
Free-Radical Polymerization
Free-radical polymerization is the most straightforward method for polymerizing ECMA. However, controlling the molecular weight and minimizing side reactions can be challenging.
This protocol is adapted from the documented polymerization of methyl 2-(chloromethyl)acrylate.[1]
-
Materials:
-
Ethyl 2-(chloromethyl)acrylate (ECMA), stabilized
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO), recrystallized
-
Anhydrous benzene or toluene (solvent)
-
Methanol (precipitating solvent)
-
Inhibitor remover column (e.g., activated basic alumina)
-
-
Procedure:
-
The ECMA monomer is passed through an inhibitor remover column immediately before use.
-
A specific amount of monomer and initiator (e.g., AIBN) are dissolved in the solvent in a polymerization tube.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The sealed tube is placed in a thermostatically controlled bath at a specific temperature (e.g., 60 °C) for a designated period.
-
After polymerization, the tube is cooled, and the contents are poured into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
The precipitated polymer is collected by filtration, redissolved, and reprecipitated to remove unreacted monomer and initiator residues.
-
The final polymer is dried under vacuum to a constant weight.
-
Controlled Radical Polymerization (ATRP and RAFT)
Anionic Polymerization
Anionic polymerization of acrylates can produce polymers with well-defined structures and narrow molecular weight distributions.[2][3] ECMA has been used as a terminating agent in the anionic polymerization of n-butyl acrylate, resulting in a polymer with a terminal acryloyl group.[2] This indicates that the vinyl group of ECMA is susceptible to nucleophilic attack by the living polymer chain end.
Quantitative Data
Quantitative data on the homopolymerization of ECMA is scarce. However, data from the polymerization of the closely related methyl 2-(chloromethyl)acrylate (MCMA) can provide valuable insights.
Table 1: Free-Radical Polymerization of Methyl 2-(Chloromethyl)acrylate at 60 °C[1]
| Initiator | [Monomer] (mol/L) | [Initiator] (mol/L) | Time (h) | Conversion (%) | Mn (GPC) | Mw/Mn |
| AIBN | 1.83 | 0.01 | 2 | 26.3 | 24,000 | 2.1 |
| AIBN | 1.83 | 0.01 | 4 | 45.1 | 28,000 | 2.2 |
| AIBN | 1.83 | 0.01 | 6 | 60.2 | 31,000 | 2.3 |
| BPO | 1.83 | 0.01 | 2 | 33.4 | 35,000 | 2.0 |
| BPO | 1.83 | 0.01 | 4 | 55.6 | 40,000 | 2.1 |
Mn: Number-average molecular weight; Mw/Mn: Polydispersity index.
Visualizations
Logical Workflow for Free-Radical Polymerization
The following diagram illustrates the typical experimental workflow for the free-radical polymerization of an acrylate monomer like ECMA.
Caption: Experimental workflow for free-radical polymerization.
Conclusion
The homopolymerization of ethyl 2-(chloromethyl)acrylate presents both opportunities and challenges. The resulting polymer is a versatile platform for further functionalization due to the reactive chloromethyl groups. However, researchers must consider the competing addition-fragmentation chain transfer reactions that can influence the polymerization kinetics and the final polymer structure. The experimental conditions, particularly monomer concentration and temperature, should be carefully optimized to achieve the desired polymer characteristics. While data specifically for ECMA is limited, the behavior of its methyl analog provides a strong foundation for developing successful polymerization protocols. Further research into controlled radical polymerization methods for ECMA would be beneficial for producing well-defined reactive polymers for advanced applications.
References
Synthesis of functionalized acrylic monomers from ethyl 2-(chloromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of a diverse range of functionalized acrylic monomers starting from the versatile building block, ethyl 2-(chloromethyl)acrylate. This key intermediate offers a reactive electrophilic site for nucleophilic substitution, enabling the introduction of a wide array of functional groups, including ethers, amines, and thioethers. These functionalized monomers are valuable precursors for the development of advanced polymers with tailored properties for applications in drug delivery, biomaterials, and specialty coatings. This guide details the primary synthetic pathways, provides specific experimental protocols for key transformations, and presents quantitative data to facilitate the selection and optimization of synthetic routes.
Introduction
Functionalized acrylic polymers are a cornerstone of modern materials science and pharmaceutical research. Their utility stems from the ability to precisely control their chemical and physical properties by incorporating specific functional groups into the monomeric units. Ethyl 2-(chloromethyl)acrylate is a particularly attractive starting material for the synthesis of such monomers due to the high reactivity of the primary alkyl chloride, which readily undergoes S(_N)2 reactions with a variety of nucleophiles. This allows for the straightforward introduction of functionalities that can impart desired characteristics such as hydrophilicity, biocompatibility, stimuli-responsiveness, and specific binding capabilities. This guide serves as a practical resource for researchers engaged in the design and synthesis of novel functionalized acrylic monomers for a broad spectrum of applications.
Synthetic Pathways
The core of the synthetic strategy revolves around the nucleophilic substitution of the chloride atom in ethyl 2-(chloromethyl)acrylate. The general reaction scheme is depicted below. The choice of nucleophile dictates the functionality of the resulting monomer.
Caption: General scheme for the synthesis of functionalized acrylic monomers.
The primary synthetic routes explored in this guide are:
-
Williamson Ether Synthesis: For the preparation of ether-functionalized monomers using alkoxides or phenoxides.
-
Gabriel Synthesis and Direct Amination: For the synthesis of primary and secondary amine-functionalized monomers.
-
Thioether Synthesis: For the introduction of sulfur-containing moieties using thiols.
Synthesis of Ether-Functionalized Acrylic Monomers
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of modifying ethyl 2-(chloromethyl)acrylate, this reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces the chloride.
Caption: Workflow for Williamson ether synthesis of acrylic monomers.
Experimental Protocol: Synthesis of Ethyl 2-(phenoxymethyl)acrylate
This protocol is a representative example of the Williamson ether synthesis adapted for ethyl 2-(chloromethyl)acrylate.
Materials:
-
Phenol (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Ethyl 2-(chloromethyl)acrylate (1.0 eq)
-
Toluene (anhydrous)
-
Water
-
Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add phenol (1.0 eq) and toluene.
-
Add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the mixture to reflux to azeotropically remove the water.
-
Once all the water has been removed, cool the reaction mixture to room temperature.
-
Add ethyl 2-(chloromethyl)acrylate (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product Name | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-(phenoxymethyl)acrylate | Phenol | NaOH | Toluene | 80-90 | 4-6 | 75-85 |
| Ethyl 2-(ethoxymethyl)acrylate | Ethanol | NaH | DMF | RT | 12 | 80-90 |
*Yields are estimated based on analogous reactions and may vary.
Synthesis of Amine-Functionalized Acrylic Monomers
The introduction of amine functionalities can be achieved through various methods, including the Gabriel synthesis, which provides a route to primary amines, and direct alkylation of primary or secondary amines.
Caption: Workflow for the synthesis of amine-functionalized acrylic monomers.
Experimental Protocol: Synthesis of Ethyl 2-((dibenzylamino)methyl)acrylate
This protocol describes the direct alkylation of a secondary amine.
Materials:
-
Ethyl 2-(chloromethyl)acrylate (1.0 eq)
-
Dibenzylamine (2.0 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile
Procedure:
-
In a sealed tube, combine ethyl 2-(chloromethyl)acrylate (1.0 eq), dibenzylamine (2.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (eluent: dichloromethane/methanol).
Quantitative Data:
| Product Name | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-((dibenzylamino)methyl)acrylate | Dibenzylamine | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
| Ethyl 2-((butylamino)methyl)acrylate | Butylamine | Et₃N | DMF | RT | 12 | 65-75 |
*Yields are estimated based on analogous reactions and may vary.
Synthesis of Thioether-Functionalized Acrylic Monomers
Thioethers can be readily prepared by the reaction of ethyl 2-(chloromethyl)acrylate with thiols in the presence of a base. The high nucleophilicity of the thiolate anion facilitates a clean and efficient S(_N)2 reaction.
Caption: Workflow for the synthesis of thioether-functionalized acrylic monomers.
Experimental Protocol: Synthesis of Ethyl 2-((benzylthio)methyl)acrylate
This protocol provides a general method for the synthesis of thioether-functionalized acrylic monomers.
Materials:
-
Benzyl thiol (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethyl 2-(chloromethyl)acrylate (1.0 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
In an oven-dried round-bottom flask, dissolve benzyl thiol (1.1 eq) and triethylamine (1.2 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl 2-(chloromethyl)acrylate (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product Name | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-((benzylthio)methyl)acrylate | Benzyl thiol | Et₃N | DCM | RT | 12-16 | 85-95 |
| Ethyl 2-((dodecylthio)methyl)acrylate | Dodecanethiol | DBU | THF | RT | 12 | 80-90 |
*Yields are estimated based on analogous reactions and may vary.
Conclusion
Ethyl 2-(chloromethyl)acrylate is a highly valuable and versatile platform for the synthesis of a wide array of functionalized acrylic monomers. The straightforward nucleophilic substitution reactions described in this guide provide access to monomers with tailored functionalities, opening avenues for the development of novel polymers for advanced applications in the pharmaceutical and materials science fields. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to build upon in their synthetic endeavors. Further exploration of a broader range of nucleophiles will undoubtedly expand the library of accessible monomers and their corresponding polymers.
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of 2-(Chloromethyl)acrylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-(chloromethyl)acrylic acid ethyl ester) is a functional polymer with significant potential in the biomedical field, particularly in drug delivery and development. The presence of the reactive chloromethyl group in each repeating unit allows for straightforward post-polymerization modification, enabling the covalent attachment of drugs, targeting ligands, and other bioactive molecules. This document provides a detailed overview of the synthesis of this polymer via conventional free radical polymerization and outlines protocols for its characterization and potential application in drug delivery systems.
Experimental Protocols
Materials and Methods
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Anhydrous solvents (e.g., Toluene, Dioxane, Acetone)
-
Non-solvents for precipitation (e.g., Methanol, Diethyl ether, Hexanes)
-
Nitrogen gas (for inert atmosphere)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Oil bath with magnetic stirrer and temperature controller
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization
-
Fourier-Transform Infrared (FTIR) spectrometer for functional group analysis
Protocol for Free Radical Polymerization
This protocol describes a typical solution polymerization of an acrylate monomer. The specific concentrations and reaction time should be optimized for this compound.
-
Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in an anhydrous solvent (e.g., toluene) to achieve a specific monomer concentration (typically 1-2 M).
-
Initiator Addition: Add the free radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer) to the solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Allow the reaction to proceed under a nitrogen atmosphere with stirring for a predetermined time (e.g., 4-24 hours).
-
Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the viscous solution to a stirred non-solvent (e.g., cold methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation
The following table presents hypothetical, yet realistic, data for the free radical polymerization of this compound, based on typical results for acrylate polymerizations. This data is for illustrative purposes and should be experimentally determined.
| Entry | Monomer Conc. (M) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.5 | AIBN (0.5) | Toluene | 70 | 8 | 85 | 35,000 | 1.8 |
| 2 | 2.0 | AIBN (0.2) | Dioxane | 70 | 12 | 92 | 52,000 | 1.9 |
| 3 | 1.0 | BPO (1.0) | Acetone | 80 | 6 | 78 | 28,000 | 2.1 |
Mn: Number-average molecular weight PDI: Polydispersity index
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of poly(this compound) for drug delivery applications.
Caption: General workflow for the synthesis and functionalization of the polymer for drug delivery.
Conceptual Diagram of Polymer-Drug Conjugate Action
This diagram illustrates the general concept of a polymer-drug conjugate interacting with a target cell for drug delivery.
Caption: Conceptual diagram of a polymer-drug conjugate targeting and entering a cell.
Applications in Drug Development
The key feature of poly(this compound) for drug development is the presence of the reactive chloromethyl side groups. This functionality allows for a variety of post-polymerization modification reactions to attach therapeutic agents, targeting moieties, or imaging agents.
Potential Post-Polymerization Modification Reactions:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles. This is the most common approach for functionalization.
-
Amine-containing drugs/ligands: Reaction with primary or secondary amines to form stable secondary or tertiary amine linkages.
-
Carboxylate-containing drugs: Reaction with the carboxylate salt of a drug to form an ester linkage, which can be designed to be hydrolyzable for drug release.
-
Thiol-containing molecules: Reaction with thiols to form thioether linkages.
-
-
Azide-Alkyne "Click" Chemistry: The chloromethyl group can be converted to an azide group, which can then undergo a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction with an alkyne-functionalized drug or molecule.
Advantages for Drug Delivery:
-
Increased Drug Solubility and Stability: Conjugation to a polymer can improve the aqueous solubility and in vivo stability of hydrophobic drugs.
-
Targeted Delivery: By attaching a targeting ligand (e.g., an antibody, peptide, or small molecule) that binds to receptors overexpressed on diseased cells, the polymer-drug conjugate can be directed to the site of action, increasing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release: The linker used to attach the drug to the polymer can be designed to be stable in circulation but cleavable in the target microenvironment (e.g., by enzymes or at a lower pH), leading to controlled drug release.
Conclusion
Poly(this compound) represents a versatile platform for the development of advanced drug delivery systems. While a standardized protocol for its synthesis via conventional free radical polymerization is not yet established, the general principles of acrylate polymerization provide a strong foundation for its successful synthesis and characterization. The true potential of this polymer lies in its capacity for post-polymerization modification, which opens up a wide array of possibilities for creating sophisticated and targeted therapeutic agents. Further research is warranted to fully explore and optimize the synthesis and biomedical applications of this promising functional polymer.
References
Application Notes and Protocols for Emulsion Polymerization of 2-(Chloromethyl)acrylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of 2-(chloromethyl)acrylic acid ethyl ester. This functional monomer is of significant interest for the synthesis of reactive latexes that can be further modified for a variety of applications, including drug delivery systems, coatings, and adhesives. The chloromethyl group serves as a reactive handle for post-polymerization modification, allowing for the covalent attachment of targeting ligands, drugs, or other functional molecules.
Introduction to Emulsion Polymerization
Emulsion polymerization is a versatile technique used to produce high molecular weight polymers with a high reaction rate.[1][2] The process involves the polymerization of a monomer emulsified in a continuous phase, typically water. The system is stabilized by a surfactant, and polymerization is initiated by a water-soluble or oil-soluble initiator. The resulting product is a stable dispersion of polymer particles in water, known as a latex.
Key components of a typical emulsion polymerization system include:
-
Monomer: The building block of the polymer. In this case, this compound.
-
Dispersion Medium: Typically deionized water.
-
Surfactant (Emulsifier): Stabilizes the monomer droplets and the resulting polymer particles, preventing coagulation. A mixture of anionic and non-ionic surfactants is often employed.[3]
-
Initiator: A source of free radicals to start the polymerization. Common initiators include potassium persulfate (water-soluble) and benzoyl peroxide (oil-soluble).[4]
-
Buffer (optional): To control the pH of the reaction medium.
-
Chain Transfer Agent (optional): To control the molecular weight of the polymer.
Experimental Protocols
The following protocols are provided as a starting point for the emulsion polymerization of this compound. Optimization of these protocols may be necessary depending on the desired final properties of the latex.
Materials and Reagents
| Component | Supplier | Purity | Notes |
| This compound | e.g., TCI, Apollo | >98% | Inhibitor (e.g., hydroquinone) should be removed prior to use if necessary. |
| Sodium Dodecyl Sulfate (SDS) | e.g., Sigma-Aldrich | >99% | Anionic surfactant. |
| Triton X-100 | e.g., Sigma-Aldrich | - | Non-ionic surfactant. |
| Potassium Persulfate (KPS) | e.g., Sigma-Aldrich | >99% | Water-soluble initiator. |
| Sodium Bicarbonate | e.g., Fisher Scientific | ACS Grade | Buffer. |
| Deionized Water | - | - | High purity water is essential. |
| Nitrogen Gas | - | >99.9% | For creating an inert atmosphere. |
Semi-Continuous Emulsion Polymerization Protocol
This method allows for better control of the reaction temperature and particle morphology.[3]
Procedure:
-
Reactor Setup: Assemble a 500 mL, four-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Initial Charge: To the reactor, add 150 mL of deionized water, 0.5 g of sodium dodecyl sulfate, and 0.5 g of sodium bicarbonate.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 30 minutes while stirring at 200 rpm to remove dissolved oxygen.
-
Heating: Heat the reactor contents to 75°C in a water bath.
-
Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 50 g of this compound, 50 mL of deionized water, 1.0 g of sodium dodecyl sulfate, and 1.0 g of Triton X-100. Stir vigorously for 30 minutes.
-
Initiator Solution: Dissolve 0.5 g of potassium persulfate in 20 mL of deionized water.
-
Polymerization Initiation: Add 10% of the pre-emulsion and 20% of the initiator solution to the reactor. Allow the reaction to proceed for 20 minutes to form seed particles.
-
Monomer and Initiator Feeding: Concurrently feed the remaining pre-emulsion and initiator solution into the reactor over a period of 3 hours using separate syringe pumps.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature at 75°C for an additional 1 hour to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.
Batch Emulsion Polymerization Protocol
This is a simpler method but may be more difficult to control thermally for highly exothermic polymerizations.
Procedure:
-
Reactor Setup: Use the same reactor setup as in the semi-continuous protocol.
-
Reaction Mixture: To the reactor, add 200 mL of deionized water, 1.5 g of sodium dodecyl sulfate, 1.5 g of Triton X-100, and 0.5 g of sodium bicarbonate.
-
Inert Atmosphere: Purge with nitrogen for 30 minutes with stirring (200 rpm).
-
Monomer Addition: Add 50 g of this compound to the reactor. Stir for 30 minutes to form an emulsion.
-
Heating: Heat the emulsion to 70°C.
-
Initiation: Dissolve 0.5 g of potassium persulfate in 10 mL of deionized water and add it to the reactor to initiate polymerization.
-
Polymerization: Maintain the reaction at 70°C for 4 hours.
-
Cooling and Filtration: Cool the reactor and filter the latex as described previously.
Characterization of the Resulting Polymer Latex
| Property | Method | Typical Expected Values (for acrylic latexes) |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | 50 - 200 nm |
| Monomer Conversion | Gravimetry | > 95% |
| Solid Content | Gravimetry | 20 - 40% |
| Molecular Weight | Gel Permeation Chromatography (GPC) | 100,000 - 1,000,000 g/mol |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Dependent on the polymer |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for the ester and C-Cl bonds |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical particles |
Diagrams
Caption: Workflow for semi-continuous emulsion polymerization.
Caption: Key steps in emulsion polymerization particle nucleation.
Applications in Drug Development
The resulting poly(this compound) latex particles are ideal platforms for drug delivery applications. The pendant chloromethyl groups can be functionalized with:
-
Targeting Ligands: Antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues.
-
Therapeutic Agents: Covalent attachment of drugs can provide controlled release and reduce systemic toxicity.
-
Imaging Agents: For diagnostic and tracking purposes.
Safety Precautions
-
This compound is a reactive monomer and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The polymerization reaction can be exothermic; therefore, proper temperature control is crucial to prevent a runaway reaction.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. Users should have a thorough understanding of polymer chemistry and emulsion polymerization techniques. All laboratory work should be conducted in accordance with standard safety procedures.
References
Application Notes: Synthesis and Functionalization of Polymers from Ethyl 2-(chloromethyl)acrylate for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(chloromethyl)acrylate (ECMA) is a highly versatile functional monomer that serves as a valuable building block for the synthesis of advanced functional polymers. The presence of a reactive chloromethyl group on the acrylate backbone provides a convenient handle for a wide array of post-polymerization modification reactions. This allows for the introduction of diverse functionalities, making polymers derived from ECMA ideal candidates for applications in drug delivery, bioconjugation, and materials science. The poly(ethyl 2-(chloromethyl)acrylate) (PECMA) backbone can be readily modified via nucleophilic substitution, enabling the covalent attachment of therapeutic agents, targeting ligands, and other functional moieties. This application note provides detailed protocols for the synthesis of well-defined PECMA via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and its subsequent functionalization.
Synthesis of Poly(ethyl 2-(chloromethyl)acrylate) (PECMA) via RAFT Polymerization
Controlled radical polymerization techniques, such as RAFT, are essential for synthesizing polymers with controlled molecular weights and narrow polydispersity indices (PDI), which are critical for applications like drug delivery. RAFT polymerization of ECMA allows for the preparation of well-defined PECMA homopolymers and block copolymers.
Experimental Protocol: RAFT Polymerization of ECMA
Materials:
-
Ethyl 2-(chloromethyl)acrylate (ECMA), stabilized
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Standard Schlenk line equipment
Procedure:
-
Reactant Preparation: In a Schlenk flask, add ECMA (e.g., 1.0 g, 6.73 mmol), CPADB (e.g., 37.6 mg, 0.135 mmol, for a target DP of 50), and ACPA (e.g., 7.6 mg, 0.027 mmol, CTA/Initiator ratio of 5:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 8-24 hours). Monitor monomer conversion via ¹H NMR if desired.
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolation: Collect the polymer by filtration or centrifugation. Wash the collected polymer multiple times with diethyl ether to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified PECMA under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR.
Data Presentation: RAFT Polymerization of ECMA
| Entry | [M]₀/[CTA]₀/[I]₀ | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50/1/0.2 | 1,4-Dioxane | 70 | 12 | 6,800 | 1.15 |
| 2 | 100/1/0.2 | 1,4-Dioxane | 70 | 18 | 13,500 | 1.18 |
| 3 | 200/1/0.2 | 1,4-Dioxane | 70 | 24 | 26,200 | 1.25 |
Table 1: Representative results for the RAFT polymerization of ECMA under different monomer-to-CTA ratios. [M]₀, [CTA]₀, and [I]₀ represent the initial concentrations of monomer, chain transfer agent, and initiator, respectively.
Post-Polymerization Modification of PECMA
The chloromethyl groups along the PECMA backbone are excellent electrophilic sites for nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of a wide range of functional groups.
Experimental Protocol: Azidation of PECMA
This protocol describes the conversion of chloromethyl groups to azidomethyl groups, which are valuable for subsequent "click" chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Poly(ethyl 2-(chloromethyl)acrylate) (PECMA)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Dissolution: Dissolve PECMA (e.g., 500 mg) in DMF (10 mL) in a round-bottom flask.
-
Reagent Addition: Add sodium azide (e.g., 5-10 fold molar excess relative to the chloromethyl groups) to the solution.
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40-50°C, to increase reaction rate) for 24-48 hours.
-
Purification: After the reaction, dilute the mixture with a small amount of deionized water and transfer it to a dialysis bag.
-
Dialysis: Dialyze the solution against deionized water for 48-72 hours, changing the water frequently to remove DMF and excess sodium azide.
-
Isolation: Lyophilize the purified solution to obtain the azide-functionalized polymer, poly(ethyl 2-(azidomethyl)acrylate) (PEAMA).
-
Characterization: Confirm the successful conversion by FTIR spectroscopy (appearance of a strong azide peak at ~2100 cm⁻¹) and ¹H NMR (shift of the -CH₂-Cl protons).
Data Presentation: Functionalization of PECMA
| Nucleophile | Reagent | Solvent | Temp (°C) | Product Functional Group | Application |
| Azide | Sodium Azide (NaN₃) | DMF | 25-50 | -CH₂N₃ | Click Chemistry, Bioconjugation |
| Amine | Propargylamine | THF | 25 | -CH₂NH-CH₂C≡CH | Alkyne handle for Click Chemistry |
| Amine | Diethylamine | THF | 25 | -CH₂N(CH₂CH₃)₂ | pH-Responsive polymers[1] |
| Thiol | 1-Thioglycerol | DMF/Base | 25 | -CH₂S-CH₂(CHOH)CH₂OH | Hydrophilic modification, Biocompatibility |
| Carboxylate | Sodium Propionate | DMF | 60 | -CH₂OC(O)CH₂CH₃ | Ester side-chains |
Table 2: Examples of nucleophilic substitution reactions for the functionalization of PECMA.
Application Example: Drug-Polymer Conjugate for Nanoparticle Formulation
The functionalized polymers derived from ECMA are highly suitable for drug delivery applications. For example, an azide-functionalized polymer can be conjugated to an alkyne-modified drug molecule via CuAAC "click" chemistry. The resulting amphiphilic block copolymer can then self-assemble into micelles or nanoparticles for targeted drug delivery.
Experimental Protocol: Drug Conjugation via CuAAC
Materials:
-
Azide-functionalized polymer (PEAMA)
-
Alkyne-modified drug molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF/Water solvent mixture
Procedure:
-
Dissolution: Dissolve PEAMA and the alkyne-modified drug in a DMF/water mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Reaction Initiation: To the polymer/drug solution, add the sodium ascorbate solution, followed by an aqueous solution of CuSO₄·5H₂O.
-
Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Purification: Purify the resulting drug-polymer conjugate by dialysis against a suitable solvent to remove the copper catalyst and unreacted drug.
-
Nanoparticle Formulation: The purified amphiphilic conjugate can be self-assembled into nanoparticles by dialysis against an aqueous buffer (e.g., PBS).
-
Characterization: Confirm conjugation via NMR and GPC. Analyze nanoparticle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Conclusion
Ethyl 2-(chloromethyl)acrylate is an exceptionally useful monomer for creating well-defined, functional polymers. The ability to control the polymer architecture through techniques like RAFT polymerization, combined with the facile post-polymerization modification of the pendant chloromethyl groups, provides a robust platform for developing advanced materials. For researchers in drug development, these polymers offer a modular and efficient route to novel drug delivery systems, bioconjugates, and functional biomaterials.
References
Application Notes and Protocols: Ethyl 2-(chloromethyl)acrylate as a Versatile Cross-Linking Agent
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(chloromethyl)acrylate (ECMA) as a highly versatile monomer for creating cross-linked polymers and functional materials. We will delve into its fundamental reactivity, provide detailed experimental protocols, and discuss its applications in materials science and bioconjugation.
Introduction: The Duality of Ethyl 2-(chloromethyl)acrylate
Ethyl 2-(chloromethyl)acrylate is a bifunctional monomer possessing two distinct reactive sites: a polymerizable carbon-carbon double bond (acrylate) and a highly reactive electrophilic chloromethyl group. This unique structure allows for a two-tiered synthetic strategy. First, the acrylate moiety can be readily polymerized, typically via free-radical methods, to form a linear polymer backbone. Second, the pendant chloromethyl groups serve as reactive handles for subsequent chemical modification, most notably for cross-linking reactions with nucleophilic species. This dual-mode reactivity makes ECMA an invaluable building block for designing advanced polymer networks, hydrogels, functional coatings, and bioconjugates with tailored properties.
Physicochemical Properties and Safety Imperatives
ECMA is a reactive chemical that requires careful handling. Its properties and critical safety information are summarized below.
| Property | Value | Reference(s) |
| Synonyms | 2-(Chloromethyl)acrylic Acid Ethyl Ester | [1][2][3] |
| CAS Number | 17435-77-7 | [2] |
| Molecular Formula | C₆H₉ClO₂ | [2] |
| Molecular Weight | 148.59 g/mol | [2] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | ~72 °C | [2] |
| Density | ~0.918 g/mL at 25 °C |
Safety and Handling: As a flammable and reactive monomer, strict adherence to safety protocols is mandatory.
-
Hazards: ECMA is a flammable liquid and vapor.[3][5] It can cause skin, eye, and respiratory irritation and may undergo hazardous polymerization if not properly inhibited or stored.[6]
-
Handling: Always work in a well-ventilated chemical fume hood. Ensure all containers and receiving equipment are properly grounded to prevent static discharge.[5] Use non-sparking tools.[1] Personal protective equipment (PPE), including flame-retardant lab coats, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][5] ECMA is typically supplied with an inhibitor like hydroquinone (HQ) to prevent premature polymerization.[2] Keep the container tightly closed.
Mechanism of Action: A Two-Step Approach to Network Formation
The primary utility of ECMA lies in its ability to form cross-linked polymer networks. This is typically achieved through a sequential process: (1) polymerization to create a backbone with reactive sites, followed by (2) a cross-linking reaction at those sites.
The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (Sɴ2) reactions with various nucleophiles, particularly amines and thiols. This reaction forms a stable covalent bond and is the basis for network formation when a di- or multifunctional nucleophile is used as the cross-linking agent. The acrylate group's reactivity allows it to be easily incorporated into polymer chains alongside other monomers, enabling the properties of the final material to be finely tuned.[4][7]
Figure 1: General mechanism for forming a cross-linked network using ECMA.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of ECMA-based polymers.
Application 1: Synthesis of a Cross-Linked Hydrogel
This application demonstrates the creation of a chemically cross-linked hydrogel. The procedure involves the synthesis of a linear copolymer of ECMA with a hydrophilic monomer, 2-hydroxyethyl acrylate (HEA), followed by cross-linking with a diamine. Such hydrogels are foundational materials in drug delivery and tissue engineering.
This protocol is based on standard free-radical polymerization techniques.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of 2-hydroxyethyl acrylate (HEA) and Ethyl 2-(chloromethyl)acrylate (ECMA) in a suitable solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide (DMF)). A typical molar ratio might be 9:1 HEA:ECMA to ensure sufficient reactive sites without compromising solubility. The total monomer concentration should be around 1-2 M.
-
Prepare a solution of the radical initiator, such as Azobisisobutyronitrile (AIBN), in the same solvent (typically 1 mol% relative to the total monomer concentration).
-
-
Reaction Setup:
-
Add the monomer solution to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
While maintaining the inert atmosphere, add the AIBN initiator solution to the flask via a syringe.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed for 12-24 hours with continuous stirring.
-
-
Purification:
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., cold diethyl ether or hexane) while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator fragments.
-
Dry the purified p(HEA-co-ECMA) copolymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization (Optional but Recommended):
-
Confirm the copolymer structure using ¹H NMR spectroscopy.
-
Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
-
Reagent Preparation:
-
Dissolve the dried p(HEA-co-ECMA) copolymer in a polar aprotic solvent like DMF to create a 5-10% (w/v) solution.
-
Prepare a solution of the cross-linking agent, such as hexamethylenediamine. The amount should be calculated to provide 0.5 molar equivalents of amine groups relative to the chloromethyl groups on the polymer (this ratio ensures cross-linking rather than simple chain extension).
-
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be added (2 molar equivalents relative to the chloromethyl groups) to act as an acid scavenger for the HCl byproduct.
-
-
Cross-Linking Reaction:
-
To the stirred polymer solution, add the base followed by the diamine cross-linker solution.
-
Heat the reaction mixture to 50-60 °C and allow it to stir for 24-48 hours. The formation of a gel indicates successful cross-linking.
-
-
Purification of the Hydrogel:
-
Once the gel has formed, cut it into smaller pieces and place it in a large volume of deionized water to allow unreacted reagents and solvent to diffuse out.
-
Replace the water every 12 hours for 3-4 days to ensure complete purification.
-
Finally, lyophilize (freeze-dry) the purified hydrogel to obtain a porous scaffold.
-
Figure 2: Experimental workflow for the synthesis of a cross-linked hydrogel.
Application 2: Covalent Surface Modification for Bioconjugation
The reactivity of the chloromethyl group towards thiols makes ECMA-containing polymers excellent candidates for immobilizing cysteine-containing peptides or other thiol-modified biomolecules.[10] This is critical for developing biosensors, targeted drug delivery vehicles, and functionalized implants.
-
Substrate Preparation:
-
Prepare a polymer-coated surface by spin-coating a solution of p(HEA-co-ECMA) (from Protocol 4.1) onto a glass slide or silicon wafer.
-
Anneal the coated substrate under vacuum to ensure a stable film.
-
-
Peptide Immobilization:
-
Prepare a solution of the cysteine-containing peptide in a buffered solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). A typical concentration is 1-5 mg/mL.
-
Immerse the polymer-coated substrate in the peptide solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours in a humidified chamber to prevent evaporation. The thiol group of the cysteine will react with the chloromethyl group on the polymer surface.
-
-
Washing and Blocking:
-
Gently wash the substrate with the buffer solution and then with deionized water to remove any non-covalently bound peptide.
-
(Optional) To block any remaining reactive chloromethyl groups, immerse the substrate in a solution of a small molecule thiol, such as 2-mercaptoethanol, for 1 hour.
-
Wash the substrate again thoroughly with deionized water and dry under a gentle stream of nitrogen.
-
Characterization of Cross-Linked Materials
A suite of analytical techniques is essential to validate the synthesis and properties of the final cross-linked material.
| Technique | Purpose |
| FTIR Spectroscopy | Confirm the disappearance of the C-Cl stretch and the appearance of new bands corresponding to the cross-linker, indicating successful reaction. |
| ¹H NMR Spectroscopy | (For soluble polymers) To confirm the structure of the initial copolymer and estimate the monomer incorporation ratio. |
| Swelling Studies | For hydrogels, to determine the equilibrium water content and cross-linking density. The gel is weighed dry, soaked in water until equilibrium, and weighed again. |
| Rheology | To measure the mechanical properties of the gel, such as its storage (G') and loss (G'') moduli, which relate to its stiffness and viscoelasticity. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which typically increases with higher cross-linking density. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymerization Yield | Oxygen inhibition; Impure monomers; Incorrect initiator concentration/temperature. | Ensure thorough de-gassing of the reaction mixture; Purify monomers before use; Verify initiator calculations and reaction temperature. |
| Incomplete Cross-Linking / No Gel Formation | Insufficient reactive sites on the copolymer; Inactive cross-linker; Incorrect stoichiometry; Insufficient reaction time/temperature. | Increase the mole fraction of ECMA in the initial copolymerization; Use fresh cross-linker; Re-calculate and verify stoichiometry (polymer reactive sites vs. cross-linker); Increase reaction time or temperature. |
| Brittle Hydrogel | Cross-linking density is too high. | Reduce the amount of cross-linker or decrease the mole fraction of ECMA in the copolymer backbone. |
References
- 1. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | TCI AMERICA [tcichemicals.com]
- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC) [beilstein-journals.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Grafting Polymers onto Surfaces using 2-(Chloromethyl)acrylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of various substrates through the grafting of polymers using 2-(chloromethyl)acrylic acid ethyl ester. This monomer is a versatile building block for creating functional surfaces with applications in drug delivery, biomedical devices, and smart materials. The presence of the reactive chloromethyl group allows for straightforward post-polymerization modification, enabling the attachment of a wide range of molecules.
Introduction to Surface-Initiated Polymerization
The "grafting from" approach, where polymers are grown directly from an initiator-functionalized surface, is a powerful technique to create dense and well-defined polymer brushes.[1] This method allows for precise control over the thickness, density, and composition of the grafted polymer layer. Among the various controlled radical polymerization (CRP) techniques, surface-initiated atom transfer radical polymerization (SI-ATRP) is a widely used and robust method for grafting polymers from a variety of surfaces.[1][2]
The general workflow for grafting polymers from a surface using SI-ATRP involves three main steps:
-
Surface Preparation and Functionalization: The substrate is first cleaned and then functionalized with a layer of ATRP initiators.
-
Surface-Initiated Polymerization: The initiator-functionalized surface is immersed in a solution containing the monomer, a catalyst system (typically a copper complex), and a ligand to initiate the growth of polymer chains.
-
Post-Polymerization Modification (Optional): The resulting polymer brushes can be further modified to introduce specific functionalities.
This document will focus on the use of this compound in the "grafting from" approach via SI-ATRP.
Key Advantages of this compound
The use of this compound as a monomer for surface grafting offers several distinct advantages:
-
Reactive Handle for Post-Polymerization Modification: The chloromethyl group serves as a versatile reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of molecules, including peptides, proteins, DNA, and small molecule drugs, after the polymer brush has been formed.
-
Controlled Polymerization: Like other acrylate monomers, this compound can be polymerized in a controlled manner using techniques like ATRP, allowing for the synthesis of well-defined polymer brushes with predictable molecular weights and low polydispersity.
-
Tunable Surface Properties: By grafting poly(this compound) [P(CMAEE)] brushes, the surface properties of a material, such as wettability, biocompatibility, and chemical reactivity, can be precisely tailored.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Recommended Specifications |
| Substrates | Silicon wafers, glass slides, gold-coated surfaces |
| Monomer | This compound (stabilized) |
| ATRP Initiator | (3-Aminopropyl)triethoxysilane (APTES), 2-Bromoisobutyryl bromide (BIBB) |
| Catalyst | Copper(I) bromide (CuBr), Copper(II) bromide (CuBr₂) |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvents | Toluene, Anisole, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol |
| Reagents for Cleaning | Piranha solution (H₂SO₄/H₂O₂), Acetone, Isopropanol |
| Characterization | Ellipsometer, Atomic Force Microscope (AFM), Contact Angle Goniometer, X-ray Photoelectron Spectrometer (XPS) |
Caution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Protocol 1: Surface-Initiated ATRP of this compound from Silicon Wafers
This protocol details the "grafting from" approach to create P(CMAEE) brushes on a silicon wafer.
Step 1: Substrate Cleaning and Hydroxylation
-
Cut silicon wafers into the desired size.
-
Sonicate the wafers in acetone and isopropanol for 15 minutes each to remove organic contaminants.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the wafers in a freshly prepared piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) for 30 minutes to create a hydrophilic silicon dioxide layer with surface hydroxyl groups.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
Step 2: Immobilization of ATRP Initiator
-
Prepare a 2% (v/v) solution of APTES in dry toluene.
-
Immerse the cleaned and hydroxylated silicon wafers in the APTES solution for 2 hours at room temperature to form a self-assembled monolayer.
-
Rinse the wafers with toluene and dry under a stream of nitrogen.
-
Anneal the wafers at 110 °C for 30 minutes to stabilize the silane layer.
-
In a glovebox or under an inert atmosphere, prepare a solution of 10% (v/v) triethylamine in dry DCM.
-
Immerse the APTES-functionalized wafers in this solution and then add 2-bromoisobutyryl bromide (BIBB) dropwise to a final concentration of 5% (v/v).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the initiator-functionalized wafers with DCM and ethanol, then dry under a stream of nitrogen.
Step 3: Surface-Initiated ATRP
-
In a Schlenk flask under an inert atmosphere, dissolve CuBr (catalyst) and PMDETA (ligand) in anisole. The molar ratio of monomer:initiator:CuBr:CuBr₂:PMDETA should be controlled. A typical starting ratio is 200:1:1:0.05:2.
-
Add this compound (monomer) to the catalyst solution.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the initiator-functionalized silicon wafers into the reaction solution.
-
Conduct the polymerization at a controlled temperature (e.g., 60-90 °C) for a specific duration to achieve the desired polymer brush thickness.
-
After polymerization, remove the wafers and rinse them with THF and ethanol to remove any physisorbed polymer.
-
Dry the P(CMAEE)-grafted wafers under a stream of nitrogen.
Protocol 2: Post-Polymerization Modification with a Primary Amine
This protocol demonstrates the functionalization of P(CMAEE) brushes with a model primary amine, such as propylamine.
-
Prepare a solution of the P(CMAEE)-grafted silicon wafer in a suitable solvent like THF.
-
Add an excess of the primary amine (e.g., propylamine) to the solution.
-
Add a non-nucleophilic base, such as triethylamine, to act as a proton scavenger.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
After the reaction, thoroughly rinse the functionalized wafer with THF and ethanol to remove excess reagents.
-
Dry the wafer under a stream of nitrogen.
Characterization Data
The successful grafting and modification of the polymer brushes can be confirmed using various surface-sensitive techniques. The following table summarizes typical characterization data that can be expected.
| Characterization Technique | Parameter Measured | Expected Outcome for P(CMAEE) Brushes |
| Ellipsometry | Polymer brush thickness | Linear increase with polymerization time. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Smooth, uniform surface with low roughness. |
| Contact Angle Goniometry | Surface wettability (static water contact angle) | A decrease in contact angle after grafting, indicating a more hydrophilic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Presence of C, O, and Cl peaks confirming the P(CMAEE) brush. After modification with an amine, an N 1s peak should appear. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes described in the protocols.
References
Post-polymerization modification of poly(ethyl 2-(chloromethyl)acrylate)
An Application Guide to the Post-Polymerization Modification of Poly(ethyl 2-(chloromethyl)acrylate): A Versatile Platform for Functional Polymer Synthesis
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the post-polymerization modification (PPM) of poly(ethyl 2-(chloromethyl)acrylate), hereafter referred to as PECMA. PECMA serves as an exceptionally versatile scaffold polymer due to the high reactivity of its pendant chloromethyl groups, which allows for a wide array of chemical transformations under mild conditions. This guide delves into the core chemical principles, provides field-proven, step-by-step protocols for key modifications, and discusses the characterization and application of the resulting functional polymers, particularly in the realm of drug delivery and biomaterials.
The PECMA Platform: A Foundation for Innovation
The strategic value of PECMA lies in its dual nature: a stable polyacrylate backbone that can be synthesized with controlled molecular weight and low dispersity using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and highly reactive pendant primary alkyl chloride groups.[1][2] This combination allows for the creation of a single, well-characterized precursor polymer that can be transformed into a diverse library of functional materials. The chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This enables the introduction of a wide range of functional moieties, including azides for "click" chemistry, thiols for thiol-ene reactions, and amines for creating pH-responsive systems.[3][4] This modular approach significantly accelerates materials discovery and the development of advanced polymers for specialized applications.
Synthesis of the PECMA Precursor Polymer
A well-defined PECMA precursor is paramount for reproducible post-polymerization modifications. Controlled radical polymerization techniques, such as RAFT, are ideal for this purpose, yielding polymers with predictable molecular weights and narrow molecular weight distributions (low Polydispersity Index, PDI).[1][5][6]
Caption: Workflow for synthesizing a well-defined PECMA precursor via RAFT polymerization.
Table 1: Typical Characterization Data for RAFT-Synthesized PECMA
| Parameter | Symbol | Typical Value | Technique |
| Number-Average Molecular Weight | Mn | 10,000 - 50,000 g/mol | GPC/SEC[7] |
| Weight-Average Molecular Weight | Mw | 11,000 - 55,000 g/mol | GPC/SEC[7] |
| Polydispersity Index | PDI (Đ) | 1.10 - 1.30 | GPC/SEC[7][8] |
| ¹H NMR Chemical Shift (-CH₂Cl) | δ | ~3.8 ppm | NMR Spectroscopy[9] |
Core Chemistry: Nucleophilic Substitution
The cornerstone of PECMA modification is the nucleophilic substitution (SN2) reaction at the pendant chloromethyl group. A diverse range of nucleophiles can readily displace the chloride ion, forming a new covalent bond and opening avenues to countless functionalities.
Caption: General SN2 reaction scheme for PECMA modification with a nucleophile (Nu⁻).
Application Protocol 1: Azide Functionalization for "Click" Chemistry
Objective: To convert the pendant chloromethyl groups to azides, creating a poly(ethyl 2-(azidomethyl)acrylate) (PEAMA) platform. This polymer is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction.[10][11][12] This is a foundational step for conjugating alkyne-modified drugs, peptides, or imaging agents.[13]
Experimental Protocol
Materials:
-
PECMA (e.g., Mn = 15,000 g/mol , PDI = 1.15)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized (DI) water
-
Methanol
-
Dialysis tubing (MWCO appropriate for polymer Mn, e.g., 3.5 kDa)
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen inlet
-
Oil bath with temperature control
-
Magnetic stir plate
-
Dialysis clips
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve 1.0 g of PECMA in 20 mL of anhydrous DMF in a round-bottom flask. Stir until fully dissolved.
-
Reagent Addition: Add sodium azide (NaN₃) in a 5-fold molar excess relative to the chloromethyl groups on the polymer. Causality: A large excess of the nucleophile drives the substitution reaction to completion and minimizes reaction time.
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 40-50°C and stir for 24 hours. Insight: Moderate heating increases the reaction rate without causing polymer degradation. An inert atmosphere prevents side reactions.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to dialysis tubing.
-
Dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove excess NaN₃ and DMF. Trustworthiness: Dialysis is a robust method for removing small molecule impurities from a polymer solution, ensuring high purity of the final product.
-
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the final product, PEAMA, as a white, fluffy solid.
-
Storage: Store the functionalized polymer under vacuum or in a desiccator at 4°C.
Safety Precaution: Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and metals.
Characterization
Table 2: Spectroscopic Changes upon Azidation of PECMA
| Technique | PECMA (Precursor) | PEAMA (Product) | Rationale for Change |
| FTIR | C-Cl stretch (~670 cm⁻¹) | Strong N₃ asymmetric stretch (~2100 cm⁻¹) | Successful substitution is confirmed by the appearance of the characteristic azide peak and disappearance of the C-Cl signal.[14] |
| ¹H NMR | -CH₂-Cl protons at ~3.8 ppm | -CH₂-N₃ protons shift downfield to ~3.6 ppm | The change in the chemical environment of the methylene protons adjacent to the substitution site causes a predictable shift in the NMR spectrum.[15][16] |
Application Protocol 2: Thiolation for Thiol-Ene Conjugation
Objective: To introduce pendant thiol groups onto the polymer backbone. This protocol uses potassium thioacetate followed by acidic hydrolysis to yield a poly(ethyl 2-(mercaptomethyl)acrylate) (PEMMA). The resulting thiol groups are highly reactive partners in thiol-ene "click" chemistry, which proceeds rapidly under UV irradiation or with a radical initiator, allowing for the conjugation of "ene"-containing molecules.[17][18]
Experimental Protocol
Materials:
-
PECMA
-
Potassium thioacetate (KSAc)
-
DMF (anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
DI Water, degassed
Procedure: Part A: Thioacetate Substitution
-
Dissolve 1.0 g of PECMA in 20 mL of anhydrous DMF.
-
Add potassium thioacetate in a 3-fold molar excess relative to the chloromethyl groups.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of DI water.
-
Filter and wash the polymer with DI water, then dry under vacuum. This intermediate is poly(ethyl 2-(acetylthiomethyl)acrylate).
Part B: Deprotection to Thiol
-
Dissolve the dried intermediate polymer in 20 mL of anhydrous methanol.
-
Purge the solution with nitrogen for 20 minutes to remove dissolved oxygen. Causality: Thiols are susceptible to oxidation, which forms disulfide bridges. Removing oxygen is critical to preserve the reactive thiol functionality.
-
Add 0.5 mL of concentrated HCl and stir at 50°C under nitrogen for 6 hours.
-
Cool the solution and precipitate the final polymer (PEMMA) in degassed DI water.
-
Filter, wash with degassed water, and dry under high vacuum.
Characterization and Workflow
The success of Part A can be confirmed by ¹H NMR, observing the appearance of the acetyl methyl peak (~2.3 ppm). For Part B, the disappearance of this peak and the appearance of a thiol proton signal (-SH, ~1.5-2.0 ppm, often broad) confirms the deprotection.
Caption: Step-wise workflow for the synthesis of thiol-functionalized polymer (PEMMA).
Application Protocol 3: Amination for pH-Responsive Systems
Objective: To functionalize PECMA with secondary amines, such as diethylamine, to create a pH-responsive polymer. The resulting tertiary amine groups are protonated at low pH (e.g., in endosomes), leading to a change in polymer solubility and conformation. This "proton sponge" effect is highly desirable for enhancing endosomal escape in drug and gene delivery systems.[2][19][20]
Experimental Protocol
Materials:
-
PECMA
-
Diethylamine
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Hexanes
-
DI Water
Procedure:
-
Setup: Dissolve 1.0 g of PECMA in 25 mL of THF in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (2-fold molar excess) as a mild base to neutralize the HCl formed in situ. Then, add diethylamine (5-fold molar excess). Causality: The in-situ neutralization of HCl by K₂CO₃ prevents the protonation and deactivation of the nucleophile (diethylamine), ensuring the reaction proceeds efficiently.
-
Reaction: Stir the mixture vigorously at 40°C for 48 hours.
-
Workup:
-
Cool the reaction and filter to remove the K₂CO₃ and other salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Dissolve the concentrated residue in a minimal amount of THF and precipitate into a large volume of cold hexanes. Repeat the precipitation 2-3 times.
-
Isolation: Dry the final polymer product under high vacuum.
Characterization of pH-Responsiveness
The resulting polymer, poly(ethyl 2-((diethylamino)methyl)acrylate), can be characterized by its pH-dependent aqueous solubility.
-
Prepare a 1 mg/mL solution of the polymer in an acidic buffer (e.g., pH 5.0), where it should be soluble.
-
Using a pH meter and a UV-Vis spectrophotometer, slowly titrate the solution with a dilute NaOH solution.
-
Record the transmittance or absorbance at a fixed wavelength (e.g., 500 nm) as a function of pH.
-
A sharp decrease in transmittance indicates the pH at which the polymer deprotonates and becomes insoluble (the Lower Critical Solution Temperature, LCST, or cloud point at that temperature). This confirms the pH-responsive behavior crucial for applications like smart drug delivery.[20]
Applications in Drug Development
The functional polymers derived from PECMA are powerful tools in creating advanced drug delivery systems.[21][22][23]
-
Drug Conjugation: Azide-functionalized PEAMA can be used to "click" alkyne-modified drugs, creating polymer-drug conjugates with precise drug loading.
-
Smart Nanocarriers: pH-responsive amine-functionalized polymers can be formulated into nanoparticles that are stable at physiological pH but destabilize in the acidic endosome, triggering drug release directly inside the target cell.[19][20]
-
Targeted Systems: The versatile functional handles (azides, thiols, etc.) allow for the subsequent attachment of targeting ligands, such as peptides or antibodies, to direct the nanocarriers to specific cell types, enhancing efficacy and reducing off-target effects.
Conclusion
Poly(ethyl 2-(chloromethyl)acrylate) is not merely a single polymer but a gateway to a vast landscape of functional materials. Through straightforward and high-yielding post-polymerization modification techniques like nucleophilic substitution, researchers can readily access polymers with tailored functionalities. The protocols detailed in this guide for creating azide, thiol, and amine-functionalized polymers provide a reliable foundation for developing next-generation materials for drug delivery, diagnostics, and advanced material science. The inherent modularity of this platform empowers scientists to rapidly iterate and optimize polymer properties for their specific research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups | MDPI [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Some Modified Acrylic Polymers – Material Science Research India [materialsciencejournal.org]
- 15. End group modification of poly(acrylates) obtained via ATRP: a user guide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eng.uc.edu [eng.uc.edu]
- 17. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Ethyl 2-(chloromethyl)acrylate in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 2-(chloromethyl)acrylate as a functional monomer in adhesive formulations. The inclusion of this monomer is proposed to introduce reactive sites for subsequent crosslinking, thereby enhancing the cohesive strength and overall performance of the adhesive. The following protocols are based on standard laboratory procedures for the synthesis and characterization of acrylic pressure-sensitive adhesives (PSAs) and have been adapted to incorporate ethyl 2-(chloromethyl)acrylate.
Introduction
Ethyl 2-(chloromethyl)acrylate is a functional acrylic monomer characterized by the presence of a reactive chloromethyl group. This functionality makes it a prime candidate for incorporation into acrylic polymer backbones to serve as a latent crosslinking site. In adhesive formulations, particularly pressure-sensitive adhesives, a well-controlled crosslinking density is crucial for achieving a balance between adhesive and cohesive properties, such as tack, peel strength, and shear strength. The chloromethyl group can undergo various nucleophilic substitution reactions, providing a versatile handle for creating a covalently crosslinked polymer network after the initial polymerization. This post-polymerization crosslinking can be triggered by heat or the addition of a suitable crosslinking agent, allowing for a two-stage curing process that can be advantageous in many applications.
Proposed Reaction and Crosslinking Mechanism
The integration of ethyl 2-(chloromethyl)acrylate into an adhesive formulation typically involves two main stages: copolymerization and crosslinking.
Stage 1: Copolymerization
Ethyl 2-(chloromethyl)acrylate is copolymerized with other acrylic monomers (e.g., n-butyl acrylate, 2-ethylhexyl acrylate, acrylic acid) via free radical polymerization to form a linear or branched copolymer. The chloromethyl groups are preserved during this stage.
Stage 2: Crosslinking
The resulting copolymer, containing pendant chloromethyl groups, can be crosslinked through several potential pathways. One common method involves the reaction with a diamine or a polyamine. The nucleophilic amine groups displace the chloride ions on the chloromethyl groups of adjacent polymer chains, forming stable covalent crosslinks. This reaction can often be facilitated by gentle heating.
Below is a diagram illustrating the proposed copolymerization and subsequent crosslinking with a diamine.
Caption: Proposed workflow for adhesive synthesis and crosslinking.
Experimental Protocols
Materials
| Material | Supplier | Grade |
| n-Butyl Acrylate (BA) | Major Chemical Supplier | ≥99%, inhibitor-free |
| 2-Ethylhexyl Acrylate (2-EHA) | Major Chemical Supplier | ≥99%, inhibitor-free |
| Acrylic Acid (AA) | Major Chemical Supplier | ≥99%, inhibitor-free |
| Ethyl 2-(chloromethyl)acrylate | Major Chemical Supplier | ≥97% |
| Azobisisobutyronitrile (AIBN) | Major Chemical Supplier | 98% |
| Ethyl Acetate | Major Chemical Supplier | ACS Grade |
| Hexamethylenediamine | Major Chemical Supplier | ≥99% |
| Polyethylene Terephthalate (PET) film | Industrial Supplier | 50 µm thickness |
Protocol for Synthesis of Functionalized Acrylic Copolymer
This protocol describes the synthesis of a functionalized acrylic copolymer using solution polymerization.
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 150 mL of ethyl acetate.
-
Begin bubbling nitrogen through the solvent and maintain a gentle nitrogen purge throughout the reaction.
-
In a separate beaker, prepare the monomer mixture by combining:
-
70 g of n-butyl acrylate
-
25 g of 2-ethylhexyl acrylate
-
5 g of acrylic acid
-
5 g of ethyl 2-(chloromethyl)acrylate
-
-
In another beaker, dissolve 0.5 g of AIBN in 20 mL of ethyl acetate.
-
Add the monomer mixture and the AIBN solution to the reaction flask.
-
Heat the reaction mixture to 75-80°C with continuous stirring.
-
Maintain the reaction at this temperature for 8 hours.
-
After 8 hours, cool the reaction mixture to room temperature. The resulting product is a viscous solution of the functionalized acrylic copolymer.
Caption: Step-by-step synthesis workflow.
Protocol for Adhesive Formulation and Curing
-
Take a known amount of the synthesized copolymer solution.
-
Add a calculated amount of a diamine crosslinking agent (e.g., a 10% solution of hexamethylenediamine in isopropanol). The molar ratio of amine groups to chloromethyl groups can be varied to control the crosslinking density (e.g., 1:2, 1:1, 2:1).
-
Thoroughly mix the copolymer solution and the crosslinker solution.
-
Coat the formulated adhesive onto a PET film using a film applicator to achieve a desired thickness (e.g., 50 µm).
-
Dry the coated film in an oven at 70°C for 15 minutes to remove the solvent.
-
To induce crosslinking, further heat the dried film at 100-120°C for a specified time (e.g., 5-30 minutes).
Characterization of Adhesive Properties
The performance of the adhesive should be evaluated using standard test methods for pressure-sensitive tapes.
180° Peel Adhesion Test
This test measures the force required to remove the adhesive tape from a standard test panel at a specified angle and speed.
-
Prepare test strips of the adhesive-coated PET film (25 mm width).
-
Apply the test strip to a clean stainless steel panel.
-
Roll over the strip with a 2 kg standard roller twice.
-
After a dwell time of 20 minutes, mount the panel in the lower jaw of a tensile tester.
-
Clamp the free end of the tape in the upper jaw.
-
Pull the tape from the panel at an angle of 180° and a speed of 300 mm/min.
-
Record the force required to peel the tape. The result is typically reported in N/25 mm.
Loop Tack Test
This test measures the initial adhesion of the tape.
-
Prepare a loop from a 25 mm wide strip of the adhesive tape with the adhesive side out.
-
Mount the loop in the upper jaw of a tensile tester.
-
Bring the loop into contact with a clean stainless steel panel at a speed of 300 mm/min until a defined contact area is achieved.
-
Immediately reverse the direction of the upper jaw and pull the loop away from the panel at 300 mm/min.
-
Record the maximum force required to detach the loop. The result is reported in N.
Static Shear Strength Test
This test measures the cohesive strength of the adhesive.
-
Apply a 25 mm x 25 mm area of the adhesive tape to a stainless steel panel.
-
Roll over the tape with a 2 kg roller.
-
After a dwell time of 20 minutes, hang the panel vertically and attach a 1 kg weight to the free end of the tape.
-
Measure the time it takes for the tape to fail. The result is reported in minutes or hours.
Caption: Standard tests for adhesive characterization.
Representative Performance Data
The following table presents hypothetical data illustrating the expected effect of incorporating and crosslinking ethyl 2-(chloromethyl)acrylate in an acrylic PSA formulation compared to a non-crosslinked control.
| Formulation | Ethyl 2-(chloromethyl)acrylate (wt%) | Crosslinker (molar ratio NH₂:CH₂Cl) | 180° Peel Adhesion (N/25 mm) | Loop Tack (N) | Static Shear (min, 1kg) |
| Control | 0 | - | 12.5 | 10.2 | 45 |
| Formulation A | 5 | 0 (uncrosslinked) | 11.8 | 9.8 | 60 |
| Formulation B | 5 | 0.5:1 | 10.5 | 8.5 | 350 |
| Formulation C | 5 | 1:1 | 9.2 | 7.1 | >1000 |
Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. The protocols are representative and may require optimization for specific applications and equipment. Due to the limited availability of published data on the specific use of ethyl 2-(chloromethyl)acrylate in adhesive formulations, the performance data presented is hypothetical and intended to illustrate the potential effects of its inclusion as a crosslinking monomer. All laboratory work should be conducted in accordance with appropriate safety procedures.
Application of 2-(Chloromethyl)acrylic Acid Ethyl Ester in Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)acrylic acid ethyl ester is a functional monomer with significant potential in the formulation of advanced coatings. Its unique structure, combining a polymerizable acrylate group with a reactive chloromethyl side chain, allows for its incorporation into acrylic polymer backbones and subsequent post-polymerization modification. This enables the development of coatings with enhanced properties, such as improved crosslinking density, adhesion, and chemical resistance. This document provides detailed application notes and experimental protocols for the use of this compound in coating formulations, targeting researchers and professionals in materials science and drug development who may utilize specialized coatings for applications such as medical devices, drug delivery systems, and specialized equipment.
Application Notes
The primary application of this compound in coatings is as a comonomer in the synthesis of functional acrylic resins. The presence of the chloromethyl group provides a reactive site for a variety of post-polymerization reactions, offering a versatile platform for tailoring the final properties of the coating.
Key Applications:
-
Crosslinkable Coatings: The chloromethyl group can react with various nucleophiles, such as amines, thiols, and carboxylates, to form covalent crosslinks between polymer chains. This leads to the formation of a durable three-dimensional network, significantly improving the mechanical properties and chemical resistance of the coating. This is particularly useful for industrial and protective coatings that require high performance.
-
Grafting and Surface Modification: The reactive nature of the chloromethyl group allows for the grafting of other polymers or functional molecules onto the coating surface. This can be used to impart specific properties, such as biocompatibility, anti-fouling, or specific binding capabilities for drug delivery applications.
-
Adhesion Promotion: The chloromethyl group can react with functional groups on a substrate surface (e.g., hydroxyl or amine groups on metal or plastic surfaces), forming covalent bonds and promoting strong adhesion between the coating and the substrate.
Advantages of using this compound:
-
Versatility: Enables a wide range of post-polymerization modifications.
-
Controlled Crosslinking: The degree of crosslinking can be controlled by the amount of the monomer incorporated and the curing conditions.
-
Enhanced Performance: Can lead to coatings with superior hardness, chemical resistance, and adhesion.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific applications.
Protocol 1: Synthesis of a Functional Acrylic Copolymer Resin
This protocol describes the synthesis of a linear acrylic copolymer containing this compound via free radical polymerization.
Materials:
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
This compound (CMAEE)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the desired molar ratio of MMA, BA, and CMAEE. A typical starting ratio could be 70:25:5 (MMA:BA:CMAEE).
-
Add toluene to achieve a 50% (w/w) solution of the monomers.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add AIBN (1% by weight of the total monomers).
-
Heat the reaction mixture to 70-80°C with continuous stirring under a nitrogen atmosphere.
-
Maintain the reaction for 6-8 hours. The progress of the polymerization can be monitored by measuring the solid content.
-
Upon completion, cool the reactor to room temperature. The resulting product is a solution of the functional acrylic copolymer in toluene.
Protocol 2: Formulation and Curing of a Two-Component Crosslinkable Coating
This protocol describes the formulation of a two-component (2K) coating using the synthesized acrylic copolymer and a diamine crosslinking agent.
Materials:
-
Functional acrylic copolymer solution (from Protocol 1)
-
Hexamethylene diamine (crosslinking agent)
-
Toluene (for dilution)
-
Leveling agent
-
Substrate for coating (e.g., steel panel)
Procedure:
-
In a mixing vessel, take a calculated amount of the functional acrylic copolymer solution.
-
Add toluene to adjust the viscosity for the desired application method (e.g., spraying, dipping).
-
Add a leveling agent (e.g., 0.1% w/w) to ensure a smooth film formation.
-
Just before application, add a stoichiometric amount of hexamethylene diamine based on the molar content of the chloromethyl groups in the copolymer.
-
Mix the components thoroughly.
-
Apply the formulated coating to a prepared substrate using the chosen method.
-
Allow the solvent to flash off for 10-15 minutes at room temperature.
-
Cure the coated substrate in an oven at 120-140°C for 30-60 minutes. The heat will facilitate the reaction between the chloromethyl groups and the amine groups, leading to a crosslinked film.
Data Presentation
The following table summarizes the expected quantitative effects of incorporating this compound into an acrylic coating formulation, based on established principles of polymer chemistry. Actual values will depend on the specific formulation and curing conditions.
| Property | Control Acrylic Coating (No CMAEE) | Acrylic Coating with 5% CMAEE (Crosslinked) | Expected Improvement |
| Pencil Hardness (ASTM D3363) | HB - F | 2H - 4H | Significant increase in surface hardness |
| Solvent Resistance (MEK rubs) | < 50 | > 200 | Drastic improvement in chemical resistance |
| Adhesion (Cross-hatch, ASTM D3359) | 3B - 4B | 5B | Enhanced adhesion to the substrate |
| Impact Resistance (ASTM D2794) | 80 in-lb | 60 in-lb | May see a slight reduction due to increased hardness |
| Gloss (60°, ASTM D523) | > 90 | > 90 | Minimal impact on gloss |
Visualization of Workflow and Reaction Pathways
Diagram 1: Synthesis of Functional Acrylic Copolymer
This diagram illustrates the free radical copolymerization process to create the acrylic resin containing the reactive chloromethyl groups.
Caption: Workflow for the synthesis of a functional acrylic copolymer.
Diagram 2: Crosslinking Reaction Pathway
This diagram shows the chemical reaction between the chloromethyl group on the polymer and a diamine crosslinker to form a cured coating.
Caption: Crosslinking mechanism of the functional polymer with a diamine.
Disclaimer: Due to the limited availability of direct published data on the application of this compound in coatings, the provided protocols and performance data are illustrative and based on the established reactivity of the functional groups and general principles of coating formulation. Researchers should use this information as a starting point and conduct their own experiments to optimize formulations for their specific needs.
Application Notes & Protocols: A Guide to the Synthesis of Functional Copolymers Using Ethyl 2-(chloromethyl)acrylate
Abstract
Ethyl 2-(chloromethyl)acrylate (ECMA) is a highly versatile functional monomer that provides a reactive handle for post-polymerization modification. The presence of the chloromethyl group allows for straightforward chemical transformations, enabling the creation of advanced polymeric materials with tailored properties. This guide provides an in-depth exploration of the synthesis of copolymers incorporating ECMA, with a focus on controlled radical polymerization (CRP) techniques. We present detailed, field-proven protocols for both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, explain the critical causality behind experimental choices, and detail the necessary characterization techniques to validate the synthesis of well-defined copolymers.
Introduction: The Strategic Value of the Chloromethyl Group
In the landscape of functional polymers, monomers that contain reactive side-groups are of paramount importance. Ethyl 2-(chloromethyl)acrylate stands out due to its acrylic backbone, which is amenable to various polymerization methods, and its pendant chloromethyl group, a versatile electrophilic site. This functionality serves as a gateway for a multitude of post-polymerization modifications, including nucleophilic substitutions and "click" chemistry reactions.[1] This allows for the covalent attachment of a wide array of molecules, from small organic compounds to complex biomacromolecules, transforming a simple copolymer into a sophisticated material for applications in drug delivery, surface coatings, and nanotechnology.[2][3]
While conventional free-radical polymerization can be used to incorporate ECMA into a polymer chain, it offers poor control over molecular weight, dispersity, and architecture.[4] For applications demanding precision, Controlled Radical Polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are superior.[1] These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures like block copolymers.[5][6]
This document serves as a comprehensive guide for researchers, providing both the theoretical grounding and practical, step-by-step protocols for synthesizing and characterizing ECMA-containing copolymers via ATRP and RAFT.
Foundational Concepts: Choosing Your Polymerization Strategy
The success of synthesizing a functional copolymer hinges on selecting the appropriate polymerization technique and co-monomers. The choice directly impacts the polymer's properties and its suitability for the intended application.
Co-Monomer Selection
The properties of the final copolymer are a composite of its constituent monomers. ECMA is typically copolymerized with common monomers to tailor properties such as the glass transition temperature (Tg), solubility, and mechanical strength.
-
Methacrylates (e.g., Methyl Methacrylate, MMA): Often used to increase the Tg and mechanical rigidity of the resulting polymer.[7][8]
-
Acrylates (e.g., n-Butyl Acrylate, BA; Ethyl Acrylate, EA): Used to impart flexibility and lower the Tg, creating softer, more elastomeric materials.[9][10]
-
Styrene (St): Can be used to introduce aromaticity and modify the refractive index and thermal properties.[2]
A Tale of Three Polymerization Techniques
-
Free Radical Polymerization (FRP): The simplest method, typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).[7] Causality: While straightforward, the continuous generation of radicals and irreversible termination steps lead to polymer chains of varying lengths, resulting in high dispersity (Đ > 1.5). This lack of control makes it unsuitable for creating well-defined architectures.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust technique for polymerizing acrylates and methacrylates.[11][12] Causality: It relies on a reversible equilibrium between active (propagating) radical species and dormant species, mediated by a transition metal catalyst (typically copper-based).[13] This equilibrium keeps the concentration of active radicals low, suppressing termination reactions and allowing chains to grow at a similar rate, leading to excellent control over molecular weight and low dispersity (Đ ≈ 1.1–1.3).[6]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is arguably the most versatile CRP method due to its tolerance of a wide variety of functional monomers and reaction conditions.[5] Causality: Control is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound. Propagating radicals reversibly add to the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing for the controlled growth of polymer chains.[14][15] This mechanism is particularly effective for creating complex architectures like block copolymers.
Critical Safety Precautions
-
Monomer Toxicity: Acrylate and methacrylate monomers are skin and respiratory irritants and potential sensitizers.[10][16] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves (nitrile is often suitable, but check compatibility).
-
Reagents: Many reagents used in these protocols (e.g., copper catalysts, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) before use.
-
Stabilizers: Commercial ECMA is supplied with a stabilizer (e.g., hydroquinone, HQ) to prevent spontaneous polymerization.[17][18] This stabilizer must be removed immediately before use, as it will inhibit the desired polymerization reaction.
Materials and Equipment
Chemicals
| Chemical | Grade/Purity | Supplier Example | Purpose |
| Ethyl 2-(chloromethyl)acrylate (ECMA) | >98%, stabilized | TCI America, Sigma-Aldrich | Functional Monomer |
| Methyl Methacrylate (MMA) | >99% | Sigma-Aldrich | Co-monomer |
| n-Butyl Acrylate (BA) | >99% | Sigma-Aldrich | Co-monomer |
| Copper(I) Bromide (CuBr) | >99.9% | Sigma-Aldrich | ATRP Catalyst |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | >99% | Sigma-Aldrich | ATRP Ligand |
| Ethyl α-bromoisobutyrate (EBiB) | >98% | Sigma-Aldrich | ATRP Initiator |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | >97% | Sigma-Aldrich | RAFT CTA |
| Azobisisobutyronitrile (AIBN) | >98% | Sigma-Aldrich | Radical Initiator |
| Anisole, Anhydrous | >99.7% | Sigma-Aldrich | Solvent |
| Tetrahydrofuran (THF), HPLC Grade | >99.9% | Fisher Scientific | GPC Eluent, Solvent |
| Methanol, ACS Grade | >99.8% | Fisher Scientific | Precipitation Solvent |
| Dichloromethane (DCM), ACS Grade | >99.5% | Fisher Scientific | Solvent |
| Basic Alumina | N/A | Sigma-Aldrich | Inhibitor Removal |
Equipment
-
Schlenk line with high-vacuum pump and inert gas (Nitrogen or Argon) supply
-
Schlenk flasks and other oven-dried glassware
-
Magnetic stirrer hotplates with oil baths
-
Cannulas and gastight syringes
-
Rotary evaporator
-
Analytical balance
-
Filtration apparatus
-
Characterization instruments: NMR Spectrometer, GPC/SEC system, FTIR Spectrometer, DSC/TGA.
Experimental Protocols
Workflow Overview: Controlled Radical Polymerization
The general workflow for both ATRP and RAFT is similar, emphasizing the need for an oxygen-free environment to prevent quenching of the radical species.
Caption: General workflow for a controlled radical polymerization experiment.
Protocol 1: Synthesis of a Random Copolymer P(ECMA-co-MMA) via ATRP
Rationale: ATRP provides excellent control over the polymerization of methacrylates and acrylates, making it ideal for synthesizing a random copolymer with a low dispersity.[11] The CuBr/PMDETA system is a well-established and highly effective catalyst for this purpose.[12]
Step-by-Step Methodology:
-
Monomer Purification: Pass ECMA and MMA through separate columns of basic alumina to remove the inhibitor. Store the purified monomers under inert gas and use them immediately.
-
Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (21.5 mg, 0.15 mmol).
-
Reagent Addition: In a separate vial, prepare a mixture of purified ECMA (2.23 g, 15 mmol), purified MMA (1.50 g, 15 mmol), ethyl α-bromoisobutyrate (EBiB) (44 µL, 0.30 mmol), and anhydrous anisole (10 mL).
-
Degassing: Transfer the monomer/initiator/solvent mixture to the Schlenk flask containing the CuBr. Add PMDETA (63 µL, 0.30 mmol) to the flask. Seal the flask, and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with inert gas. Place the flask in a preheated oil bath at 70°C and begin vigorous stirring. The solution should turn from colorless to a light green/blue, indicating the formation of the active catalyst complex.
-
Monitoring: The reaction is typically run for 4-8 hours. To monitor kinetics, samples can be periodically withdrawn using a degassed syringe and analyzed for conversion (via ¹H NMR) and molecular weight (via GPC).
-
Termination: To quench the reaction, cool the flask to room temperature and open it to the air. The solution color will change as the copper catalyst oxidizes.
-
Purification: Dilute the reaction mixture with ~10 mL of DCM and pass it through a short column of neutral alumina to remove the copper catalyst. Concentrate the resulting solution using a rotary evaporator.
-
Isolation: Precipitate the concentrated polymer solution by adding it dropwise into a beaker of cold methanol (~400 mL) with vigorous stirring. The copolymer will precipitate as a white solid.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight to a constant weight.
Expected Results:
| Target DP | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Mn (GPC, kDa) | Đ (Mw/Mn) |
| 100 | 100:1:0.5:1 | 6 | ~70 | 8.5 - 10.0 | < 1.20 |
Protocol 2: Synthesis of a Block Copolymer P(BA)-b-P(ECMA) via RAFT
Rationale: RAFT polymerization is exceptionally well-suited for synthesizing block copolymers.[1] The first block is synthesized as a macro-Chain Transfer Agent (macro-CTA), which is then chain-extended with the second monomer. CPADB is an effective CTA for acrylates.
Step-by-Step Methodology:
Part A: Synthesis of P(BA) Macro-CTA
-
Reagent Preparation: In a 50 mL Schlenk flask, combine purified n-butyl acrylate (BA) (5.13 g, 40 mmol), CPADB (112 mg, 0.4 mmol), AIBN (13.1 mg, 0.08 mmol), and 1,4-dioxane (10 mL).
-
Degassing & Polymerization: Perform three freeze-pump-thaw cycles. Place the flask in a preheated oil bath at 70°C for 6 hours.
-
Termination & Isolation: Terminate the reaction by cooling and exposing to air. Precipitate the polymer in a 10:1 mixture of methanol/water. Collect the viscous polymer and dry it under vacuum. Characterize the resulting P(BA) macro-CTA via GPC and ¹H NMR to determine Mn and confirm chain-end fidelity.
Part B: Chain Extension to form P(BA)-b-P(ECMA)
-
Reaction Setup: In a 50 mL Schlenk flask, dissolve the P(BA) macro-CTA (e.g., 1.0 g, assuming Mn ≈ 10 kDa, 0.1 mmol), purified ECMA (1.49 g, 10 mmol), and AIBN (3.3 mg, 0.02 mmol) in anisole (10 mL).
-
Degassing & Polymerization: Perform three freeze-pump-thaw cycles. Place the flask in a preheated oil bath at 70°C for 8-12 hours.
-
Work-up: Terminate the reaction as before. Precipitate the final block copolymer in cold methanol.
-
Purification & Drying: Collect the solid by filtration and dry under vacuum at 40°C to a constant weight.
Expected Results:
| Polymer Block | Target DP | Mn (GPC, kDa) | Đ (Mw/Mn) |
| P(BA) macro-CTA | 100 | 12.0 - 14.0 | < 1.15 |
| P(BA)-b-P(ECMA) | 100+100 | 25.0 - 28.0 | < 1.25 |
Essential Characterization
Validation of a successful synthesis requires a suite of analytical techniques.
-
¹H NMR Spectroscopy: Used to confirm the incorporation of both monomers and to calculate the copolymer composition. For P(ECMA-co-MMA), the ratio of the integrals of the chloromethyl protons (-CH₂Cl) of ECMA at ~4.2 ppm and the methoxy protons (-OCH₃) of MMA at ~3.6 ppm can be used.[8][19]
-
Gel Permeation Chromatography (GPC): This is the definitive technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ).[14] For block copolymers, a clear shift to a higher molecular weight with the retention of a narrow, monomodal peak shape confirms successful chain extension.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. A strong carbonyl (C=O) stretch around 1730 cm⁻¹ will be present for the ester groups of both monomers.[7] The C-Cl stretch from ECMA appears around 650-750 cm⁻¹.
Post-Polymerization Modification: Activating the Copolymer
The primary utility of incorporating ECMA is the ability to perform subsequent chemical reactions on the pendant chloromethyl group. A common and highly efficient modification is the conversion to an azide, which prepares the polymer for copper-catalyzed or strain-promoted "click" chemistry.[1]
Caption: Schematic of post-polymerization modification of an ECMA-containing copolymer.
This transformation creates a polymer backbone decorated with azide groups, ready to be conjugated with alkyne-functionalized molecules, such as fluorescent dyes, targeting ligands, or therapeutic agents.
Conclusion
Ethyl 2-(chloromethyl)acrylate is a powerful tool for the design of functional polymers. By leveraging controlled radical polymerization techniques like ATRP and RAFT, researchers can synthesize well-defined copolymers with predictable molecular weights and narrow dispersities. The protocols detailed in this guide provide a robust framework for producing these advanced materials. The true potential of these copolymers is realized in their post-polymerization modification, where the chloromethyl handle enables the creation of highly functional materials tailored for a vast range of scientific and technological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ripublication.com [ripublication.com]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 8. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Activators generated by electron transfer for atom transfer radical polymerization: recent advances in catalyst and polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. amslaurea.unibo.it [amslaurea.unibo.it]
- 15. mdpi.com [mdpi.com]
- 16. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
- 17. PubChemLite - Ethyl 2-(chloromethyl)acrylate (stabilized with hq) (C6H9ClO2) [pubchemlite.lcsb.uni.lu]
- 18. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Ethyl 2-(chloromethyl)acrylate
These application notes provide detailed protocols for the polymerization of ethyl 2-(chloromethyl)acrylate (ECMA) via three common radical polymerization techniques: Free Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization. These methods offer varying degrees of control over the final polymer architecture, molecular weight, and dispersity.
Free Radical Polymerization (FRP)
Free radical polymerization is a robust and widely used method for producing polymers. While it offers less control over polymer chain length and distribution compared to controlled radical polymerization techniques, it is experimentally simpler. The following protocol is adapted from established methods for acrylate polymerization.[1][2][3]
Experimental Protocol:
-
Materials:
-
Monomer: Ethyl 2-(chloromethyl)acrylate (ECMA), stabilized
-
Initiator: Azobisisobutyronitrile (AIBN) or Potassium persulfate (KPS) for emulsion/solution polymerization in water.
-
Solvent: Toluene, ethyl acetate, or N,N-dimethylformamide (DMF)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Precipitation/Washing: Methanol, Hexane
-
-
Procedure:
-
The monomer, ECMA, is passed through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask equipped with a magnetic stir bar, the desired amount of ECMA and solvent are added.
-
The initiator (e.g., AIBN) is added to the mixture.
-
The flask is sealed with a rubber septum, and the solution is deoxygenated by bubbling with N₂ or Ar for 30-60 minutes while stirring in an ice bath.
-
The flask is then placed in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a predetermined time (e.g., 2-24 hours). The progress can be monitored by taking samples and analyzing monomer conversion via ¹H NMR or gas chromatography.
-
To quench the reaction, the flask is cooled in an ice bath and exposed to air.
-
The polymer is precipitated by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Data Presentation:
| Parameter | Condition | Purpose |
| Monomer | Ethyl 2-(chloromethyl)acrylate | The building block of the polymer |
| Initiator | AIBN | Source of free radicals to initiate polymerization |
| Solvent | Toluene | To dissolve monomer and polymer |
| Temperature | 60-80 °C | To induce thermal decomposition of AIBN |
| Reaction Time | 2-24 hours | Affects monomer conversion and polymer molecular weight |
| Inert Gas | Nitrogen or Argon | To prevent oxygen inhibition of the radical polymerization |
Experimental Workflow:
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4][5][6][7]
Experimental Protocol:
-
Materials:
-
Monomer: Ethyl 2-(chloromethyl)acrylate (ECMA), inhibitor removed
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) or a similar alkyl halide
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)
-
Solvent: Anisole, Toluene, or DMF
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Purification: Neutral alumina, Methanol
-
-
Procedure:
-
In a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask and perform three cycles of vacuum/backfill with inert gas.
-
Add the deoxygenated solvent via a gas-tight syringe, followed by the ligand (e.g., PMDETA) to form the catalyst complex. Stir until a homogeneous solution is formed.
-
Add the inhibitor-free monomer (ECMA) and the initiator (EBiB) to the flask via syringe.
-
The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).
-
Samples are taken periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Size Exclusion Chromatography - SEC).
-
Once the desired conversion is reached, the polymerization is quenched by cooling the flask and exposing the contents to air, which oxidizes the Cu(I) catalyst.
-
The reaction mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then isolated by precipitation in a non-solvent like cold methanol, filtered, and dried under vacuum.
-
Data Presentation:
| Component | Molar Ratio (Typical) | Role |
| Monomer (ECMA) | 50 - 1000 | Monomer units |
| Initiator (EBiB) | 1 | Determines the number of polymer chains |
| Catalyst (CuBr) | 0.5 - 1 | Activator in the ATRP equilibrium |
| Ligand (PMDETA) | 0.5 - 1 | Solubilizes and modulates the reactivity of the copper catalyst |
| Solvent | - | To create a homogeneous reaction medium |
| Temperature | 60 - 90 °C | Controls the rate of polymerization |
Experimental Workflow:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over molecular weight, dispersity, and complex architectures.[8][9][10][11]
Experimental Protocol:
-
Materials:
-
Monomer: Ethyl 2-(chloromethyl)acrylate (ECMA), inhibitor removed
-
Initiator: Azobisisobutyronitrile (AIBN)
-
RAFT Agent (CTA): e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable dithiobenzoate or trithiocarbonate.
-
Solvent: Dioxane, Toluene, or DMF
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Purification: Dialysis or repeated precipitation in a non-solvent (e.g., cold methanol or hexane).
-
-
Procedure:
-
The monomer (ECMA), RAFT agent, initiator (AIBN), and solvent are added to a Schlenk flask containing a magnetic stir bar.
-
The mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with inert gas and placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed. The reaction progress can be monitored by taking aliquots at different time intervals to determine monomer conversion (¹H NMR) and molecular weight (SEC).
-
The polymerization is terminated by rapid cooling in an ice bath and exposure to air.
-
The polymer is isolated and purified by repeated precipitation from the reaction solvent into a large excess of a non-solvent (e.g., cold methanol/ether mixture).
-
The final polymer is collected by filtration and dried under vacuum to a constant weight.
-
Data Presentation:
| Component | Molar Ratio (Typical) | Role |
| Monomer (ECMA) | 100 - 1000 | Monomer units |
| RAFT Agent (CTA) | 1 | Controls the polymerization via chain transfer |
| Initiator (AIBN) | 0.1 - 0.2 | Provides a slow, constant source of radicals |
| Solvent | - | To create a homogeneous reaction medium |
| Temperature | 60 - 80 °C | To initiate radical formation from AIBN |
Experimental Workflow:
References
- 1. ripublication.com [ripublication.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of RAFT Agent on the Chloromethylstyrene Polymerizations in a Simultaneous Radiation Grafting System [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Poly(ethyl 2-(chloromethyl)acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethyl 2-(chloromethyl)acrylate) (PECMA) is a functional polymer with significant potential in various fields, including drug delivery, biomaterials, and coatings, owing to the reactive chloromethyl side groups that allow for post-polymerization modification. A thorough characterization of its molecular structure and physicochemical properties is crucial for ensuring its quality, performance, and reproducibility in research and development. This document provides detailed application notes and experimental protocols for the comprehensive characterization of PECMA using a suite of standard analytical techniques.
Overview of Analytical Techniques
A multi-faceted approach is necessary for the complete characterization of PECMA. The following table summarizes the key analytical methods and the information they provide:
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer's chemical structure, confirmation of monomer incorporation, and determination of tacticity. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the polymer, confirming the presence of the ester and chloromethyl groups. |
| Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1] |
| Thermal Analysis (DSC & TGA) | Measurement of the glass transition temperature (Tg), decomposition temperature (Td), and overall thermal stability.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of PECMA. Both ¹H and ¹³C NMR are essential for confirming the successful polymerization and identifying the characteristic chemical environments of the protons and carbons in the polymer backbone and side chains.
¹H NMR Spectroscopy
Quantitative Data
| Chemical Shift (δ) ppm | Assignment |
| ~4.2 | -O-CH₂ -CH₃ (quartet) |
| ~4.0 | -CH₂ -Cl (broad singlet) |
| ~2.0-2.5 | -CH - (backbone methine, broad multiplet) |
| ~1.5-2.0 | -CH₂ - (backbone methylene, broad multiplet) |
| ~1.3 | -O-CH₂-CH₃ (triplet) |
Note: Chemical shifts are approximate and can vary depending on the solvent, polymer concentration, and tacticity.
Experimental Protocol
-
Sample Preparation : Accurately weigh 10-20 mg of the dry PECMA sample.[3] Dissolve the polymer in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) in a clean NMR tube.[3] Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire the ¹H NMR spectrum at room temperature.[3] A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.[3]
-
Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Analysis : Integrate the peaks corresponding to the different proton environments to confirm the structure and relative proton ratios.
¹³C NMR Spectroscopy
Quantitative Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (ester carbonyl) |
| ~62 | -O-CH₂ -CH₃ |
| ~45-50 | -CH₂ -Cl |
| ~40-45 | -CH - (backbone methine) |
| ~35-40 | -CH₂ - (backbone methylene) |
| ~14 | -O-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and polymer tacticity.[4]
Experimental Protocol
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of PECMA in 0.75 mL of a deuterated solvent.
-
Instrument Setup : Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition : Acquire the ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing : Process the FID using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Assign the peaks based on known chemical shifts for similar acrylate polymers to confirm the carbon framework of PECMA.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in PECMA, thereby confirming its chemical identity.
Quantitative Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretching (aliphatic) |
| ~1735 | C=O stretching (ester carbonyl)[5] |
| ~1160 | C-O stretching (ester) |
| ~750 | C-Cl stretching |
Note: Peak positions can vary slightly depending on the physical state of the sample and intermolecular interactions.
Experimental Protocol
-
Sample Preparation :
-
Thin Film : Dissolve a small amount of PECMA in a volatile solvent (e.g., acetone or THF). Cast the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin polymer film.
-
ATR (Attenuated Total Reflectance) : Place the solid polymer sample directly onto the ATR crystal.[6] Apply pressure to ensure good contact.[6]
-
-
Instrument Setup : Use an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Data Acquisition : Collect a background spectrum of the empty sample compartment or the clean ATR crystal.[7] Then, collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups of PECMA.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the primary technique for determining the molecular weight distribution of PECMA. It separates polymer chains based on their hydrodynamic volume in solution.[8]
Quantitative Data
| Parameter | Typical Value |
| Number-Average Molecular Weight (Mn) | Varies depending on synthesis conditions |
| Weight-Average Molecular Weight (Mw) | Varies depending on synthesis conditions |
| Polydispersity Index (PDI = Mw/Mn) | Typically 1.1 - 2.5 for radical polymerization |
Experimental Protocol
-
Sample Preparation : Accurately weigh approximately 10 mg of PECMA and dissolve it in 10 mL of a suitable solvent (e.g., Tetrahydrofuran - THF) to create a ~1 mg/mL solution.[9] Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup : Use a GPC/SEC system equipped with a refractive index (RI) detector.[10] The system should include a set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).[11]
-
Calibration : Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate) standards).[9]
-
Data Acquisition : Set the mobile phase (e.g., THF) flow rate to a constant value (e.g., 1.0 mL/min).[10] Inject the filtered polymer solution onto the column set.
-
Data Processing : Use GPC software to analyze the chromatogram. The software will calculate Mn, Mw, and PDI based on the calibration curve.
Thermal Analysis: DSC and TGA
Thermal analysis provides crucial information about the thermal properties of PECMA, including its glass transition temperature and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).
Quantitative Data
| Parameter | Typical Value (°C) |
| Glass Transition Temperature (Tg) | Varies depending on molecular weight and tacticity |
For comparison, the Tg of poly(ethyl acrylate) is approximately -24°C.
Experimental Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the PECMA sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition :
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 100°C).[12]
-
Cool the sample back down to the starting temperature.
-
Perform a second heating scan under the same conditions. The Tg is typically determined from the second heating scan to erase any prior thermal history.[12]
-
-
Data Processing : Analyze the thermogram using the instrument's software to determine the midpoint of the step transition in the heat flow, which corresponds to the Tg.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Quantitative Data
| Parameter | Typical Value (°C) |
| Decomposition Onset Temperature (Td) | Varies, but typically in the range of 200-400°C for polyacrylates[13] |
Experimental Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the PECMA sample into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup : Place the sample pan in the TGA furnace.
-
Data Acquisition : Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) under an inert atmosphere (e.g., nitrogen).[14]
-
Data Processing : The TGA software will plot the percentage of weight loss versus temperature.
-
Analysis : Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% weight loss occurs.
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of poly(ethyl 2-(chloromethyl)acrylate).
References
- 1. lcms.cz [lcms.cz]
- 2. my.che.utah.edu [my.che.utah.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. piketech.com [piketech.com]
- 7. cbic.yale.edu [cbic.yale.edu]
- 8. agilent.com [agilent.com]
- 9. chemie.uni-bonn.de [chemie.uni-bonn.de]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. polychemistry.com [polychemistry.com]
- 14. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Introducing Functional Groups Using Ethyl 2-(Chloromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of ethyl 2-(chloromethyl)acrylate as a versatile reagent for the introduction of various functional groups into organic molecules. This compound serves as a valuable building block in medicinal chemistry and materials science due to its dual reactivity, enabling both nucleophilic substitution at the chloromethyl group and conjugate addition to the acrylate moiety.
Overview of Reactivity
Ethyl 2-(chloromethyl)acrylate possesses two primary sites for chemical modification:
-
C1 Position (Chloromethyl group): The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution (SN2) reactions. This allows for the direct introduction of a wide range of heteroatom nucleophiles.
-
C3 Position (Acrylate double bond): The electron-withdrawing ester group activates the double bond for Michael (conjugate) addition reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
The interplay of these two reactive centers allows for sequential or, in some cases, tandem reactions to build molecular complexity.
Experimental Protocols and Quantitative Data
The following sections detail experimental procedures for the introduction of key functional groups using ethyl 2-(chloromethyl)acrylate.
Introduction of Amino Groups (Aminomethylation)
The reaction of ethyl 2-(chloromethyl)acrylate with primary and secondary amines proceeds via a nucleophilic substitution on the chloromethyl group, yielding N-substituted ethyl 2-(aminomethyl)acrylates. These products are valuable intermediates in the synthesis of β-amino acids and other biologically active molecules.
General Experimental Protocol for Aminomethylation:
A solution of the primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is stirred at room temperature, and ethyl 2-(chloromethyl)acrylate (1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Quantitative Data for the Reaction of Ethyl 2-(Chloromethyl)acrylate with Various Amines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Et₃N | CH₃CN | RT | 12 | 85 | Fictionalized Data |
| Benzylamine | DIPEA | CH₂Cl₂ | 40 | 6 | 92 | Fictionalized Data |
| Morpholine | K₂CO₃ | DMF | 60 | 4 | 88 | Fictionalized Data |
| Piperidine | Et₃N | THF | RT | 8 | 95 | Fictionalized Data |
Note: The data presented in this table is a representative summary based on typical organic reactions and may not reflect empirically validated results for these specific reactions.
Introduction of Thiol Groups (Thiomethylation)
Thiols readily react with the chloromethyl group of ethyl 2-(chloromethyl)acrylate to form thioethers. This reaction is highly efficient and proceeds under mild conditions.
General Experimental Protocol for Thiomethylation:
To a solution of the thiol (1.0 equivalent) and a base such as sodium hydride or potassium carbonate (1.1 equivalents) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C is added ethyl 2-(chloromethyl)acrylate (1.0 equivalent) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 2: Quantitative Data for the Reaction of Ethyl 2-(Chloromethyl)acrylate with Thiols
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | RT | 2 | 94 | Fictionalized Data |
| Benzyl mercaptan | NaH | THF | 0 to RT | 3 | 91 | Fictionalized Data |
| Cysteine derivative | DIPEA | CH₃CN/H₂O | RT | 4 | 85 | Based on[1] |
Note: The data presented in this table is a representative summary based on typical organic reactions and may not reflect empirically validated results for these specific reactions.
Introduction of Azido Groups (Azidomethylation)
The azide functional group can be introduced by reacting ethyl 2-(chloromethyl)acrylate with an azide salt, typically sodium azide. The resulting ethyl 2-(azidomethyl)acrylate is a versatile intermediate for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and for the synthesis of primary amines via reduction.
General Experimental Protocol for Azidomethylation:
In a round-bottom flask, sodium azide (1.5 equivalents) is suspended in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ethyl 2-(chloromethyl)acrylate (1.0 equivalent) is added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed as indicated by TLC. The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Table 3: Quantitative Data for the Azidomethylation of Ethyl 2-(Chloromethyl)acrylate
| Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | DMF | 50 | 12 | 89 | Fictionalized Data |
Note: The data presented in this table is a representative summary based on typical organic reactions and may not reflect empirically validated results for these specific reactions.
Visualization of Workflows and Pathways
General Experimental Workflow for Nucleophilic Substitution
The following diagram illustrates a typical workflow for the functionalization of ethyl 2-(chloromethyl)acrylate via nucleophilic substitution.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(chloromethyl)acrylic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(chloromethyl)acrylic acid ethyl ester. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities. For larger quantities, vacuum distillation is often preferred. For smaller scales or to remove close-boiling impurities, column chromatography can be effective.[1] A standard work-up procedure preceding the final purification step often involves liquid-liquid extraction to remove water-soluble impurities and salts.
Q2: My this compound polymerizes during distillation. How can I prevent this?
A2: Polymerization is a significant risk when purifying acrylates, as they are prone to self-polymerization, especially at elevated temperatures.[2] To prevent this, it is crucial to:
-
Use a polymerization inhibitor: Commercial preparations of this compound are often stabilized with inhibitors like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[3][4] It is essential to add a small amount of an inhibitor to the crude product before heating.
-
Perform distillation under reduced pressure: Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of thermally induced polymerization.[5][6]
-
Avoid excessive heating: Use a water or oil bath to ensure even and controlled heating of the distillation flask. Do not overheat the sample, as this can lead to viscous residues and reduced yields.[5]
Q3: What are some common impurities I might encounter after synthesizing this compound?
A3: While specific impurities depend on the synthetic route, you may encounter:
-
Unreacted starting materials: For instance, if synthesized from ethyl α-(hydroxymethyl)acrylate, some of this starting material may remain.[7]
-
Solvents: Residual solvents from the reaction or extraction steps.
-
By-products: Side-reactions can lead to impurities. For example, in related syntheses, by-products from Michael addition or transesterification can occur, especially in basic conditions.[7] In the synthesis of the bromo-analog, improper temperature control can lead to the formation of dibromoisobutyric acid.[6]
Q4: How should I store purified this compound?
A4: The purified ester should be stored in a tightly sealed container in a cool, well-ventilated place, typically refrigerated between 0-10°C. It is also advisable to store it with a polymerization inhibitor, such as hydroquinone (HQ), to ensure stability over time.[8] The compound is heat-sensitive and flammable.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield after purification | Polymerization during distillation. | Add a polymerization inhibitor (e.g., HQ, MEHQ) before heating. Use high vacuum to lower the boiling point. Avoid excessive temperatures.[2][5] |
| Decomposition during purification. | The compound is heat-sensitive. Use lower temperatures for distillation or consider non-thermal methods like column chromatography. | |
| Incomplete extraction from the aqueous phase. | Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. Use a suitable organic solvent like diethyl ether or hexane for extraction and perform multiple extractions.[7][9] | |
| Product is not pure after distillation | Co-distillation with impurities. | If impurities have similar boiling points, distillation may not be sufficient. Consider using column chromatography for further purification.[1] |
| Wet product (contains water). | Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before distillation.[9] | |
| Column chromatography is slow or gives poor separation | Incorrect solvent system. | Use a solvent system with appropriate polarity. A common starting point for esters is a mixture of hexane and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. |
| Column overloading. | Do not load too much crude product onto the column relative to the amount of stationary phase. | |
| Product discolors or polymerizes on the column | Acidic or basic silica gel. | Use neutral silica gel. The compound may be sensitive to acidic or basic conditions. |
| Polymerization on the column. | If the compound is highly reactive, consider deactivating the silica gel or using a different stationary phase like alumina. Running the column quickly can also help. |
Experimental Protocols
General Work-up Procedure (based on related compounds)
This procedure is a general guideline for the initial purification of the crude product after synthesis and before final purification by distillation or chromatography.[6][7][9]
-
Quench Reaction: Carefully quench the reaction mixture by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or hexane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine (2 x volume of the organic phase) to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Vacuum Distillation (Example Conditions for Analogs)
Caution: Always add a polymerization inhibitor before distilling acrylates.
| Compound | Boiling Point (°C) | Pressure (mm Hg) | Reference |
| Ethyl α-(bromomethyl)acrylate | 39 - 40 | 0.9 | [6] |
| Ethyl α-(bromomethyl)acrylate | 85 - 87 | 20 | [7] |
| Methyl α-(bromomethyl)acrylate | 35 - 37 | 1.3 | [5] |
Note: These conditions are for the bromo-analog and can be used as a starting point for optimizing the distillation of this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) >98.0%(GC) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Methyl 2-(chloromethyl)acrylate BHT = 0.5 inhibitor, 95 922-15-6 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stabilization of Ethyl 2-(chloromethyl)acrylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective stabilization of ethyl 2-(chloromethyl)acrylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the handling, storage, and use of this reactive monomer.
Frequently Asked Questions (FAQs)
Q1: Why is ethyl 2-(chloromethyl)acrylate prone to polymerization?
A1: Ethyl 2-(chloromethyl)acrylate is an activated alkene due to the presence of the electron-withdrawing ester group and the reactive chloromethyl group. This makes the double bond susceptible to free-radical polymerization, which can be initiated by heat, light (UV radiation), or the presence of radical species. Uncontrolled polymerization can lead to the solidification of the monomer, rendering it unusable and potentially causing a hazardous pressure buildup in sealed containers.
Q2: What are the common inhibitors used to stabilize ethyl 2-(chloromethyl)acrylate?
A2: The most common inhibitors for acrylates, including ethyl 2-(chloromethyl)acrylate, are phenolic compounds and phenothiazine. These include:
-
Hydroquinone (HQ): A widely used inhibitor for various monomers.
-
Monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol): Another common phenolic inhibitor that is effective in the presence of oxygen.[1][2]
-
Phenothiazine (PTZ): A highly effective inhibitor that can function even in the absence of oxygen, making it suitable for a wider range of conditions, including distillation processes.[1][3][4]
Q3: What are the recommended concentrations for these inhibitors?
A3: The optimal inhibitor concentration can vary depending on storage conditions, expected shelf life, and the purity of the monomer. However, a general starting point for acrylates is around 200 ppm. For more reactive monomers like ethyl 2-(chloromethyl)acrylate, a concentration in the higher end of the typical range is advisable.
Q4: Is the presence of oxygen important for stabilization?
A4: Yes, for phenolic inhibitors like hydroquinone (HQ) and MEHQ, the presence of dissolved oxygen is crucial for their inhibitory function.[1][2] Oxygen reacts with initiating radicals to form peroxyl radicals, which are then scavenged by the phenolic inhibitor. Therefore, ethyl 2-(chloromethyl)acrylate stabilized with HQ or MEHQ should always be stored with an air headspace and not under an inert atmosphere. Phenothiazine (PTZ) can inhibit polymerization in the absence of oxygen.[1]
Q5: How should I store inhibited ethyl 2-(chloromethyl)acrylate?
A5: Proper storage is critical to prevent premature polymerization. Follow these guidelines:
-
Temperature: Store in a cool, dark place, typically between 2-8°C. Avoid exposure to heat sources.
-
Light: Protect from light, especially UV light, which can initiate polymerization. Use amber bottles or store in a light-proof cabinet.
-
Atmosphere: If using HQ or MEHQ, ensure the container has an air headspace. Do not store under inert gas like nitrogen or argon.
-
Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Gel Formation in Monomer | Premature polymerization has occurred. This could be due to inhibitor depletion, exposure to heat or light, or contamination. | Immediately cool the sample to 0-4°C to slow the reaction. If partially polymerized, it may not be salvageable for sensitive applications. For disposal of small quantities, the polymerized material can be treated as solid waste. For larger quantities, consult your institution's hazardous waste disposal guidelines.[5] |
| Monomer Discoloration (Yellowing) | Onset of degradation or polymerization. Impurities or exposure to light can accelerate this process. | Check the inhibitor concentration. If low, a small amount of a concentrated inhibitor solution can be added. Protect the monomer from light by storing it in an amber vial or a dark location. |
| Inconsistent Reaction Yields or Rates | The starting monomer may be partially polymerized, or the inhibitor concentration is too high. | Before use, check the purity of the ethyl 2-(chloromethyl)acrylate using techniques like ¹H NMR or GC to look for polymer presence. If high inhibitor levels are suspected and the polymerization is sluggish, consider removing the inhibitor before use (see Experimental Protocols). |
| Polymerization Fails to Initiate in a Controlled Reaction | The inhibitor concentration in the monomer is too high for the amount of initiator being used. | Increase the amount of initiator to overcome the inhibitor. Alternatively, remove the inhibitor from the monomer prior to the reaction by passing it through a column of activated basic alumina. |
Inhibitor Comparison
The choice of inhibitor depends on the specific application and storage requirements.
| Inhibitor | Typical Concentration Range (for acrylates) | Mechanism | Key Considerations |
| Hydroquinone (HQ) | 100 - 500 ppm | Radical Scavenger (requires O₂) | Effective and widely used. Requires oxygen to be active. |
| MEHQ | 100 - 500 ppm | Radical Scavenger (requires O₂) | Similar to HQ, but the methyl ether group can alter solubility.[1][2] |
| Phenothiazine (PTZ) | 200 - 1000 ppm | Radical Scavenger | Does not require oxygen, effective at higher temperatures.[1][3][4] May need to be removed before polymerization as it is a very strong inhibitor.[6] |
Note: The optimal concentration for ethyl 2-(chloromethyl)acrylate may be in the higher end of these ranges due to its increased reactivity.
Experimental Protocols
Protocol 1: Evaluation of Inhibitor Effectiveness by Accelerated Stability Test
This protocol describes a method to compare the effectiveness of different inhibitors at preventing the polymerization of ethyl 2-(chloromethyl)acrylate under thermal stress.
Materials:
-
Ethyl 2-(chloromethyl)acrylate (uninhibited, or with inhibitor removed)
-
Inhibitors: Hydroquinone (HQ), MEHQ, Phenothiazine (PTZ)
-
Small, sealable glass vials (e.g., 4 mL)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 60°C)
-
Viscometer or rheometer
Procedure:
-
Preparation of Inhibited Monomer Samples:
-
Prepare stock solutions of each inhibitor (e.g., 1000 ppm in a compatible solvent or directly in the monomer if soluble).
-
In separate vials, add the desired concentration of each inhibitor to a known volume of ethyl 2-(chloromethyl)acrylate. For example, prepare samples with 200 ppm of HQ, 200 ppm of MEHQ, and 200 ppm of PTZ.
-
Include a control sample with no inhibitor.
-
-
Accelerated Aging:
-
Seal the vials, ensuring an air headspace is present.
-
Place the vials in a heating block or oven set to a constant elevated temperature (e.g., 60°C). This temperature is high enough to accelerate polymerization but low enough to allow for observable differences in inhibitor performance.
-
-
Monitoring Polymerization:
-
At regular time intervals (e.g., every 24 hours), remove the vials from the heat and allow them to cool to room temperature.
-
Visually inspect for any signs of polymerization, such as increased viscosity, gelation, or solidification.
-
For a quantitative measure, the viscosity of each sample can be measured using a viscometer.[7][8][9][10][11] An increase in viscosity over time indicates polymer formation.
-
-
Data Analysis:
-
Plot the viscosity of each sample as a function of time.
-
The inhibitor that maintains the lowest viscosity for the longest duration is the most effective under these conditions.
-
Protocol 2: Monitoring Polymerization in Real-Time using FTIR Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of the monomer's vinyl group, providing kinetic data on the polymerization process.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[12][13][14][15][16]
-
Ethyl 2-(chloromethyl)acrylate sample (with or without inhibitor).
-
UV lamp or heat source to initiate polymerization.
Procedure:
-
Background Spectrum: With the ATR crystal clean, collect a background spectrum.
-
Sample Application: Apply a small drop of the ethyl 2-(chloromethyl)acrylate sample onto the ATR crystal.
-
Initiate Measurement: Begin collecting spectra in a time-resolved mode (e.g., one spectrum every few seconds).
-
Initiate Polymerization: After a short baseline period, initiate polymerization by turning on the UV lamp or applying heat.
-
Data Analysis:
-
Monitor the decrease in the intensity of the characteristic vinyl C=C stretching vibration peak, typically around 1635 cm⁻¹.[14]
-
The rate of disappearance of this peak is proportional to the rate of polymerization.
-
By comparing the rates for samples with different inhibitors, their relative effectiveness can be determined.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the free-radical polymerization process and the mechanism of inhibition.
References
- 1. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Mobile [my.chemius.net]
- 6. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 7. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 8. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 9. azom.com [azom.com]
- 10. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 11. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2-(chloromethyl)acrylic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-(chloromethyl)acrylic acid ethyl ester. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the polymerization of this compound, offering potential causes and solutions to achieve well-defined polymers.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution or Bimodal/Multimodal GPC Trace | 1. Poor Initiation Efficiency: The rate of initiation is slower than the rate of propagation, leading to the continuous formation of new chains throughout the polymerization. This can be an issue with monomers like allyl halides in ATRP. 2. Chain Transfer Reactions: The reactive chloromethyl group may participate in chain transfer reactions, terminating one growing chain and initiating a new one. 3. Termination Reactions: Irreversible termination of growing polymer chains through coupling or disproportionation. | 1. Optimize Initiator/Catalyst System: For ATRP, ensure a fast and efficient initiation by selecting an appropriate initiator and catalyst system. The addition of a small amount of a more reactive comonomer, like styrene, can sometimes improve initiation efficiency.[1] 2. Lower Polymerization Temperature: Reducing the temperature can minimize the rate of side reactions, including chain transfer. 3. Adjust Catalyst Concentration: In ATRP, a sufficient concentration of the deactivator (Cu(II) species) is crucial to minimize termination events. |
| Gelation or Formation of Insoluble Polymer | 1. Cross-linking via Nucleophilic Substitution: The growing polymer chain end (acting as a nucleophile) or other nucleophilic species in the reaction mixture could attack the chloromethyl group on another polymer chain, leading to cross-linking. 2. Radical Attack on the Polymer Backbone: The radical on a growing chain may abstract a hydrogen from the polymer backbone, creating a new radical site that can lead to branching and eventual cross-linking. 3. High Monomer Conversion: The probability of side reactions, including cross-linking, increases at higher monomer conversions when the concentration of polymer chains is high. | 1. Use Non-Nucleophilic Solvents and Reagents: Avoid solvents and additives that can act as nucleophiles. 2. Control Monomer Conversion: Stop the polymerization at a moderate conversion (e.g., < 50-60%) to minimize the chance of intermolecular side reactions. The unreacted monomer can be removed by precipitation of the polymer. 3. Lower Reaction Temperature: This can help to reduce the rate of potential cross-linking reactions. |
| Low Polymer Yield | 1. Inefficient Initiation: As described above, poor initiation will lead to a lower overall yield of polymer chains. 2. Polymerization Inhibition: Impurities in the monomer or solvent can inhibit the polymerization. Oxygen is a common inhibitor of radical polymerizations. 3. Competing Side Reactions: If side reactions consume the monomer or growing chains, the yield of the desired polymer will be reduced. | 1. Purify Monomer and Solvents: Ensure all reagents are free from inhibitors and other impurities. The monomer can be passed through a column of basic alumina to remove the storage inhibitor. 2. Degas the Reaction Mixture: Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen. 3. Optimize Reaction Conditions: Adjusting temperature, solvent, and catalyst/initiator concentrations can help to favor the polymerization reaction over side reactions. |
| Loss of End-Group Fidelity (in Controlled Radical Polymerization) | 1. Nucleophilic Displacement of the Halogen End-Group: In ATRP, the terminal halogen can be displaced by nucleophiles present in the reaction mixture. 2. Termination Reactions: Irreversible termination reactions lead to the loss of the active chain end. | 1. Use Non-Nucleophilic Media: As with avoiding cross-linking, the use of non-nucleophilic solvents is recommended. 2. Maintain Sufficient Deactivator Concentration: In ATRP, a proper balance between the activator and deactivator is essential to minimize termination and maintain chain-end functionality. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the polymerization of this compound?
A1: The primary concerns are side reactions involving the reactive chloromethyl group. These can include:
-
Nucleophilic Substitution: The chloromethyl group is an electrophilic site susceptible to attack by nucleophiles. This can lead to unintended functionalization if nucleophilic solvents or additives are used. More critically, the growing polymer chain end or another polymer chain could act as a nucleophile, leading to branching or cross-linking.
-
Conjugate Substitution (SN2'): Some studies on α-(halomethyl)acrylates suggest the possibility of a conjugate substitution mechanism where a nucleophile attacks the double bond, leading to the elimination of the chloride ion.
-
Chain Transfer: The C-Cl bond in the chloromethyl group could potentially be involved in chain transfer reactions, affecting the molecular weight and dispersity of the resulting polymer.
Q2: How can I minimize the risk of cross-linking during the polymerization?
A2: To minimize cross-linking, consider the following:
-
Control Monomer Conversion: Limiting the polymerization to lower conversions reduces the concentration of polymer chains and thus the probability of intermolecular reactions.
-
Lower the Reaction Temperature: This generally slows down the rate of side reactions more than the rate of polymerization.
-
Choose a Non-Nucleophilic Solvent: Solvents like toluene or anisole are generally preferred over more nucleophilic options like alcohols or DMF.
-
Dilution: Conducting the polymerization at a lower monomer concentration can also reduce the likelihood of intermolecular reactions.
Q3: Is Atom Transfer Radical Polymerization (ATRP) a suitable method for this monomer?
A3: Yes, ATRP is a powerful technique for polymerizing functional monomers to achieve well-defined polymers with controlled molecular weight and narrow dispersity. However, the success of ATRP for this compound will depend on carefully optimizing the reaction conditions to suppress the potential side reactions mentioned above. Key considerations for ATRP include the choice of catalyst (copper complex and ligand), initiator, solvent, and temperature.
Q4: Can the chloromethyl group react with the ATRP catalyst?
A4: While the primary interaction of the catalyst in ATRP is with the propagating chain end (a carbon-halogen bond), it is conceivable that the copper catalyst could interact with the chloromethyl side group. However, this is generally not considered a major side reaction. The more significant concern is the nucleophilic attack on the chloromethyl group by other species in the reaction mixture.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes, this compound is a reactive monomer and should be handled with care in a well-ventilated fume hood. It is a lachrymator and can be irritating to the skin, eyes, and respiratory system. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The monomer is also typically stabilized with an inhibitor (like hydroquinone) to prevent spontaneous polymerization during storage. This inhibitor usually needs to be removed before polymerization.
Experimental Protocols
While a specific, universally optimized protocol is not available, a general starting point for the Atom Transfer Radical Polymerization (ATRP) of this compound is provided below. This should be considered a template and may require optimization for your specific research goals.
Exemplary ATRP Protocol for this compound
-
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
The monomer, this compound, is passed through a short column of basic alumina to remove the inhibitor.
-
In a Schlenk flask equipped with a magnetic stir bar, CuBr is added.
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon) by performing three cycles of vacuum and backfilling with argon.
-
Degassed anisole and PMDETA are added via syringe, and the mixture is stirred until a homogeneous catalyst solution is formed.
-
The degassed monomer and then the initiator (EBiB) are added to the flask via syringe.
-
The flask is placed in a preheated oil bath at the desired temperature (e.g., 60 °C) to start the polymerization.
-
Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
The polymer is purified by precipitating the diluted reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
-
Note: The molar ratios of monomer:initiator:catalyst:ligand will determine the target molecular weight and the rate of polymerization and should be adjusted based on the desired polymer characteristics.
Visualizing Reaction Pathways
The following diagram illustrates the desired polymerization pathway and potential side reactions that can occur during the radical polymerization of this compound.
Caption: Desired polymerization and potential side reaction pathways.
References
How to control the molecular weight of poly(ethyl 2-(chloromethyl)acrylate)
Welcome to the technical support center for the synthesis of poly(ethyl 2-(chloromethyl)acrylate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of this functional polymer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(ethyl 2-(chloromethyl)acrylate)?
A1: The molecular weight of poly(ethyl 2-(chloromethyl)acrylate) can be most effectively controlled using controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). Conventional free radical polymerization offers less control over the polymer's molecular weight.
Q2: How is the molecular weight controlled in Atom Transfer Radical Polymerization (ATRP)?
A2: In ATRP, the molecular weight is primarily determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀).[3][4] The number-average molecular weight (Mn) increases linearly with monomer conversion. A higher [M]₀/[I]₀ ratio will result in a higher molecular weight polymer, assuming high initiator efficiency. The choice of catalyst, ligand, solvent, and temperature can also influence the control over the polymerization.[1][5]
Q3: What are the key factors for controlling molecular weight in RAFT polymerization?
A3: In RAFT polymerization, the molecular weight is controlled by the molar ratio of the monomer to the RAFT agent, also known as the chain transfer agent (CTA) ([M]₀/[CTA]₀).[2] The selection of a suitable RAFT agent is crucial and depends on the reactivity of the monomer.[6] The rate of polymerization and the degree of control are also influenced by the initiator concentration and the reaction temperature.
Q4: Can I use conventional free radical polymerization? What are its limitations for molecular weight control?
A4: Yes, conventional free radical polymerization can be used, but it offers poor control over the molecular weight and results in polymers with broad molecular weight distributions (polydispersity index (PDI) > 1.5). The molecular weight is influenced by the initiator concentration; a higher initiator concentration generally leads to a lower average molecular weight due to a higher rate of initiation and termination reactions.
Troubleshooting Guides
Atom Transfer Radical Polymerization (ATRP) of Ethyl 2-(chloromethyl)acrylate
| Issue | Potential Cause | Recommended Solution |
| Polymerization is too fast and uncontrolled (broad PDI). | 1. High concentration of the activator (Cu(I) complex).2. Inadequate amount of deactivator (Cu(II) complex).3. Reaction temperature is too high. | 1. Decrease the amount of the Cu(I) catalyst or use a less active catalyst/ligand system.2. Add a small amount of Cu(II) complex at the beginning of the polymerization.3. Lower the reaction temperature. ATRP of some acrylates can be performed at ambient temperature.[3] |
| Low or no polymerization. | 1. Inhibitor present in the monomer.2. Catalyst oxidation or poisoning.3. Initiator is not suitable or has low efficiency. | 1. Pass the monomer through a column of basic alumina to remove the inhibitor.2. Ensure all reagents and solvents are deoxygenated. Use a ligand that forms a stable complex with the copper catalyst.3. Use an initiator with a structure similar to the propagating species, such as ethyl α-bromophenylacetate. |
| Bimodal or multimodal GPC trace. | 1. Slow initiation compared to propagation.2. Chain termination or transfer reactions. | 1. Ensure a fast-initiating system. The initiator should be consumed quickly at the beginning of the polymerization.2. Lower the reaction temperature and/or the concentration of propagating radicals by adjusting the catalyst system. |
| Observed molecular weight is significantly different from the theoretical value. | 1. Low initiator efficiency.2. Inaccurate determination of reagent concentrations.3. Adsorption of the polymer onto the GPC column.[1] | 1. Choose a more efficient initiator for acrylates.2. Carefully measure and dispense all components of the reaction.3. Modify the GPC eluent, for example, by adding a small amount of salt like LiBr. |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Ethyl 2-(chloromethyl)acrylate
| Issue | Potential Cause | Recommended Solution |
| Poor control over molecular weight and broad PDI. | 1. Inappropriate RAFT agent (CTA).2. High initiator concentration leading to a large number of chains initiated by the initiator instead of the RAFT agent. | 1. Select a RAFT agent suitable for acrylates. Dithiobenzoates or trithiocarbonates are often effective for "more-activated" monomers like acrylates.2. Decrease the initiator concentration. The molar ratio of RAFT agent to initiator should typically be between 5:1 and 10:1. |
| Induction period or slow polymerization. | 1. Slow fragmentation of the initial RAFT agent-adduct.2. Low initiator concentration or low decomposition rate of the initiator. | 1. Choose a RAFT agent with a better leaving group (R group) that can efficiently re-initiate polymerization.2. Increase the initiator concentration slightly or choose an initiator with a higher decomposition rate at the reaction temperature. |
| Polymer has a colored appearance. | 1. The thiocarbonylthio group of the RAFT agent is present at the chain end. | This is a characteristic of RAFT polymerization and indicates that the RAFT agent is incorporated into the polymer chains. The color can often be removed by post-polymerization chemical treatment if required. |
Experimental Protocols
Illustrative Protocol for ATRP of Ethyl 2-(chloromethyl)acrylate
This is a suggested starting protocol based on general procedures for the ATRP of acrylates.[3][5] Optimization may be required.
-
Reagents and Purification:
-
Ethyl 2-(chloromethyl)acrylate (monomer): Pass through a column of basic alumina to remove inhibitor.
-
Ethyl α-bromophenylacetate (initiator).
-
Copper(I) bromide (CuBr) (catalyst): Purify by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (solvent).
-
-
Procedure:
-
To a dried Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Seal the flask, and alternatively evacuate and backfill with nitrogen three times.
-
Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via syringe.
-
Stir the mixture to form the catalyst complex.
-
Add the monomer, ethyl 2-(chloromethyl)acrylate (e.g., 10 mmol), and the initiator, ethyl α-bromophenylacetate (e.g., 0.1 mmol, for a target degree of polymerization of 100), via syringe.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
To quench the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol or hexane, filter, and dry under vacuum.
-
Data Presentation
Table 1: Predicted Molecular Weight of Poly(ethyl 2-(chloromethyl)acrylate) via ATRP as a Function of Monomer/Initiator Ratio (Illustrative Data)
| Target DP ([M]₀/[I]₀) | Monomer (mmol) | Initiator (mmol) | Catalyst (CuBr) (mmol) | Ligand (PMDETA) (mmol) | Solvent (Anisole) (mL) | Theoretical Mn ( g/mol ) |
| 50 | 10 | 0.2 | 0.2 | 0.2 | 5 | 7,430 |
| 100 | 10 | 0.1 | 0.1 | 0.1 | 5 | 14,859 |
| 200 | 10 | 0.05 | 0.05 | 0.05 | 5 | 29,718 |
Note: Theoretical Mn is calculated as ([M]₀/[I]₀) × (Molar Mass of Monomer) + (Molar Mass of Initiator). The actual obtained molecular weight will depend on monomer conversion.
Visualization
Diagram 1: ATRP Workflow for Molecular Weight Control
Caption: Workflow for controlling the molecular weight of poly(ethyl 2-(chloromethyl)acrylate) using ATRP.
Diagram 2: Relationship between Key Parameters in Controlled Polymerization
Caption: Key parameter relationships in controlled radical polymerization for molecular weight control.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(Chloromethyl)acrylate Polymerization
Welcome to the technical support center for the polymerization of ethyl 2-(chloromethyl)acrylate (ECMA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile functional monomer. Here, we address common challenges and fundamental questions to help you achieve well-defined polymers with high fidelity. Our approach is rooted in explaining the why behind the how, ensuring your experimental design is both robust and scientifically sound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the polymerization of ECMA. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My polymerization is extremely slow or fails to initiate. What are the likely causes?
A1: Failure to initiate or a sluggish reaction is a common but solvable issue, typically stemming from impurities or suboptimal reaction setup.
Core Causality: Radical polymerizations, especially controlled/living techniques like Atom Transfer Radical Polymerization (ATRP), are highly sensitive to atmospheric oxygen and other inhibitors. Oxygen is a radical scavenger that can terminate propagating chains and, in ATRP, deactivate the Cu(I) catalyst. Furthermore, commercial monomers are shipped with stabilizers to prevent premature polymerization, and these must be removed.
Troubleshooting Steps:
-
Monomer Purity: Ethyl 2-(chloromethyl)acrylate is typically stabilized with hydroquinone (HQ) or its monomethyl ether (MEHQ).[1] These phenolic inhibitors must be removed. The most effective method is to pass the monomer through a short column of basic alumina just before use.[2]
-
Oxygen Removal: The reaction mixture (monomer, solvent, initiator) must be thoroughly deoxygenated. Standard techniques include:
-
Freeze-Pump-Thaw: Performing at least three cycles is the gold standard for removing dissolved oxygen.
-
Inert Gas Purging: Bubbling a stream of dry argon or nitrogen through the reaction mixture for 30-60 minutes is a common alternative. Ensure the gas is of high purity.
-
-
Catalyst Activity (for ATRP): The active catalyst in ATRP is typically a Cu(I) species, which is readily oxidized to the inactive Cu(II) state by oxygen. Ensure your Cu(I) salt (e.g., CuBr) is pure. A whitish or slightly green powder is acceptable, but a deep green/blue color indicates significant oxidation, and the salt should be purified (e.g., by washing with acetic acid and ethanol) before use.
-
Initiator Choice: Ensure you are using an appropriate and active initiator. For acrylates in ATRP, initiators like ethyl 2-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBrP) are effective.[2][3][4]
Q2: The polymerization works, but the molecular weight distribution is broad (Mw/Mn > 1.4). How can I achieve better control?
A2: A high polydispersity index (PDI) indicates a loss of control over the polymerization, often due to inefficient initiation, slow exchange between active and dormant species, or undesirable side reactions.
Core Causality: For a polymerization to be "controlled," the rate of initiation must be as fast or faster than the rate of propagation.[3] If initiation is slow, new chains are formed throughout the reaction, leading to a broad distribution of chain lengths. Furthermore, the equilibrium between active (propagating) and dormant chains must be rapid to ensure all chains grow at a similar rate.
Strategies for Narrowing Polydispersity:
-
Optimize the Initiator: The initiator's structure should mimic the dormant polymer chain end to ensure rapid activation.[3][] For ECMA, alkyl halides with ester groups are excellent choices.
-
Adjust Catalyst/Ligand Ratio (for ATRP): The ligand solubilizes the copper catalyst and tunes its reactivity. A common starting point is a 1:1 or 1:2 ratio of CuBr to a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[6] Insufficient ligand can lead to poor solubility and slower deactivation, increasing PDI.
-
Select the Right RAFT Agent (for RAFT): The choice of Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is critical. For acrylates, dithiobenzoates or trithiocarbonates are often effective.[7][8] The effectiveness of a RAFT agent depends on the monomer, so some screening may be necessary.[9]
-
Temperature Control: Higher temperatures increase the rate of all reactions, including termination. While a certain temperature is needed for efficient activation, excessive heat can lead to a loss of control. For many acrylate ATRP systems, temperatures between 60-90°C are typical.[2][6]
-
Limit Monomer Conversion: Side reactions often become more prominent at high monomer conversions as the concentration of propagating radicals relative to the monomer increases. If you observe PDI broadening late in the reaction, consider stopping at a lower conversion (e.g., 70-80%).
Q3: My reaction mixture turned into an insoluble gel. What happened?
A3: Gelation occurs due to extensive cross-linking, forming a single macroscopic network. With ECMA, this can be caused by either uncontrolled radical-radical coupling or side reactions involving the chloromethyl group.
Core Causality: The ethyl 2-(chloromethyl)acrylate monomer contains two reactive sites: the acrylate double bond for polymerization and the chloromethyl group, which is susceptible to nucleophilic attack. This dual reactivity can lead to cross-linking under certain conditions.
Preventative Measures:
-
Reduce Monomer Concentration: High monomer concentration increases the probability of intermolecular reactions. Conducting the polymerization in a suitable solvent (e.g., anisole, toluene, DMF) is highly recommended.
-
Lower the Temperature: High temperatures can generate an excessively high concentration of radicals, favoring termination by combination (coupling), which can lead to branching and eventual gelation.
-
Avoid Nucleophilic Species: The chloromethyl group can be attacked by nucleophiles. Be mindful of your choice of solvent and ligand. For instance, using a strongly nucleophilic solvent or certain amine ligands in ATRP could potentially lead to side reactions that cause cross-linking.
-
Control the Degree of Polymerization: Targeting very high molecular weights increases the number of functional groups per chain, raising the statistical probability of a cross-linking event.
Below is a general workflow for diagnosing and resolving common polymerization issues.
Caption: Troubleshooting workflow for polymerization optimization.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the polymerization of ethyl 2-(chloromethyl)acrylate, focusing on best practices and the underlying chemistry.
Q1: What are the best polymerization methods for ethyl 2-(chloromethyl)acrylate?
A1: Controlled/living radical polymerization (CRP) techniques are strongly recommended over conventional free-radical methods. The two most versatile and widely used CRP methods for acrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[7][10]
-
ATRP utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[11] It is highly tolerant of various functional groups, making it ideal for ECMA.[10]
-
RAFT employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization.[7] This method offers excellent control and is compatible with a wide range of monomers and reaction conditions, including aqueous systems.
These methods provide precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers), which is crucial for high-performance applications.[10]
Q2: How does the chloromethyl group affect the polymerization and subsequent use of the polymer?
A2: The chloromethyl group is the primary reason for using this monomer. It serves as a highly versatile functional handle for post-polymerization modification. The C-Cl bond can be readily displaced by a wide variety of nucleophiles (e.g., amines, azides, thiols) to introduce new functionalities, making poly(ECMA) an excellent scaffold for creating functional materials, bioconjugates, or drug delivery systems.
However, during polymerization, this reactive group can be a source of side reactions. As mentioned in the troubleshooting section, it can react with nucleophiles present in the reaction medium. This can lead to:
-
Loss of Functionality: The intended chloromethyl group is consumed.
-
Branching or Cross-linking: If the nucleophile is on another polymer chain.
Therefore, reaction conditions must be chosen carefully to minimize these side reactions. This typically involves using non-nucleophilic solvents and ligands and keeping reaction times and temperatures to the minimum necessary for achieving the desired conversion and molecular weight.
Q3: How do I select an appropriate initiator for the ATRP of ECMA?
A3: The selection of the initiator is critical for achieving a well-controlled ATRP. The guiding principle is that the rate of initiation should be greater than or equal to the rate of propagation.[3] This is best achieved by choosing an initiator with a chemical structure similar to the dormant polymer chain.[]
For acrylate monomers like ECMA, the most common and effective initiators are α-haloesters.[]
| Initiator Name | Abbreviation | Structure | Key Characteristics |
| Ethyl 2-Bromoisobutyrate | EBiB | (CH₃)₂C(Br)CO₂Et | Highly efficient for methacrylates and acrylates. Often a first choice.[3][11] |
| Methyl 2-Bromopropionate | MBrP | CH₃CH(Br)CO₂Me | Excellent for acrylates, as its structure closely resembles the propagating chain end.[3][12] |
| Ethyl 2-Bromopropionate | EBrP | CH₃CH(Br)CO₂Et | Similar to MBrP, very effective for controlling acrylate polymerization.[3][4] |
Using an initiator with a C-Br bond is generally preferred over a C-Cl bond as it is more readily activated by the copper catalyst, ensuring fast and uniform initiation of all polymer chains.
Q4: What are the key components of an ATRP reaction for ECMA?
A4: A typical ATRP setup for ethyl 2-(chloromethyl)acrylate involves several key components working in concert to maintain the equilibrium between active and dormant species.
Caption: Key components and mechanism of ATRP for ECMA.
The process relies on a dynamic equilibrium where the Cu(I)/Ligand complex activates the initiator (and later, the dormant polymer chain) by abstracting a halogen atom, forming a radical that propagates.[11] The resulting Cu(II)/Ligand complex then deactivates the propagating radical, reforming the dormant species. This keeps the concentration of active radicals low, suppressing termination reactions.[11]
References
- 1. Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. mdpi.com [mdpi.com]
Troubleshooting guide for the synthesis of ethyl 2-(chloromethyl)acrylate copolymers
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of copolymers incorporating ethyl 2-(chloromethyl)acrylate (ECMA). ECMA is a valuable functional monomer, but its reactive chloromethyl group and acrylate functionality present unique challenges. This document is structured to address specific issues encountered before, during, and after polymerization.
Part 1: General Troubleshooting & Pre-Polymerization Setup
This section addresses foundational issues that are common to all polymerization techniques involving ECMA. Proper setup and material preparation are critical for success.
Question: My polymerization is inhibited or shows a long induction period. What are the common causes?
Answer: This is a frequent issue, often traced back to impurities or improper reaction setup. There are two primary culprits:
-
Residual Inhibitors: Acrylate monomers, including ECMA and its co-monomers, are shipped with inhibitors like 4-methoxyphenol (MEHQ) or hydroquinone (HQ) to prevent spontaneous polymerization during transport and storage.[1][2] These compounds are radical scavengers and must be removed immediately before use. Failure to do so will consume the radicals generated by your initiator, leading to a significant induction period or complete inhibition.[3]
-
Oxygen Contamination: Molecular oxygen is a potent inhibitor of radical polymerizations. It reacts with initiating and propagating radicals to form stable peroxide species that do not propagate, effectively terminating the chain. All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Standard Inhibitor Removal
This protocol describes the removal of phenolic inhibitors from acrylate monomers.
Materials:
-
Acrylate monomer (e.g., ECMA, methyl methacrylate, etc.)
-
5% Sodium hydroxide (NaOH) aqueous solution, pre-chilled
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[4][5]
-
Separatory funnel
-
Beaker and flask for collection
Procedure:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution. Shake vigorously for 1-2 minutes. The aqueous layer will often develop a brownish tint as it extracts the phenolic inhibitor.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh 5% NaOH solution 2-3 times, until the aqueous layer remains clear.
-
Wash the monomer with deionized water or brine to remove any residual NaOH.
-
Drain the monomer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl and let it stand for at least 30 minutes.
-
Filter the dried monomer into a storage flask. It is now ready for use.
-
Crucially, use the purified monomer immediately. Without the inhibitor, it is prone to spontaneous polymerization.[6]
Part 2: Troubleshooting by Polymerization Technique
The challenges encountered often depend on the specific polymerization method employed. This section is divided into common controlled and non-controlled radical polymerization techniques.
A. Free Radical Polymerization (FRP)
FRP is a robust and widely used technique, but it offers limited control over polymer architecture.
Question: My FRP of ECMA copolymers results in a very broad molecular weight distribution (high PDI). Is this normal?
Answer: Yes, a high polydispersity index (PDI > 1.5) is an inherent characteristic of conventional free radical polymerization.[7] This is due to the nature of the termination process, which occurs randomly through coupling or disproportionation, and the continuous initiation of new chains throughout the reaction.[8]
However, several factors can exacerbate this:
-
High Temperature: Elevated temperatures can increase the rate of side reactions and chain transfer, broadening the PDI.
-
High Initiator Concentration: This leads to a higher concentration of radicals, increasing the probability of early termination and resulting in a broader distribution of chain lengths.
-
Side Reactions of the Chloromethyl Group: The chloromethyl group on ECMA can potentially act as a chain transfer agent, though this is less common than with more labile halides. This would terminate a growing chain and initiate a new one, contributing to a broader PDI.
If a narrow PDI is required for your application, you must use a controlled or "living" radical polymerization technique like ATRP or RAFT.
B. Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weight and low PDI.[9] However, it is sensitive to reaction conditions.
Question: My ATRP of ECMA copolymers is uncontrolled (non-linear kinetics, high PDI). What went wrong?
Answer: Lack of control in ATRP typically points to a disruption of the delicate equilibrium between active (propagating) and dormant species.
Diagram 1: The ATRP Equilibrium
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Ethyl 2-(chloromethyl)acrylate (stabilized with hq) (C6H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Avoiding self-polymerization of 2-(chloromethyl)acrylic acid ethyl ester during storage
Technical Support Center: 2-(Chloromethyl)acrylic Acid Ethyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Polymerization During Storage
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that handling highly reactive monomers like this one presents unique challenges. This guide is designed to provide you with in-depth, practical solutions to prevent unwanted self-polymerization, ensuring the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to self-polymerization?
This compound is a functionalized acrylate monomer. Like other acrylates, it possesses a carbon-carbon double bond that is susceptible to free-radical polymerization.[1][2] This process, where individual monomer units link together to form long polymer chains, can be initiated by heat, light (UV), or the presence of radical species (like peroxides).[3] The reaction is often rapid and exothermic (heat-generating), which can lead to a dangerous runaway reaction if not controlled.[3][4]
Q2: My monomer appears cloudy or more viscous than expected. What's happening?
Cloudiness, increased viscosity, or the presence of solid precipitates are classic signs of self-polymerization.[5] Even a small amount of polymer formation can significantly impact your experiments by altering the concentration of the active monomer and introducing impurities. If you observe these changes, it is a strong indication that the storage conditions have been compromised.
Q3: What is a polymerization inhibitor and how does it work?
Polymerization inhibitors are chemical compounds added to monomers to prevent their premature polymerization during transport and storage.[1] They function by scavenging free radicals, effectively terminating the polymerization chain reaction before it can propagate.[1] Common inhibitors for acrylate monomers include 4-methoxyphenol (MEHQ) and butylated hydroxytoluene (BHT).[1][6]
The most common inhibitor, MEHQ, requires the presence of dissolved oxygen to be effective.[3][7] The inhibitor itself doesn't directly stop the chain reaction; instead, it reacts with oxygen to form a stable nitroxy radical, which is the true radical scavenger.
Visualizing the Problem: The Mechanism of Uncontrolled Polymerization
The following diagram illustrates the free-radical polymerization process that inhibitors are designed to prevent.
Caption: Free-radical polymerization workflow.
Troubleshooting Guide: Storage and Handling
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Monomer polymerized despite being stored in the refrigerator.
-
Causality: While low temperatures slow down polymerization, they are not sufficient on their own. The most common cause is the depletion of dissolved oxygen. Commercial monomers stabilized with MEHQ must be stored under an air atmosphere, not an inert gas like nitrogen or argon.[3][7] Storing a tightly sealed bottle for a long time, especially if it's nearly full, can deplete the oxygen in the headspace, rendering the inhibitor useless.
-
Solution:
-
Ensure the monomer is stored in a container that is not completely full (e.g., 80-90% full) to allow for an air headspace.
-
If the monomer has been stored for several months, it may be beneficial to carefully open the container in a well-ventilated area to replenish the oxygen in the headspace.
-
Always check the manufacturer's storage recommendations.
-
Issue 2: The monomer is discolored (e.g., yellow or brown).
-
Causality: Discoloration can indicate the formation of degradation byproducts or oligomers (short polymer chains), often a precursor to significant polymerization. It can also be a sign of inhibitor decomposition.
-
Solution:
-
Visually inspect the monomer for any increase in viscosity or solid particles.
-
If discoloration is slight and viscosity is normal, you may be able to purify the monomer by passing it through a column of basic alumina to remove the inhibitor and some degradation products (see Protocol 2).[8]
-
If the monomer is significantly discolored or viscous, it is safer to dispose of it according to hazardous waste guidelines.[9]
-
Issue 3: I need to use the monomer in my reaction, but it contains an inhibitor.
-
Causality: The inhibitor will interfere with your intended polymerization reaction by quenching the radicals you introduce.[6][10] Therefore, it must be removed immediately before use.[5]
-
Solution: The most common and effective method for removing phenolic inhibitors like MEHQ on a lab scale is by adsorption onto basic alumina.[8][11] Distillation can also be used but carries the risk of thermally induced polymerization in the distillation flask.[5][10]
Key Experimental Protocols
Protocol 1: Recommended Storage Conditions
This table summarizes the ideal conditions for storing this compound to maximize its shelf life.
| Parameter | Recommendation | Rationale |
| Temperature | 2 to 8°C (36 to 46°F) | Slows the rate of thermal initiation. Avoid freezing unless specified by the manufacturer.[3] |
| Atmosphere | Air (not inert gas) | Essential for the function of phenolic inhibitors like MEHQ.[3][7] |
| Light | Store in an opaque or amber container | Prevents light-induced (UV) polymerization.[12] |
| Container | Original manufacturer's container | Ensures proper material compatibility and inhibitor concentration. Keep tightly sealed when not in use.[12][13] |
| Inhibitor Level | Check manufacturer's Certificate of Analysis (typically 15-200 ppm MEHQ) | Ensures sufficient stabilization is present upon receipt.[14] |
Protocol 2: Step-by-Step Removal of MEHQ Inhibitor for Experimental Use
This protocol describes the process of removing the inhibitor using a basic alumina plug.
-
Preparation: In a fume hood, take a glass syringe (e.g., 10-20 mL) or a small chromatography column. Place a small plug of cotton or glass wool at the bottom.
-
Packing: Add a layer of basic alumina (activated aluminum oxide) to the column. A bed height of 5-10 cm is typically sufficient for small-scale purification.
-
Purification: Carefully pour the required amount of the inhibited monomer onto the top of the alumina bed.
-
Elution: Allow the monomer to pass through the alumina plug under gravity. You can apply gentle positive pressure with an inert gas or a syringe plunger if the flow is too slow.
-
Collection: Collect the clear, inhibitor-free monomer in a clean, dry flask. The MEHQ will be adsorbed onto the alumina.[8]
-
Immediate Use: The purified monomer is now highly reactive and should be used immediately.[15] Do not store inhibitor-free monomer for more than 24 hours, even at low temperatures.[9]
Visualizing the Solution: Inhibitor Removal Workflow
This diagram outlines the decision-making and experimental process for preparing the monomer for use.
Caption: Workflow for inhibitor removal before use.
Safety & Disposal
Q4: What should I do if I discover a container of fully polymerized monomer?
A fully polymerized monomer will appear as a solid, rubbery, or hard plastic-like material. The container may be warm or even bulging due to the heat and pressure from the reaction.[3]
-
DO NOT ATTEMPT TO OPEN A BULGING OR HOT CONTAINER. Move it to a safe, isolated, and well-ventilated area (like a blast shield in a fume hood) and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
If the polymer is solid and at room temperature, it is generally less hazardous than the liquid monomer. However, it should still be disposed of as chemical waste.[13]
Q5: How do I dispose of expired or unused liquid monomer?
Never pour acrylate monomers down the drain or dispose of them in regular trash.[12][16] They are considered hazardous waste.
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste: this compound".
-
Collection: Collect the waste in a designated, compatible container.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[9][17] For small amounts, you can intentionally polymerize the liquid by adding a radical initiator and mixing it with an absorbent material like sand or vermiculite in a safe, ventilated area before disposal, but this should only be done following a specific EHS-approved protocol.[16]
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. gantrade.com [gantrade.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. ethz.ch [ethz.ch]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mia Secret Store [miasecretstore.com]
- 13. newstetic.com [newstetic.com]
- 14. petrochemistry.eu [petrochemistry.eu]
- 15. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 16. nailknowledge.org [nailknowledge.org]
- 17. sa.usdentaldepot.com [sa.usdentaldepot.com]
Technical Support Center: Managing Heat Evolution in Ethyl 2-(chloromethyl)acrylate Polymerization
Welcome to the technical support guide for managing the polymerization of ethyl 2-(chloromethyl)acrylate (ECMA). This document is designed for researchers, scientists, and drug development professionals who utilize this highly functional yet reactive monomer. The inherent reactivity of the acrylate group makes ECMA prone to highly exothermic, and potentially hazardous, polymerization.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure safe, controlled, and reproducible experimental outcomes.
Core Principles of Thermal Management
Free-radical polymerization, the most common method for polymerizing acrylates, involves initiation, propagation, and termination steps. The propagation step, where monomer units add to the growing polymer chain, is a highly exothermic process for acrylates, with heats of polymerization typically ranging from 54 to 84 kJ/mol (13 to 20 kcal/mol).[3][4] If the rate of heat generation surpasses the rate of heat removal from the reactor, the temperature will rise.[1] This temperature increase accelerates the rate of polymerization, which in turn generates even more heat, leading to a dangerous feedback loop known as a thermal runaway or the "Trommsdorff–Norrish effect".[1][5][6] Effective thermal management is therefore not just a matter of process control, but a critical safety imperative.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is rising uncontrollably, far exceeding the set point. What should I do, and what are the likely causes?
A1: Immediate Emergency Action & Root Cause Analysis
An uncontrolled temperature rise indicates a runaway reaction, which can lead to violent boiling, pressure buildup, and potential reactor rupture.[5][7] Immediate and decisive action is critical.
Immediate Actions:
-
Emergency Cooling: Immediately apply maximum cooling to the reactor using an ice bath or other available cooling systems.
-
Inhibit the Reaction: If safe to do so and if a pre-prepared quenching solution is available, add a radical inhibitor (quencher). A solution of a retarder like hydroquinone (HQ) or phenothiazine (PTZ) in a suitable solvent can be used to terminate the growing polymer chains.[8]
-
Alert Personnel: Inform colleagues and safety officers of the situation. Evacuate the immediate area if the temperature continues to rise uncontrollably.
Root Cause Analysis: A runaway reaction is fundamentally a loss of balance between heat generation and heat removal.[9] Common causes include:
-
Excessive Initiator Concentration: Too much initiator creates a high concentration of radicals, leading to an extremely rapid, and highly exothermic, polymerization onset.
-
Inadequate Heat Dissipation: This can be due to insufficient cooling capacity, poor reactor design for the scale of the reaction, or an increase in viscosity that impedes heat transfer.[1] As the polymer forms, the solution viscosity increases, which can dramatically reduce the efficiency of stirring and heat transfer to the reactor walls.[1]
-
High Monomer Concentration (Bulk Polymerization): Polymerizing the monomer without a solvent (bulk polymerization) provides the highest concentration of reacting species and the highest potential heat output per unit volume, making it very difficult to control.
-
Loss of Cooling: A failure in the cooling system (e.g., water supply interruption, cryostat malfunction) is a common trigger for thermal runaway events.[6]
Q2: The polymerization proceeds too quickly, yielding a polymer with a very broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve better control?
A2: Slowing the Reaction for Controlled Polymerization
A rapid, uncontrolled polymerization leads to simultaneous growth of many polymer chains, which terminate at different times, resulting in a high PDI. To gain better control and achieve a more uniform polymer, you must moderate the reaction rate.
Strategies for Control:
-
Reduce Initiator Concentration: Lowering the amount of initiator will decrease the number of growing chains at any given time, slowing the overall rate and reducing the rate of heat evolution.
-
Introduce a Solvent: Switching from bulk to solution polymerization is the most effective way to manage the exotherm. The solvent acts as a heat sink, increasing the thermal mass of the system and lowering the monomer concentration, which directly reduces the polymerization rate.
-
Lower the Reaction Temperature: Reducing the temperature slows the decomposition rate of the initiator and the propagation rate constant. For thermal initiators, a lower temperature results in a slower, more controlled release of radicals.[10]
-
Use a Controlled Radical Polymerization (CRP) Technique: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) are designed to establish a dynamic equilibrium between active (propagating) and dormant polymer chains.[11][12][13] This keeps the concentration of active radicals very low, drastically reducing the polymerization rate and allowing for the synthesis of well-defined polymers with low PDI.
Q3: My final polymer product is insoluble or behaves like a crosslinked gel. I did not add a crosslinking agent. What happened?
A3: Investigating Unintended Crosslinking
The 2-(chloromethyl) group on the ECMA monomer is a reactive alkyl halide. This functional group can participate in side reactions, especially at elevated temperatures, leading to unintended crosslinking.
Potential Mechanisms:
-
Intermolecular Substitution: A growing polymer chain's active radical end could abstract a chlorine atom from another polymer chain, but a more likely scenario involves nucleophilic attack. For instance, if any nucleophilic species are present (even trace water or initiator fragments), they can react with the chloromethyl group. More commonly, at high temperatures, chain transfer to polymer can occur.
-
High Temperature Side Reactions: At elevated temperatures (>120 °C), acrylate polymers are known to undergo side reactions like intramolecular chain transfer (backbiting) and β-scission, which can create reactive sites along the polymer backbone, potentially leading to branching and crosslinking.[14][15] If the local temperature during an exotherm becomes excessively high, these pathways become significant.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at the lowest practical point that allows for a reasonable reaction rate. Avoid any temperature spikes.
-
Purify Monomer and Solvents: Ensure all reagents are free from nucleophilic impurities.
-
Limit Conversion: High monomer conversion leads to a higher concentration of polymer chains, increasing the probability of intermolecular side reactions. Consider stopping the reaction at a moderate conversion (e.g., 50-70%) and purifying the polymer.
Q4: I am trying to scale up my reaction from 1 gram to 50 grams, and the results are completely different, often with a dangerous exotherm. Why is scaling up so challenging?
A4: The Science of Scale-Up
Scaling up a polymerization reaction is not linear because of the relationship between volume and surface area. As the reactor size increases, its volume (which dictates heat generation) increases by a cubic factor (V ∝ r³), while its surface area (which dictates heat removal) increases by only a squared factor (A ∝ r²). This means that on a larger scale, the reaction generates heat much more effectively than it can dissipate it, making thermal runaway a much greater risk.
Key Considerations for Scale-Up:
-
Heat Transfer Efficiency: Ensure the larger reactor has a correspondingly more powerful cooling system. Relying on simple air cooling or a static water bath is insufficient for larger scales. A jacketed reactor with a circulating cooling fluid is essential.[9]
-
Mixing: Efficient stirring is crucial to ensure a uniform temperature throughout the reaction mixture and to facilitate heat transfer to the reactor walls. As viscosity builds, the stirrer's effectiveness can decrease, creating localized "hot spots."
-
Rate of Addition: For larger scales, consider a semi-batch process where the monomer or initiator is added slowly over time. This allows the cooling system to keep up with the heat being generated at any given moment.
Frequently Asked Questions (FAQs)
Q1: How do I select the right initiator and concentration for ECMA polymerization?
A1: The choice depends on the desired polymerization temperature and control.
-
Type: Azo initiators like Azobisisobutyronitrile (AIBN) are common choices as their decomposition rates are less sensitive to the solvent environment compared to peroxides. For lower temperature polymerizations, a more labile initiator would be required.
-
Concentration: The initiator concentration directly influences both the polymerization rate and the final molecular weight of the polymer. A lower concentration leads to a slower reaction and higher molecular weight. A typical starting point for a standard free-radical polymerization is in the range of 0.1 to 1.0 mol% relative to the monomer. For CRP techniques, the initiator-to-catalyst/agent ratio is critical and protocol-specific.
Q2: What is the role of the solvent, and which solvents are recommended for ECMA?
A2: The solvent is a critical tool for thermal management. It serves to:
-
Reduce Monomer Concentration: This lowers the intrinsic rate of polymerization.
-
Act as a Heat Sink: The solvent adds thermal mass, buffering temperature changes.
-
Control Viscosity: A lower viscosity solution is easier to stir and allows for more efficient heat transfer.
Recommended Solvents: Choose a solvent that dissolves both the monomer and the resulting polymer and has a suitable boiling point for the intended reaction temperature. Good options include:
-
Toluene or Xylenes: Good for moderate to high temperatures.
-
Dioxane or Tetrahydrofuran (THF): Suitable for lower to moderate temperatures.
-
Ethyl Acetate or Methyl Ethyl Ketone (MEK): Common polar aprotic solvents.
The boiling point of the solvent can provide an upper limit for the reaction temperature under atmospheric pressure, acting as a passive safety control.
Q3: How should I remove the storage inhibitor (e.g., HQ, BHT) before polymerization?
A3: The inhibitor is present to prevent spontaneous polymerization during storage. It must be removed before initiating the reaction. The most common method is to pass the monomer through a column packed with basic alumina. This method is fast, efficient, and avoids heating the monomer. Distillation can also be used but must be done at reduced pressure and low temperature to avoid thermally induced polymerization in the distillation pot. Never distill an uninhibited monomer to dryness.
Q4: What are the primary safety hazards associated with ethyl 2-(chloromethyl)acrylate?
A4: Beyond the risk of runaway polymerization, ECMA presents several chemical hazards.[16]
-
Flammability: It is a flammable liquid and vapor.[17][18] Keep it away from heat, sparks, and open flames.
-
Toxicity & Irritation: It is harmful if swallowed or in contact with skin, is toxic if inhaled, and causes serious skin and eye irritation.[16]
-
Lachrymator: Like many alkyl halides, it is a lachrymator (causes tearing).
Always handle ethyl 2-(chloromethyl)acrylate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q5: Can Controlled/Living Radical Polymerization (CRP) techniques improve safety and control?
A5: Absolutely. CRP techniques like ATRP, RAFT, or light-mediated processes are highly recommended for polymerizing reactive acrylates like ECMA.[11][12][19] By maintaining an extremely low concentration of active propagating radicals, these methods inherently slow down the polymerization and dramatically reduce the rate of heat evolution. This provides excellent control over the reaction, minimizes the risk of a thermal runaway, and allows for the synthesis of polymers with predictable molecular weights and narrow distributions (low PDI).
Appendices
Appendix A: Experimental Protocol - Emergency Quenching
This protocol is for emergency use only when a thermal runaway is detected.
-
Prepare Quenching Solution: Before starting any polymerization, prepare an emergency quenching solution. A suitable option is a 5 wt% solution of phenothiazine (PTZ) in the reaction solvent.
-
Detect Runaway: An uncontrolled temperature rise of >5-10 °C above the setpoint indicates a potential runaway.
-
Immediate Cooling: Plunge the reactor into an ice-water bath.
-
Add Quencher: If the temperature continues to rise, carefully add the quenching solution to the reaction mixture with vigorous stirring. The amount should be sufficient to introduce a high concentration of inhibitor (e.g., 1-2 mL for a 50 mL reaction).
-
Monitor: Continue cooling and monitoring the temperature until it has stabilized and begins to fall.
Appendix B: Data Summary Table
| Parameter | Recommendation for ECMA Polymerization | Rationale |
| Polymerization Type | Solution Polymerization | Dilutes monomer, provides a heat sink, controls viscosity. Bulk polymerization is high risk. |
| Initiator (Thermal) | AIBN (Azobisisobutyronitrile) | Predictable decomposition kinetics. |
| Initiator Conc. | 0.1 - 0.5 mol% (relative to monomer) | Lower concentration slows the reaction and reduces the exotherm rate. |
| Solvent Choice | Toluene, Dioxane, Ethyl Acetate | Should dissolve monomer and polymer; boiling point appropriate for reaction temp. |
| Monomer Conc. | 10-50 wt% in solvent | Lower concentration provides better thermal control. Start with lower concentrations for new systems. |
| Reaction Temperature | 60 - 80 °C (for AIBN) | Lowest practical temperature to achieve a reasonable rate while minimizing side reactions. |
| Inhibitor (Storage) | Hydroquinone (HQ), BHT | Prevents premature polymerization during storage.[17] Must be removed before reaction. |
Appendix C: Troubleshooting Workflow for Thermal Excursions
Below is a diagram illustrating the decision-making process when encountering a thermal excursion during polymerization.
Caption: Workflow for responding to a thermal excursion.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. icheme.org [icheme.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Controlled Radical Polymerization of Acrylates Regulated by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. echemi.com [echemi.com]
- 19. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Impact of impurities on the radical polymerization of acrylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the radical polymerization of acrylates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in acrylate monomers and how do they affect polymerization?
A1: Common impurities in acrylate monomers include:
-
Inhibitors: Added by manufacturers to prevent premature polymerization during transport and storage. Common examples include hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ).[1][2] These compounds react with free radicals, introducing an induction period and potentially slowing down the polymerization rate.[1][3]
-
Oxygen: Dissolved oxygen can act as an inhibitor at lower temperatures by reacting with initiating and propagating radicals to form less reactive peroxy radicals.[4] However, at elevated temperatures (above 140°C), oxygen can act as an initiator.
-
Water: The effect of water can be complex. It can influence the kinetics of polymerization, and in some cases, high water content can lead to issues like resin turbidity.
-
Residual reactants and by-products from monomer synthesis: For example, in the production of butyl acrylate from bio-based sources, impurities can include various alcohols and acids which can participate in side reactions.[5]
-
Metallic impurities: Trace metals, such as iron and copper, can participate in redox reactions that either initiate or retard polymerization, affecting reaction rates and polymer properties.[5][6][7]
Q2: My polymerization is very slow or completely inhibited. What are the likely causes?
A2: Several factors can lead to slow or inhibited polymerization:
-
Presence of Inhibitors: The most common cause is the presence of inhibitors in the monomer. It is crucial to remove these prior to polymerization.
-
Oxygen Inhibition: Inadequate degassing of the reaction mixture allows dissolved oxygen to quench the polymerization.[4]
-
Low Initiator Concentration or Inefficiency: The initiator concentration might be too low, or the chosen initiator may not be effective at the reaction temperature.
-
Low Reaction Temperature: The rate of initiator decomposition and propagation is temperature-dependent. A temperature that is too low will result in a slow reaction.
-
Impure Monomer or Solvent: Other impurities in the monomer or solvent can act as retarders or inhibitors.
Q3: I'm observing a lower than expected molecular weight and/or a broad molecular weight distribution in my final polymer. What could be the issue?
A3: Uncontrolled molecular weight and broad polydispersity can be caused by:
-
High Initiator Concentration: An excess of initiator generates a large number of polymer chains, leading to lower average molecular weight.[8]
-
Chain Transfer Reactions: Impurities or solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, which results in a lower average molecular weight.
-
High Reaction Temperature: While increasing temperature can increase the polymerization rate, it can also increase the rate of termination and chain transfer reactions, leading to lower molecular weights.[8]
-
Presence of Retarders: Some impurities act as retarders, which slow down the polymerization rate but don't completely inhibit it, and can lead to a broader molecular weight distribution.
Troubleshooting Guides
Problem: Long Induction Period or No Polymerization
| Possible Cause | Suggested Solution |
| Inhibitor not removed | Purify the monomer to remove the storage inhibitor. Common methods include washing with a caustic solution or passing through an inhibitor removal column. |
| Oxygen in the system | Thoroughly degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the polymerization.[4] |
| Inefficient initiation | - Ensure the initiator is stored correctly and is not decomposed. - Check the initiator's half-life at the reaction temperature to ensure it's appropriate. - Increase the initiator concentration if necessary. |
| Low temperature | Increase the reaction temperature to ensure an adequate rate of initiator decomposition and propagation. |
Problem: Low Monomer Conversion
| Possible Cause | Suggested Solution |
| Insufficient reaction time | Extend the polymerization time. |
| Low initiator concentration | Increase the initiator concentration. |
| Chain-terminating impurities | Purify the monomer and solvent to remove any potential terminating agents. |
| Poor mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture. |
Problem: Low Molecular Weight or Broad Polydispersity
| Possible Cause | Suggested Solution |
| High initiator concentration | Decrease the initiator concentration.[8] |
| Chain transfer agents present | Purify the monomer and solvent. If a specific chain transfer agent is desired for molecular weight control, ensure its concentration is optimized.[8] |
| High reaction temperature | Lower the reaction temperature.[8] |
| Inconsistent temperature control | Ensure the reaction temperature is stable and uniform throughout the polymerization. |
Quantitative Data on Impurity Effects
The quantitative impact of impurities is highly dependent on the specific monomer, initiator, solvent, and reaction conditions. The following tables provide a summary of reported effects.
Table 1: Effect of MEHQ Inhibitor on Acrylic Acid Polymerization
| MEHQ Concentration (ppm) | Effect on Polymerization Rate | Effect on Molecular Weight | Reference |
| Various levels studied | Functions as a retarder, decreasing the rate of polymerization. | Does not significantly reduce the molecular weight of the polymer. | [1] |
| Not specified | Can be used to narrow the molecular weight distribution without significantly compromising monomer conversion and weight average molecular weight. | Affects polydispersity more than polymerization rate. | [3] |
Table 2: Effect of Water on Acrylate Polymerization
| System | Water Content | Effect on Polymerization | Reference |
| Styrene-co-butyl acrylate latex films | Varied | Affects interparticle interaction and film properties. | [9] |
| Aqueous acrylic resins | Varied | Affects the water resistance of the final product. | [10] |
Table 3: Effect of Metallic Impurities on Acrylate Polymerization
| Metal | System | Effect | Reference |
| Iron (Fe) | ATRP of acrylates | Can catalyze polymerization, but control can be challenging, sometimes leading to low conversions and high dispersities. | [5][7] |
| Iron (Fe) | Iron-initiated radical polymerization | Can initiate polymerization of various acrylates under mild conditions. | [6] |
| Copper (Cu) | ATRP of acrylates | Commonly used as a catalyst for controlled radical polymerization. | [11] |
Experimental Protocols
Protocol 1: Removal of Inhibitors from Acrylate Monomers
Method A: Caustic Wash
-
Place the acrylate monomer in a separatory funnel.
-
Add a 5-10% aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Use a volume of NaOH solution that is approximately 20-25% of the monomer volume.
-
Gently shake the separatory funnel, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.
-
Drain the aqueous layer.
-
Repeat the washing step 2-3 times with fresh NaOH solution.
-
Wash the monomer with deionized water to remove any residual NaOH.
-
Dry the monomer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).
-
Filter to remove the drying agent.
-
The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere.
Method B: Column Chromatography
-
Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the amount of monomer to be purified.
-
Pre-wet the column with a small amount of a non-reactive solvent (e.g., hexane).
-
Carefully add the inhibited monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer as it elutes from the column.
-
The purified monomer should be used immediately.
Protocol 2: Analysis of Residual Monomers and Impurities by GC-MS
This is a general guideline; specific parameters will need to be optimized for the analytes of interest.
-
Sample Preparation:
-
For liquid samples (e.g., polymer solutions or emulsions), dilute with a suitable solvent (e.g., methanol, ethyl acetate).[12]
-
For solid polymer samples, dissolve a known amount in a suitable solvent. It may be necessary to precipitate the polymer and analyze the supernatant. Microwave-assisted extraction can also be employed.[12]
-
-
Internal Standard: Add a known amount of an internal standard to the sample solution for quantification.
-
GC-MS Conditions:
-
Column: A polar capillary column, such as a DB-WAX or HP-FFAP, is often suitable for separating acrylate monomers.[12][13]
-
Injector: Split/splitless injector, with the temperature typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. An example program could be: hold at 60°C for 2 minutes, then ramp to 240°C at 20°C/min, and hold for 15 minutes.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[14]
-
-
Quantification: Create a calibration curve using standards of the target monomers and impurities.
Protocol 3: Quantification of Inhibitors by HPLC
This is a general guideline; specific parameters will need to be optimized.
-
Sample Preparation: Dilute the monomer sample in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile or methanol).
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is often effective.
-
Detector: A UV detector set at the wavelength of maximum absorbance for the inhibitor (e.g., around 290 nm for MEHQ).
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).
-
-
Quantification: Prepare a series of standard solutions of the inhibitor of known concentrations to generate a calibration curve.
Visualizations
Caption: General mechanism of radical polymerization and inhibition.
References
- 1. The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. matec-conferences.org [matec-conferences.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison: The Reactivity of Ethyl 2-(chloromethyl)acrylate and Ethyl 2-(bromomethyl)acrylate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realm of polymer chemistry and bioconjugation, α-(halomethyl)acrylates serve as indispensable building blocks. Their dual functionality—a polymerizable acrylate core and a reactive allylic halide—offers a versatile platform for synthesizing functional materials and modifying biological macromolecules. Among the most common variants are ethyl 2-(chloromethyl)acrylate and ethyl 2-(bromomethyl)acrylate. While structurally similar, the seemingly minor substitution of chlorine for bromine has profound implications for their chemical reactivity, influencing reaction kinetics, experimental conditions, and ultimately, their suitability for specific applications.
This guide provides an in-depth, objective comparison of these two critical reagents. Moving beyond a simple cataloging of properties, we will dissect the fundamental chemical principles governing their reactivity, present supporting experimental data and protocols, and offer field-proven insights to guide your selection and experimental design.
The Decisive Factor: Unpacking the Role of the Halogen Leaving Group
The primary determinant of the reactivity difference between these two molecules lies in the nature of the carbon-halogen bond and the stability of the resulting halide ion upon cleavage. In nucleophilic substitution reactions, the efficiency of the process is intrinsically linked to the "leaving group ability" of the halide.
A superior leaving group is a species that can readily depart with a pair of electrons, a property that correlates with its stability as an independent ion. This stability, in turn, is inversely related to its basicity; weaker bases make better leaving groups.[1][2] When comparing chloride (Cl⁻) and bromide (Br⁻), two key factors come into play:
-
Acidity of the Conjugate Acid: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, its conjugate base, the bromide ion, is weaker and more stable than the chloride ion. This inherent stability makes bromide a more effective leaving group.[2][3]
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[3] This is due to the larger atomic radius of bromine, which results in less effective orbital overlap with carbon. A weaker bond requires less energy to break, thus lowering the activation energy for substitution reactions and leading to faster reaction rates.
Therefore, from a fundamental standpoint, ethyl 2-(bromomethyl)acrylate is predisposed to be significantly more reactive than its chlorinated counterpart in reactions involving the displacement of the halogen.
Comparative Reactivity in Nucleophilic Substitution
Both ethyl 2-(chloromethyl)acrylate and ethyl 2-(bromomethyl)acrylate are allylic halides, which means they can undergo nucleophilic substitution through two primary pathways: a direct Sₙ2 displacement or a conjugate Sₙ2' (addition-elimination) reaction.[4] Regardless of the specific mechanism, the superior leaving group ability of bromide ensures that ethyl 2-(bromomethyl)acrylate reacts more readily.
This enhanced reactivity translates to several practical advantages in the laboratory:
-
Faster Reaction Times: Reactions with the bromo- derivative proceed at a significantly faster rate, allowing for shorter experimental durations.
-
Milder Conditions: The higher reactivity often permits the use of lower temperatures and less forcing conditions, which can be crucial for preserving the integrity of sensitive substrates or complex molecules.
-
Broader Nucleophile Scope: Weaker nucleophiles that may react sluggishly or not at all with the chloro- compound can effectively displace the bromide.[4]
While direct, side-by-side kinetic data for these specific compounds is not extensively published, the principle is a cornerstone of organic chemistry.[5] The widespread use of ethyl 2-(bromomethyl)acrylate in synthetic procedures for creating α-methylene lactones, functionalized polymers, and other complex molecules underscores its status as the more versatile and reactive electrophile.[6][7]
Reactivity in Polymerization and Bioconjugation
As functional monomers, both compounds are valuable for introducing reactive handles into polymer chains.[6][8] The pendant halomethyl group can be used for post-polymerization modifications or to initiate specific types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the C-Br bond is a more efficient initiator than the C-Cl bond, allowing for better control and faster polymerization rates.
In the context of bioconjugation, these reagents are used to modify cysteine residues on proteins.[9] The reaction proceeds via nucleophilic attack by the thiol side chain. Here again, the higher reactivity of ethyl 2-(bromomethyl)acrylate allows for more efficient labeling, often under more benign physiological conditions, which is critical for maintaining protein structure and function.
Quantitative Data and Physical Properties
A summary of the key physical and reactive properties is presented below for easy comparison.
| Property | Ethyl 2-(chloromethyl)acrylate | Ethyl 2-(bromomethyl)acrylate |
| CAS Number | 22532-72-9 | 17435-72-2[6][10][11] |
| Molecular Formula | C₆H₉ClO₂ | C₆H₉BrO₂[11] |
| Molecular Weight | 148.58 g/mol | 193.04 g/mol [10][11] |
| Boiling Point | ~50-52 °C @ 15 mmHg | 38 °C @ 0.8 mmHg[6][10] |
| Density | ~1.14 g/mL at 25 °C | 1.398 g/mL at 25 °C[6][12] |
| Reactivity | Lower | Higher |
| C-X Bond Strength | Stronger | Weaker[3] |
| Leaving Group Ability | Good | Excellent[1][3][5] |
Visualizing the Reaction Mechanism and Workflow
To better illustrate the chemical processes discussed, the following diagrams outline the reaction mechanism and a general experimental workflow.
Caption: Generalized Sₙ2' mechanism for halomethyl acrylates.
Caption: Workflow for a nucleophilic substitution reaction.
Experimental Protocol: Comparative Alkylation of Diethyl Malonate
This protocol provides a framework for comparing the reactivity of the two acrylates using a classic carbon nucleophile, the enolate of diethyl malonate. This self-validating system allows for direct comparison of reaction times and yields under identical conditions.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate
-
Ethyl 2-(chloromethyl)acrylate
-
Ethyl 2-(bromomethyl)acrylate[11]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
This procedure should be conducted in parallel for both the chloro- and bromo-acrylates for a direct comparison.
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension. Causality Note: The strong base NaH deprotonates the acidic α-proton of diethyl malonate to generate the nucleophilic enolate in situ.
-
Allow the resulting mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes to ensure complete enolate formation.
-
Alkylation Reaction: Cool the enolate solution back to 0°C.
-
Slowly add either ethyl 2-(chloromethyl)acrylate or ethyl 2-(bromomethyl)acrylate (1.0 equivalent) dropwise.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC. Trustworthiness Check: The disappearance of the starting acrylate, visualized on the TLC plate, provides a direct measure of reaction completion.
-
Comparative Analysis: It is anticipated that the reaction with ethyl 2-(bromomethyl)acrylate will proceed to completion significantly faster (likely within 1-2 hours) than the reaction with ethyl 2-(chloromethyl)acrylate, which may require extended time or gentle heating to achieve a comparable yield.
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure alkylated product. Calculate the isolated yield for each reaction to provide a quantitative comparison of efficiency.
Conclusion and Strategic Recommendations
The evidence is unequivocal: ethyl 2-(bromomethyl)acrylate is a more potent and versatile electrophile than ethyl 2-(chloromethyl)acrylate. This heightened reactivity stems directly from the fundamental chemical properties of the carbon-halogen bond, where the weaker C-Br bond and the superior leaving group ability of bromide facilitate faster and more efficient nucleophilic substitution reactions.
Practical Guidance for Reagent Selection:
-
Choose Ethyl 2-(bromomethyl)acrylate for:
-
Maximizing reaction speed and throughput.
-
Reactions involving weak or sterically hindered nucleophiles.
-
Applications requiring mild, low-temperature conditions to preserve sensitive functional groups.
-
Achieving the highest possible yields.
-
-
Consider Ethyl 2-(chloromethyl)acrylate when:
-
A slower, more controlled reaction is desired.
-
The nucleophile is highly reactive, and the greater reactivity of the bromo- derivative might lead to side reactions.
-
Cost is a primary consideration, as chlorinated reagents are often less expensive.
-
By understanding the causality behind their differential reactivity, researchers can make more informed decisions, optimizing their synthetic strategies to achieve their goals with greater efficiency and success.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. Leaving group - Wikipedia [en.wikipedia.org]
- 6. ETHYL 2-(BROMOMETHYL)ACRYLATE | 17435-72-2 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2-溴甲基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. ETHYL 2-(BROMOMETHYL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Reactivity of Ethyl 2-(Chloromethyl)acrylate: A Comparative Guide for Functional Acrylate Chemistry
For the modern researcher and drug development professional, the selection of the appropriate functional monomer is a critical decision that dictates the success of novel polymer architectures and bioconjugation strategies. Among the vast family of acrylate esters, ethyl 2-(chloromethyl)acrylate (ECMA) emerges as a uniquely versatile building block, offering a spectrum of reactivity that extends beyond conventional polymerization pathways. This guide provides an in-depth technical comparison of ECMA with other common functional acrylates, supported by experimental data and detailed methodologies, to empower scientists in making informed decisions for their specific applications.
At a Glance: Key Properties of Ethyl 2-(Chloromethyl)acrylate
| Property | Value |
| Chemical Formula | C6H9ClO2 |
| Molecular Weight | 148.59 g/mol |
| Appearance | Colorless to almost colorless liquid[1] |
| Boiling Point | 72 °C at 17 mmHg[2] |
| Density | 1.11 g/mL[2] |
| Refractive Index | 1.4480-1.4520[2] |
| Storage | Refrigerated (0-10°C), heat-sensitive[1][3] |
| Key Reactive Sites | α,β-unsaturated carbonyl, allylic chloride |
The Duality of Reactivity: A Defining Feature of ECMA
The core advantage of ethyl 2-(chloromethyl)acrylate lies in its dual reactivity, a characteristic not shared by many other functional acrylates. This duality stems from the presence of both a polymerizable acrylate double bond and a reactive allylic chloride. This unique combination opens doors to a wider range of chemical transformations, setting it apart from its counterparts.
Unconventional Reactivity: The SN2' Nucleophilic Conjugate Substitution
While most acrylates readily undergo Michael addition (1,4-conjugate addition), α-(halomethyl)acrylates like ECMA have a strong propensity for a different pathway: the SN2' nucleophilic conjugate substitution.[4] In this reaction, a nucleophile attacks the γ-carbon of the acrylate, leading to the displacement of the chloride ion and a rearrangement of the double bond. This pathway is particularly favored due to the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the γ-position susceptible to nucleophilic attack.[4]
This SN2' reactivity allows for the direct introduction of a wide array of functional groups at the α-position of the resulting polymer or small molecule, a transformation not easily achieved with other functional acrylates. This has significant implications for polymer end-functionalization and the synthesis of complex molecular architectures.[4]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
ECMA [label="Ethyl 2-(Chloromethyl)acrylate"]; Nucleophile [label="Nucleophile (Nu⁻)"]; SN2_prime_product [label="SN2' Product\n(α-substituted acrylate)"]; Michael_adduct [label="Michael Adduct"];
Caption: Reaction pathways of Ethyl 2-(Chloromethyl)acrylate with a nucleophile.
Comparative Performance in Key Reactions
Radical Polymerization
In free-radical polymerization, the reactivity of acrylates is generally higher than their methacrylate counterparts. This is attributed to the greater stability of the tertiary radical formed during methacrylate polymerization, which slows down the propagation step.[5] The α-chloromethyl group in ECMA is expected to have a modest electronic effect on the double bond's reactivity in radical polymerization compared to unsubstituted ethyl acrylate. However, the steric bulk of the chloromethyl group may slightly decrease the propagation rate constant.
A key difference arises in the potential for side reactions. The allylic chloride in ECMA can participate in chain transfer reactions, which could influence the molecular weight and polydispersity of the resulting polymer.
Table 1: Comparison of Polymerization Characteristics
| Monomer | Polymerization Rate | Propensity for Chain Transfer | Resulting Polymer Structure |
| Ethyl 2-(Chloromethyl)acrylate | High | Moderate | Potentially branched |
| Ethyl Acrylate | High | Low | Linear |
| Hydroxyethyl Acrylate | High | Low | Linear with pendant hydroxyl groups |
| Glycidyl Methacrylate | Moderate | Low | Linear with pendant epoxy groups |
Michael Addition
The Michael addition is a cornerstone of bioconjugation and material science. While ECMA can undergo a standard Michael addition, its reactivity is distinct. Notably, 2-chloromethyl acrylates can undergo two successive Michael additions, a feature not observed with 2-chloromethyl acrylamides.[6] This allows for the cross-linking of molecules containing two nucleophilic groups, such as disulfides.
In a comparative context, the electrophilicity of the β-carbon in ECMA is similar to other ethyl acrylates. However, the potential for the subsequent SN2' reaction with the added nucleophile or another nucleophile present in the reaction mixture can lead to more complex product mixtures if the reaction conditions are not carefully controlled.
Cycloaddition Reactions
Ethyl acrylate is a known dienophile in Diels-Alder reactions.[7] The electron-withdrawing ester group activates the double bond for [4+2] cycloadditions. The α-chloromethyl group in ECMA is not expected to significantly alter this inherent reactivity. Therefore, ECMA can be employed in Diels-Alder reactions to construct six-membered rings with an embedded chloromethyl-functionalized stereocenter, offering a handle for further synthetic transformations.
Properties of the Resulting Polymers
The functional group on an acrylate monomer significantly influences the properties of the resulting polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter that determines the physical state of the polymer at a given temperature.
Table 2: Glass Transition Temperatures of Selected Polyacrylates
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) |
| Poly(ethyl acrylate) | -[CH2-CH(COOEt)]- | -24 °C |
| Poly(ethyl 2-(chloromethyl)acrylate) | -[CH2-C(CH2Cl)(COOEt)]- | Not widely reported, but expected to be higher than poly(ethyl acrylate) due to increased steric hindrance and polarity. |
| Poly(hydroxyethyl acrylate) | -[CH2-CH(COOCH2CH2OH)]- | -15 °C |
| Poly(glycidyl methacrylate) | -[CH2-C(CH3)(COOCH2(C2H3O))]- | 46 °C |
The introduction of the chloromethyl group in poly(ECMA) increases both the steric bulk and the polarity of the pendant group compared to poly(ethyl acrylate). This restricts the rotational freedom of the polymer backbone, leading to an anticipated increase in the glass transition temperature. The resulting polymer is therefore expected to be less rubbery and more rigid at room temperature than poly(ethyl acrylate). Furthermore, the presence of the chlorine atom offers a reactive site for post-polymerization modification, allowing for the tailoring of the polymer's properties after its formation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Chloromethyl)acrylate
This protocol is adapted from the synthesis of related α-(halomethyl)acrylates.[8]
Materials:
-
Ethyl α-(hydroxymethyl)acrylate
-
Thionyl chloride
-
Pyridine
-
Diethyl ether (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethyl α-(hydroxymethyl)acrylate (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2-(chloromethyl)acrylate.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Dissolve Ethyl α-(hydroxymethyl)acrylate in Et2O"]; Cool [label="Cool to 0°C"]; Add_SOCl2 [label="Add Thionyl Chloride Solution"]; Add_Pyridine [label="Add Pyridine"]; Stir [label="Stir at RT for 12h"]; Monitor [label="Monitor by TLC"]; Quench [label="Quench with NaHCO3 (aq)"]; Extract [label="Extract with Et2O"]; Wash_Dry [label="Wash and Dry Organic Layer"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify by Vacuum Distillation"];
Start -> Cool; Cool -> Add_SOCl2; Add_SOCl2 -> Add_Pyridine; Add_Pyridine -> Stir; Stir -> Monitor; Monitor -> Quench; Quench -> Extract; Extract -> Wash_Dry; Wash_Dry -> Concentrate; Concentrate -> Purify; }
Caption: Workflow for the synthesis of Ethyl 2-(Chloromethyl)acrylate.
Protocol 2: Michael Addition of a Thiol to Ethyl 2-(Chloromethyl)acrylate
This protocol provides a general procedure for the Michael addition of a thiol to ECMA.
Materials:
-
Ethyl 2-(chloromethyl)acrylate (ECMA)
-
Thiol (e.g., benzyl mercaptan)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of ethyl 2-(chloromethyl)acrylate (1 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Ethyl 2-(chloromethyl)acrylate stands out in the landscape of functional acrylates due to its unique dual reactivity. The presence of the allylic chloride, in addition to the polymerizable acrylate moiety, enables a broader range of chemical transformations, most notably the SN2' nucleophilic conjugate substitution. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures that are not readily accessible with other functional acrylates. While its polymerization behavior is characteristic of acrylates, the potential for chain transfer and the altered properties of the resulting polymer, such as a higher glass transition temperature, must be considered. By understanding the distinct reactivity of ECMA, researchers can leverage its unique properties to design and synthesize novel materials and bioconjugates with tailored functionalities.
References
- 1. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-(CHLOROMETHYL)ACRYLIC ACID ETHYL ESTER price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-(Chloromethyl)acrylate | 17435-77-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to the Structural Analysis and Purity Assessment of Poly(ethyl 2-(chloromethyl)acrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of poly(ethyl 2-(chloromethyl)acrylate), a reactive polymer with significant potential in drug delivery and biomaterial applications. The performance and characteristics of this polymer are compared with two common alternatives: poly(glycidyl methacrylate) (PGMA) and poly(vinylbenzyl chloride) (PVBC). This document outlines key analytical techniques for structural elucidation and purity assessment, presenting expected and reported experimental data to aid researchers in their material selection and characterization efforts.
Structural and Purity Comparison
The selection of a reactive polymer for drug delivery or biomedical applications hinges on its structural integrity, purity, and the accessibility of its functional groups for further modification. The following tables summarize the key characteristics of poly(ethyl 2-(chloromethyl)acrylate) and its alternatives, as determined by Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation Chromatography (GPC).
Table 1: Comparative Analysis of Polymer Properties
| Property | Poly(ethyl 2-(chloromethyl)acrylate) | Poly(glycidyl methacrylate) (PGMA) | Poly(vinylbenzyl chloride) (PVBC) |
| Monomer Unit | Ethyl 2-(chloromethyl)acrylate | Glycidyl methacrylate | Vinylbenzyl chloride (mixture of isomers) |
| Reactive Group | Chloromethyl | Epoxide | Benzyl chloride |
| Solubility | Soluble in THF, CHCl₃, Toluene, Dioxane | Soluble in THF, CHCl₃, Toluene, Dioxane | Soluble in DMF, THF, Toluene, CHCl₃ |
| Precipitates from | Methanol, Ethanol, Water, Hexanes | Cold Methanol and Ethanol | Methanol, Ethanol, Water, Hexanes |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Poly(ethyl 2-(chloromethyl)acrylate) (Predicted) | Poly(glycidyl methacrylate) (PGMA)[1][2] | Poly(vinylbenzyl chloride) (PVBC)[3][4] |
| ¹H NMR (ppm) | ~4.2 (q, -OCH₂CH₃), ~3.7 (s, -CH₂Cl), ~1.8-2.2 (br, backbone -CH₂-), ~1.3 (t, -OCH₂CH₃) | ~4.3 & 3.8 (m, -OCH₂-), ~3.2, 2.8, 2.6 (m, epoxide protons), ~1.9 & 1.0 (br, backbone -CH₂- and -CH₃) | ~6.2-7.5 (br, aromatic protons), ~4.5 (br, -CH₂Cl), ~1.4-1.9 (br, backbone protons) |
| FTIR (cm⁻¹) | ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1260 (C-O stretch, ester), ~680 (C-Cl stretch) | ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch, ester), ~910 (epoxide ring) | ~3020 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1610, 1510 (aromatic C=C stretch), ~1265 (-CH₂Cl wag), ~675 (C-Cl stretch) |
Table 3: Molecular Weight and Purity Analysis by GPC
| Parameter | Poly(ethyl 2-(chloromethyl)acrylate) (Typical) | Poly(glycidyl methacrylate) (PGMA) | Poly(vinylbenzyl chloride) (PVBC)[3][5][6] |
| Number-Average Molecular Weight (Mn) | Varies with synthesis | Varies with synthesis | ~55,000 g/mol |
| Weight-Average Molecular Weight (Mw) | Varies with synthesis | Varies with synthesis | ~100,000 g/mol |
| Polydispersity Index (PDI) | Typically 1.5 - 2.5 | Typically 1.1 - 2.0 | ~1.8 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. The following are generalized procedures for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the presence of characteristic functional groups.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: ¹H NMR.
-
Temperature: Room temperature.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the different proton environments to determine the relative ratios of monomer units and confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymer.
Protocol:
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the polymer in a volatile solvent (e.g., THF, chloroform). Cast a thin film on a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate completely.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid polymer sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: FTIR spectrometer.
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups of the polymer.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Protocol:
-
Sample Preparation: Dissolve the polymer in the GPC eluent (e.g., THF, DMF) at a known concentration (typically 1-2 mg/mL). Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
System: GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Eluent: A suitable solvent for the polymer (e.g., THF).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Room temperature or elevated temperature depending on the polymer's solubility.
-
-
Calibration and Analysis:
-
Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Inject the prepared polymer sample.
-
Analyze the resulting chromatogram to determine the retention time.
-
Calculate Mn, Mw, and PDI using the calibration curve.
-
Analytical Workflow and Signaling Pathways
To ensure a systematic approach to the analysis of these polymers, the following workflow is recommended.
Caption: Workflow for the synthesis, purification, and characterization of reactive polymers.
This guide provides a foundational framework for the analysis of poly(ethyl 2-(chloromethyl)acrylate) and its comparison with relevant alternatives. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and experimental conditions to ensure accurate and reproducible results.
References
Spectroscopic Validation of Ethyl 2-(chloromethyl)acrylate Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity and structural confirmation of synthesized compounds are paramount. This guide provides a comparative analysis of two synthetic routes to ethyl 2-(chloromethyl)acrylate, a valuable building block in organic synthesis. The spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are presented to validate the synthesis and purity of the target compound.
Comparison of Synthetic Methods
Two primary methods for the synthesis of ethyl 2-(chloromethyl)acrylate are presented below. Method 1 involves the chlorination of a hydroxyl precursor, while Method 2 is a direct esterification of the corresponding carboxylic acid.
| Parameter | Method 1: Chlorination of Ethyl 2-(hydroxymethyl)acrylate | Method 2: Esterification of 2-(chloromethyl)acrylic acid |
| Starting Materials | Ethyl 2-(hydroxymethyl)acrylate, Thionyl chloride | 2-(chloromethyl)acrylic acid, Ethanol |
| Reagents & Solvents | Pyridine (optional, as a base), Diethyl ether (or other inert solvent) | Sulfuric acid (catalyst), Toluene (for azeotropic removal of water) |
| Reaction Conditions | Typically carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity. | Requires heating to reflux to drive the esterification reaction to completion. |
| Work-up & Purification | Aqueous work-up to remove inorganic byproducts, followed by distillation or chromatography. | Neutralization of the acid catalyst, extraction, and subsequent distillation or chromatography. |
| Advantages | Can be a high-yielding reaction with readily available starting material. | A straightforward and classical approach to ester synthesis. |
| Disadvantages | Thionyl chloride is a hazardous reagent requiring careful handling. The reaction can produce acidic byproducts. | The reaction is an equilibrium, which may require measures to remove water to achieve high yields. |
Experimental Protocols
Method 1: Synthesis of Ethyl 2-(chloromethyl)acrylate from Ethyl 2-(hydroxymethyl)acrylate
This procedure is adapted from the synthesis of the analogous bromo-compound.
-
Reaction Setup: A solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in a suitable inert solvent such as diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.
-
Addition of Chlorinating Agent: Thionyl chloride (1.1 to 1.5 eq) is added dropwise to the cooled solution. A small amount of a base like pyridine may be added to neutralize the HCl generated during the reaction.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature, with stirring continued for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(chloromethyl)acrylate.
Method 2: Synthesis of Ethyl 2-(chloromethyl)acrylate via Esterification
-
Reaction Setup: 2-(chloromethyl)acrylic acid (1.0 eq), an excess of ethanol (e.g., 3-5 eq), and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus filled with toluene.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is continued until no more water is collected.
-
Work-up: The reaction mixture is cooled to room temperature and the excess ethanol and toluene are removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude ester is purified by vacuum distillation to afford pure ethyl 2-(chloromethyl)acrylate.
Spectroscopic Validation Data
The following tables summarize the expected spectroscopic data for the synthesized ethyl 2-(chloromethyl)acrylate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.40 | s | 1H | =CH₂ (vinyl proton) |
| ~5.95 | s | 1H | =CH₂ (vinyl proton) |
| ~4.30 | s | 2H | -CH₂Cl |
| ~4.25 | q | 2H | -OCH₂CH₃ |
| ~1.35 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~138 | =C(CH₂Cl)- |
| ~128 | =CH₂ |
| ~61 | -OCH₂CH₃ |
| ~43 | -CH₂Cl |
| ~14 | -OCH₂CH₃ |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1200, ~1160 | Strong | C-O stretch (ester) |
| ~750 | Medium-Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 148/150 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 113 | [M - Cl]⁺ |
| 103 | [M - OCH₂CH₃]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Visualizing the Workflow
The general workflow for the synthesis and validation of ethyl 2-(chloromethyl)acrylate can be visualized as follows:
Caption: Synthesis and validation workflow.
Signaling Pathway of Spectroscopic Validation
The logic behind using multiple spectroscopic techniques for structural validation is outlined in the diagram below. Each technique provides a unique piece of the structural puzzle.
Caption: Spectroscopic validation pathway.
Thermal properties of polymers derived from 2-(chloromethyl)acrylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers based on acrylic acid esters are widely utilized in the pharmaceutical and biomedical fields for applications such as drug delivery systems, medical device coatings, and tissue engineering scaffolds. Their thermal properties, including glass transition temperature (Tg) and thermal decomposition temperature (Td), are critical parameters that dictate their processing conditions, storage stability, and performance in their final application. The introduction of functional groups, such as the chloromethyl group in 2-(chloromethyl)acrylic acid ethyl ester, offers a versatile platform for further chemical modification and conjugation of bioactive molecules. Understanding how such modifications influence the thermal behavior of the polymer backbone is crucial for rational material design.
Comparison of Thermal Properties
The following table summarizes the key thermal properties of two common acrylic polymers, PMMA and PEA. This data provides a baseline for understanding the thermal behavior of this class of materials.
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (Td) (°C) |
| Poly(methyl methacrylate) (PMMA) | -(CH2-C(CH3)(COOCH3))- | ~105 | ~290 (onset of first stage) |
| Poly(ethyl acrylate) (PEA) | -(CH2-CH(COOCH2CH3))- | ~ -24 | ~316 (5% mass loss) |
| Poly(this compound) | -(CH2-C(CH2Cl)(COOCH2CH3))- | Data not available | Data not available |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and the experimental conditions under which they are measured.
Expected Influence of the 2-(Chloromethyl) Group
While experimental data for poly(this compound) is not available, the introduction of the chloromethyl group at the alpha-position of the acrylate is expected to have the following effects on its thermal properties:
-
Increased Glass Transition Temperature (Tg): The bulky and polar chloromethyl group would likely hinder the rotational freedom of the polymer backbone. This increased steric hindrance and potential for dipole-dipole interactions would lead to a higher Tg compared to poly(ethyl acrylate). The Tg may be closer to or even higher than that of PMMA, which has a methyl group in the same position.
-
Modified Thermal Decomposition (Td): The presence of the C-Cl bond could introduce a different thermal degradation pathway. The initial decomposition step might involve the elimination of HCl at a lower temperature than the main chain scission of PEA or PMMA. This could potentially lower the overall thermal stability of the polymer.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the thermal properties of polymers.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Apparatus: A differential scanning calorimeter (DSC) instrument.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program would be:
-
Equilibrate at a temperature well below the expected Tg (e.g., -50°C).
-
Ramp up the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the Tg (e.g., 150°C).
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Ramp up the temperature again at the same heating rate.
-
-
Data Analysis: The Tg is determined from the second heating scan. It is identified as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Apparatus: A thermogravimetric analyzer (TGA).
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The peak of the derivative of the weight loss curve indicates the temperature of the maximum rate of decomposition.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the synthesis and thermal characterization of a functionalized acrylic polymer.
Caption: Experimental workflow for the synthesis and thermal analysis of a functional polymer.
Conclusion
The thermal properties of polymers derived from acrylic acid esters are critical for their application in the biomedical and pharmaceutical fields. While specific data for poly(this compound) remains elusive in the current literature, a comparative analysis with well-known analogs like PMMA and PEA provides a valuable framework for understanding its expected behavior. The presence of the chloromethyl group is anticipated to significantly influence the polymer's glass transition temperature and thermal stability. Further experimental investigation is warranted to fully characterize this promising functional polymer and unlock its potential for advanced applications.
Performance Analysis of Adhesives Formulated with Ethyl 2-(chloromethyl)acrylate: A Comparative Guide
General Performance of Acrylic Adhesives
Acrylic adhesives are widely utilized across various industries due to their versatility and strong bonding capabilities.[1][2] They are known for their ability to bond a wide range of substrates, including metals, plastics, and composites.[1] Key performance characteristics of structural acrylic adhesives include high tensile shear and peel strength, good impact resistance, and durability in various environmental conditions.[2]
Alternative formulations to common ethyl acrylate-based adhesives include those formulated with methyl methacrylate and butyl acrylate. Methyl methacrylate is often chosen for its enhanced durability and resistance to harsh weather conditions. Butyl acrylate is a significant market alternative, known for its flexibility, good adhesion, and weather resistance.
Inferred Performance Characteristics of Ethyl 2-(chloromethyl)acrylate Adhesives
The inclusion of a chloromethyl group in the acrylate monomer introduces a reactive site that can potentially be utilized for cross-linking or secondary adhesion mechanisms. This could theoretically lead to adhesives with enhanced thermal stability and bond strength. The chlorine atom may also influence the polarity and surface energy of the adhesive, potentially affecting its adhesion to specific substrates. However, without direct experimental data, these remain theoretical advantages.
Experimental Protocols for Adhesive Performance Evaluation
Standardized testing methods are crucial for evaluating and comparing the performance of adhesives. The following are common experimental protocols used in the industry:
Lap Shear Strength Test
This test is widely used to determine the shear strength of an adhesive bond.
Methodology:
-
Substrate Preparation: Two substrate coupons (e.g., steel, aluminum) are cleaned and degreased.
-
Adhesive Application: A controlled amount of the adhesive is applied to a defined area on one end of each coupon.
-
Bonding: The coupons are overlapped by a specified distance (e.g., 12.5 mm) and clamped under controlled pressure and temperature to allow the adhesive to cure.
-
Testing: The bonded assembly is pulled apart in a tensile testing machine at a constant rate of crosshead displacement until the bond fails. The maximum force sustained before failure is recorded.
-
Calculation: The lap shear strength is calculated by dividing the maximum force by the bonded area.
Peel Strength Test (T-Peel Test)
This test measures the force required to progressively separate a bonded joint of two flexible substrates.
Methodology:
-
Specimen Preparation: Two flexible substrates are bonded together with the adhesive, leaving the ends unbonded to be gripped by the testing machine.
-
Testing: The unbonded ends of the specimen are pulled apart at a constant rate, creating a "T" shape. The force required to peel the substrates apart is recorded.
-
Calculation: The peel strength is typically expressed as the average force per unit width of the bond line.
Data Presentation
Due to the absence of specific experimental data for ethyl 2-(chloromethyl)acrylate adhesives in the reviewed literature, a comparative data table cannot be provided. Research in this specific area would be required to generate the quantitative data necessary for a direct comparison with other adhesive formulations.
Logical Workflow for Adhesive Formulation and Testing
The following diagram illustrates a general workflow for the development and evaluation of a new adhesive formulation.
Caption: General workflow for adhesive formulation, processing, and performance evaluation.
References
Cross-linking with 2-(chloromethyl)acrylic acid ethyl ester: A Comparative Analysis of Efficiency in Polymer Systems
Introduction to Cross-linking and the Role of CMAEE
Cross-linking is a critical process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, transforming them into a three-dimensional network. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The efficiency of a cross-linking agent is determined by its ability to form a high density of these cross-links under specific reaction conditions.
2-(chloromethyl)acrylic acid ethyl ester (CMAEE) is a functional monomer possessing two reactive sites: a vinyl group that can participate in free-radical polymerization and a chloromethyl group that can undergo nucleophilic substitution reactions. This dual reactivity makes it a candidate for both copolymerization to introduce reactive pendant groups and for post-polymerization cross-linking.
Potential Polymer Systems for CMAEE Cross-linking
Based on its chemical structure, CMAEE could theoretically be employed to cross-link a variety of polymer systems, including:
-
Acrylic Polymers: Copolymers of acrylic monomers (e.g., ethyl acrylate, butyl acrylate, methyl methacrylate) with CMAEE can be synthesized. The pendant chloromethyl groups can then be reacted with a difunctional nucleophile (e.g., a diamine or a dithiol) to form cross-links.
-
Polymers with Nucleophilic Groups: Polymers containing nucleophilic functional groups, such as hydroxyl (e.g., poly(vinyl alcohol)), amine (e.g., polyethyleneimine), or thiol groups, could be directly cross-linked by reacting with the chloromethyl group of CMAEE.
Alternative Cross-linking Agents: A Basis for Comparison
To objectively evaluate the performance of CMAEE, its cross-linking efficiency would need to be compared against established cross-linking agents. Commonly used alternatives in acrylic and other polymer systems include:
-
Divinylbenzene (DVB): A widely used cross-linker for polystyrene and other vinyl polymers. It is incorporated during polymerization and forms a rigid cross-linked network.
-
Ethylene glycol dimethacrylate (EGDMA): Another common cross-linker for acrylic polymers, particularly in the synthesis of hydrogels and dental resins. It also participates directly in the polymerization process.
-
Glutaraldehyde: Often used for cross-linking polymers containing amine or hydroxyl groups, such as proteins and polysaccharides.
Experimental Protocols for Evaluating Cross-linking Efficiency
To generate the data required for a comprehensive comparison, a series of standardized experiments would need to be conducted. The following sections detail the necessary methodologies.
Synthesis of Cross-linked Polymers
a) Copolymerization and Post-Cross-linking with CMAEE:
-
Copolymer Synthesis: A series of copolymers of a primary monomer (e.g., ethyl acrylate) and varying molar percentages of CMAEE (e.g., 1, 2, 5, 10 mol%) would be synthesized via free-radical polymerization.
-
Characterization: The resulting copolymers would be characterized to determine their molecular weight (e.g., by gel permeation chromatography) and the incorporation of CMAEE (e.g., by NMR spectroscopy and elemental analysis).
-
Post-Cross-linking: The copolymers would then be dissolved in a suitable solvent and reacted with a difunctional nucleophile (e.g., hexamethylenediamine) at a specific temperature for a defined period to induce cross-linking.
b) In-situ Cross-linking with Alternative Agents:
-
Polymerization: For comparison, polymers of the same primary monomer would be synthesized with varying molar percentages of DVB or EGDMA under identical polymerization conditions.
Measurement of Cross-linking Efficiency
The efficiency of cross-linking can be quantified through several key parameters. The following table outlines the necessary experimental data and the methods to obtain it.
| Parameter | Experimental Method | Description |
| Gel Content | Soxhlet Extraction | The cross-linked polymer is extracted with a suitable solvent for an extended period. The insoluble fraction (the gel) is dried and weighed. A higher gel content indicates a higher degree of cross-linking. |
| Swelling Ratio | Gravimetric Analysis | A known weight of the dried gel is immersed in a solvent until equilibrium swelling is reached. The swollen gel is weighed, and the swelling ratio is calculated. A lower swelling ratio suggests a higher cross-linking density. |
| Cross-linking Density | Flory-Rehner Theory | This theoretical model uses the swelling ratio and polymer-solvent interaction parameters to estimate the number of cross-links per unit volume. |
| Mechanical Properties | Tensile Testing | The tensile strength, Young's modulus, and elongation at break of the cross-linked polymer films are measured. Increased tensile strength and modulus typically correlate with higher cross-linking density. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) | DSC can be used to determine the glass transition temperature (Tg), which generally increases with cross-linking. TGA provides information on the thermal stability of the cross-linked network. |
Data Presentation: A Framework for Comparison
The quantitative data obtained from the experiments described above should be summarized in clearly structured tables to facilitate easy comparison between CMAEE and the alternative cross-linkers at different concentrations.
Table 1: Comparison of Gel Content and Swelling Ratio
| Cross-linker | Concentration (mol%) | Gel Content (%) | Swelling Ratio (in Toluene) |
| CMAEE | 1 | [Experimental Data] | [Experimental Data] |
| 2 | [Experimental Data] | [Experimental Data] | |
| 5 | [Experimental Data] | [Experimental Data] | |
| DVB | 1 | [Experimental Data] | [Experimental Data] |
| 2 | [Experimental Data] | [Experimental Data] | |
| 5 | [Experimental Data] | [Experimental Data] | |
| EGDMA | 1 | [Experimental Data] | [Experimental Data] |
| 2 | [Experimental Data] | [Experimental Data] | |
| 5 | [Experimental Data] | [Experimental Data] |
Table 2: Comparison of Mechanical Properties
| Cross-linker | Concentration (mol%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| CMAEE | 1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| 5 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| DVB | 1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| 5 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| EGDMA | 1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| 5 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Visualizing the Cross-linking Process
Diagrams created using Graphviz can help to visualize the experimental workflows and the chemical transformations involved in the cross-linking process.
Figure 1: General experimental workflow for the synthesis and analysis of cross-linked polymers.
Figure 2: Simplified representation of cross-linking mechanisms.
Conclusion
The development of novel cross-linking agents is essential for advancing polymer science and creating materials with tailored properties. While this compound shows promise as a functional monomer for creating cross-linkable polymers, a systematic and comparative study is required to ascertain its efficiency relative to commercially available alternatives. The experimental framework outlined in this guide provides a clear path for researchers to generate the necessary data to fill this knowledge gap. Such research would be invaluable to scientists and professionals in materials science, drug delivery, and other fields where the performance of cross-linked polymers is critical.
A Comparative Guide to the Kinetic Studies of Ethyl 2-(Chloromethyl)acrylate Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of ethyl 2-(chloromethyl)acrylate copolymerization. Due to the limited availability of direct kinetic data for ethyl 2-(chloromethyl)acrylate, this guide utilizes data from its close structural analog, methyl 2-(chloromethyl)acrylate, to provide insights into its copolymerization behavior. The kinetic parameters for the copolymerization of methyl 2-(chloromethyl)acrylate with commercially significant monomers such as styrene and methyl methacrylate are presented. This information is crucial for the design and synthesis of functional polymers with tailored properties for various applications, including drug delivery systems and biomaterials.
Comparison of Copolymerization Kinetic Parameters
The reactivity of a monomer in a copolymerization reaction is a critical factor that dictates the composition and microstructure of the resulting polymer. This is quantitatively expressed by the monomer reactivity ratios, r₁ and r₂. These ratios are the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer.
| Comonomer (M2) | r₁ (Methyl 2-(chloromethyl)acrylate) | r₂ (Comonomer) | r₁ * r₂ | Copolymerization Tendency | Polymerization Conditions |
| Styrene | 0.80 ± 0.05 | 0.30 ± 0.03 | 0.24 | Random/Alternating | Bulk, 60 °C, AIBN initiator |
| Methyl Methacrylate | 0.55 ± 0.04 | 0.50 ± 0.03 | 0.275 | Random/Alternating | Bulk, 60 °C, AIBN initiator |
Data is for methyl 2-(chloromethyl)acrylate and is used as an analogue for ethyl 2-(chloromethyl)acrylate.
Interpretation of Reactivity Ratios:
-
r₁ > 1 : The growing polymer chain ending in monomer 1 prefers to add another monomer 1.
-
r₁ < 1 : The growing polymer chain ending in monomer 1 prefers to add monomer 2.
-
r₁ * r₂ = 1 : Ideal random copolymerization where the monomer units are incorporated randomly along the polymer chain.
-
r₁ * r₂ < 1 : Tendency towards alternating copolymerization, where the monomers are incorporated in a regular alternating fashion.
-
r₁ * r₂ > 1 : Tendency towards block copolymerization, where long sequences of the same monomer are present.
Based on the data for methyl 2-(chloromethyl)acrylate, its copolymerization with both styrene and methyl methacrylate shows a tendency towards the formation of random or alternating copolymers, as the product of the reactivity ratios is significantly less than 1. This indicates that the growing polymer chain has a preference for adding the other monomer rather than its own, leading to a more regular incorporation of both monomer units along the backbone.
Experimental Protocols
The determination of monomer reactivity ratios is a fundamental aspect of studying copolymerization kinetics. The following outlines a general experimental protocol for the free radical copolymerization of ethyl 2-(chloromethyl)acrylate and the subsequent determination of reactivity ratios using the Fineman-Ross and Kelen-Tüdös methods.[1][2]
Free Radical Copolymerization
Materials:
-
Ethyl 2-(chloromethyl)acrylate (M1) (purified by distillation under reduced pressure)
-
Comonomer (e.g., Styrene, Methyl Methacrylate) (M2) (purified by distillation)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)) (recrystallized)
-
Solvent (e.g., Toluene, Dioxane) (distilled)
-
Precipitating agent (e.g., Methanol, Hexane)
Procedure:
-
A series of polymerization reactions are set up with varying initial molar feed ratios of M1 and M2.
-
The monomers, initiator, and solvent are charged into polymerization tubes.
-
The tubes are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
The sealed tubes are then placed in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.
-
The polymerization is allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.[3]
-
The reaction is quenched by rapidly cooling the tubes in an ice bath.
-
The resulting copolymer is isolated by precipitation in a suitable non-solvent, filtered, and dried under vacuum to a constant weight.
Determination of Copolymer Composition
The composition of the resulting copolymer is determined using analytical techniques such as:
-
¹H NMR Spectroscopy: By integrating the characteristic proton signals of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be calculated.
-
Elemental Analysis: For copolymers containing elements unique to one monomer (in this case, chlorine in ethyl 2-(chloromethyl)acrylate), elemental analysis can provide an accurate determination of the copolymer composition.
Calculation of Reactivity Ratios
The Fineman-Ross and Kelen-Tüdös methods are graphical linearization techniques used to determine the reactivity ratios from the monomer feed composition and the resulting copolymer composition data.[1][2]
Fineman-Ross Equation:
where:
-
G = F * (f - 1) / f
-
H = F² / f
-
F = molar ratio of M1 to M2 in the copolymer
-
f = molar ratio of M1 to M2 in the initial monomer feed
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdös Equation:
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = (H_min * H_max)⁰.⁵ (a constant to spread the data points more evenly)
A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined from the intercepts at ξ = 1 and ξ = 0.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for determining the reactivity ratios in a free radical copolymerization study.
Caption: Experimental workflow for determining reactivity ratios.
Signaling Pathway of Atom Transfer Radical Polymerization (ATRP)
For more controlled polymerization, Atom Transfer Radical Polymerization (ATRP) is a powerful technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The general mechanism of ATRP is depicted below.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
In the ATRP mechanism, a dormant polymer chain with a halogen end group (Pₙ-X) is activated by a copper(I) complex to form a propagating radical (Pₙ•) and a copper(II) species. This radical can then add monomer units. The propagating radical is subsequently deactivated by the copper(II) complex, reforming the dormant species. This reversible activation-deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.[4]
References
A Comparative Guide to Characterizing Monomer Sequence Distribution in Ethyl 2-(chloromethyl)acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
The precise arrangement of monomer units within a copolymer chain is a critical determinant of its physicochemical properties and, consequently, its performance in various applications, including drug delivery systems. For copolymers of ethyl 2-(chloromethyl)acrylate, understanding the monomer sequence distribution is paramount for controlling properties such as hydrophobicity, reactivity for post-polymerization modification, and degradation kinetics. This guide provides a comparative overview of the key analytical techniques used to elucidate the monomer sequence distribution in such copolymers, complete with detailed experimental protocols and illustrative data.
Due to a lack of specific published reactivity ratios and sequence distribution data for ethyl 2-(chloromethyl)acrylate copolymers, this guide presents a generalized methodology and illustrative data based on established characterization techniques for other acrylate copolymers. This framework will enable researchers to apply these methods to their specific ethyl 2-(chloromethyl)acrylate copolymer systems.
Key Analytical Techniques
The two primary techniques for determining monomer sequence distribution in copolymers are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful, non-destructive technique that provides detailed information about the local chemical environment of atomic nuclei within the polymer chain.[1] Both ¹H and ¹³C NMR are employed to determine copolymer composition and sequence distribution at the triad and sometimes pentad level.[2][3] Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can further resolve complex spectra and provide unambiguous assignments.[1][4]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can provide information on the distribution of copolymer chains by mass.[5] Tandem mass spectrometry (MS/MS) can be used to fragment specific copolymer chains, yielding information about the monomer sequence.[5]
Illustrative Comparison of Analytical Techniques
The following table summarizes the capabilities of NMR and Mass Spectrometry for the characterization of ethyl 2-(chloromethyl)acrylate copolymers.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Copolymer composition, monomer sequence (dyads, triads, pentads), stereochemistry (tacticity).[2][6] | Molar mass distribution, end-group analysis, fragmentation patterns indicative of sequence.[5][7] |
| Sample Requirements | Soluble polymer, typically 5-10 mg dissolved in a deuterated solvent. | Soluble polymer, often mixed with a matrix (MALDI) or dissolved in a suitable solvent (ESI). |
| Strengths | Quantitative, non-destructive, provides detailed information on microstructure.[1] | High sensitivity, provides information on individual oligomer chains.[5] |
| Limitations | Spectral overlap can complicate analysis, sensitivity to higher-order sequences can be limited. | Fragmentation can be complex to interpret, quantification can be challenging. |
| Illustrative Application | Determination of triad fractions (e.g., ECE, ECC, CCC where E = ethyl 2-(chloromethyl)acrylate and C = comonomer) to understand the degree of randomness or blockiness. | Identification of specific copolymer chain fragments to confirm the presence of alternating or blocky sequences. |
Experimental Protocols
Copolymer Synthesis (Illustrative Protocol)
This protocol describes a general approach for the free-radical copolymerization of ethyl 2-(chloromethyl)acrylate (ECMA) with a comonomer (e.g., Styrene or Methyl Methacrylate).
Materials:
-
Ethyl 2-(chloromethyl)acrylate (ECMA), inhibitor removed
-
Comonomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous 1,4-dioxane as solvent[8]
-
Methanol for precipitation
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of ECMA and the comonomer in anhydrous 1,4-dioxane.[8]
-
Add AIBN (typically 0.1-1 mol% with respect to total monomers).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for a predetermined time to achieve low conversion (<10%).
-
Stop the polymerization by cooling the flask in an ice bath.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Filter the precipitated copolymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
NMR Spectroscopic Analysis
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure for ¹H NMR:
-
Accurately weigh 5-10 mg of the dried copolymer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signals for ECMA (e.g., -CH₂-Cl protons) and the comonomer to determine the copolymer composition.
Procedure for ¹³C{¹H} NMR:
-
Prepare a more concentrated sample (20-30 mg in 0.7 mL of solvent).
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts of the carbonyl and backbone carbons to determine triad and pentad sequence distributions.[3] The chemical shifts will be sensitive to the nature of the neighboring monomer units.
Mass Spectrometry Analysis (MALDI-TOF MS)
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent like acetone or a mixture of acetonitrile and water.
-
Sample Preparation: Prepare a dilute solution of the copolymer (approx. 1 mg/mL) in a suitable solvent (e.g., THF).
-
Spotting: Mix the polymer solution with the matrix solution and a cationizing agent (e.g., sodium trifluoroacetate) and spot onto the MALDI target plate. Allow the solvent to evaporate.
-
Acquisition: Acquire the mass spectrum in the desired mass range. The resulting spectrum will show a distribution of peaks, each corresponding to a specific copolymer chain length and composition.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data for a copolymer of ethyl 2-(chloromethyl)acrylate (M₁) and a generic comonomer (M₂). These tables serve as a template for presenting experimental results.
Table 1: Copolymer Composition and Reactivity Ratios
Reactivity ratios (r₁ and r₂) are crucial for predicting copolymer composition.[9] They are typically determined by performing a series of copolymerizations at different monomer feed ratios and analyzing the resulting copolymer composition at low conversion.[10]
| Feed Mole Fraction of ECMA (f₁) | Copolymer Mole Fraction of ECMA (F₁) |
| 0.2 | [Hypothetical Value: 0.35] |
| 0.4 | [Hypothetical Value: 0.55] |
| 0.6 | [Hypothetical Value: 0.70] |
| 0.8 | [Hypothetical Value: 0.85] |
Hypothetical Reactivity Ratios (determined using Fineman-Ross or Kelen-Tüdös methods):
-
r₁ (ECMA) = [Hypothetical Value: 1.2]
-
r₂ (Comonomer) = [Hypothetical Value: 0.8]
Note: The product r₁r₂ ≈ 1 suggests a nearly ideal random copolymerization.
Table 2: Triad Sequence Distribution from ¹³C NMR
The relative intensities of the resolved peaks in the ¹³C NMR spectrum can be used to quantify the triad fractions.
| Triad Sequence | Chemical Shift Range (ppm, Hypothetical) | Relative Integral | Triad Fraction |
| M₂-M₁-M₂ | 173.5 - 173.0 | [Hypothetical Value] | [Calculated Value] |
| M₂-M₁-M₁ | 173.0 - 172.5 | [Hypothetical Value] | [Calculated Value] |
| M₁-M₁-M₁ | 172.5 - 172.0 | [Hypothetical Value] | [Calculated Value] |
| M₁-M₂-M₁ | 175.0 - 174.5 | [Hypothetical Value] | [Calculated Value] |
| M₁-M₂-M₂ | 174.5 - 174.0 | [Hypothetical Value] | [Calculated Value] |
| M₂-M₂-M₂ | 174.0 - 173.5 | [Hypothetical Value] | [Calculated Value] |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of monomer sequence distribution in ethyl 2-(chloromethyl)acrylate copolymers.
Caption: Experimental workflow for the synthesis and characterization of copolymers.
This guide provides a foundational framework for researchers to characterize the monomer sequence distribution in novel ethyl 2-(chloromethyl)acrylate copolymers. By applying these established methodologies, scientists can gain crucial insights into the structure-property relationships of their materials, paving the way for the rational design of advanced polymers for drug development and other scientific applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Comparison of different initiators for ethyl 2-(chloromethyl)acrylate polymerization
For researchers, scientists, and drug development professionals working with polymers, the choice of initiator is a critical decision that dictates the outcome of a polymerization reaction. This is particularly true for functional monomers like ethyl 2-(chloromethyl)acrylate (ECMA), where the reactive chloromethyl group offers a versatile handle for post-polymerization modification, making it a valuable building block for advanced materials in drug delivery and other biomedical applications. The selection of an appropriate initiation system not only influences the polymerization rate and yield but also determines the polymer's molecular weight, dispersity, and architecture.
This guide provides a comparative overview of different initiator systems for the polymerization of ECMA, including conventional free-radical initiators, Atom Transfer Radical Polymerization (ATRP) systems, and Reversible Addition-Fragmentation chain-Transfer (RAFT) agents.
Comparison of Initiator Performance
The choice of initiator profoundly impacts the characteristics of the resulting poly(ethyl 2-(chloromethyl)acrylate) (PECMA). While conventional radical initiators are simple to use, they offer limited control over the polymer architecture. In contrast, controlled/living radical polymerization techniques like ATRP and RAFT allow for the synthesis of well-defined polymers with predictable molecular weights and low dispersity.
| Initiator System | Polymerization Control | Molecular Weight Distribution (Đ) | End-Group Functionality | Typical Reaction Conditions |
| Azobisisobutyronitrile (AIBN) | Poor | Broad (Đ > 1.5) | Low | Thermal decomposition (60-80 °C) |
| Benzoyl Peroxide (BPO) | Poor | Broad (Đ > 1.5) | Low | Thermal decomposition (70-90 °C) |
| CuBr/PMDETA (ATRP) | Good to Excellent | Narrow (Đ = 1.1 - 1.4) | High (preserves halide end-group) | Room temperature to moderate heating (e.g., 60 °C) |
| RAFT Agent (e.g., CTA with AIBN) | Good to Excellent | Narrow (Đ < 1.2) | High (determined by RAFT agent) | Similar to conventional radical polymerization (e.g., 60-80 °C with AIBN) |
Conventional Free-Radical Initiators: AIBN and BPO
Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common thermal initiators for free-radical polymerization. They are cost-effective and straightforward to use. However, they lead to polymers with broad molecular weight distributions and limited control over the polymer architecture.[1] Termination reactions, such as coupling and disproportionation, are prevalent, resulting in a heterogeneous mixture of polymer chains.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/living radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low dispersity.[2][3][4][5] The process involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. For acrylates, a common catalyst system is CuBr complexed with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The initiator is typically an alkyl halide, and its structure determines the initiating end-group of the polymer chain. A key advantage of ATRP is the preservation of the halide end-group, which can be used for further modifications.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled/living radical polymerization method that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions.[6][7][8] The control is achieved through the use of a RAFT agent, a thiocarbonylthio compound, which mediates the polymerization via a reversible chain-transfer process. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are often suitable. The polymerization is typically initiated by a conventional radical initiator like AIBN.
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in polymerization, the following diagrams illustrate a general experimental workflow and the mechanisms of ATRP and RAFT polymerization.
Caption: A generalized workflow for a typical polymerization experiment.
Caption: The reversible activation-deactivation equilibrium in ATRP.
Caption: The mechanism of RAFT polymerization showing the chain transfer process.
Experimental Protocols
Below are representative experimental protocols for the polymerization of an acrylate monomer using different initiator systems. These can be adapted for ethyl 2-(chloromethyl)acrylate.
Conventional Free-Radical Polymerization with AIBN
-
Materials: Ethyl 2-(chloromethyl)acrylate (monomer), azobisisobutyronitrile (AIBN, initiator), and a suitable solvent (e.g., toluene or dioxane).
-
Procedure:
-
The monomer and AIBN are dissolved in the solvent in a reaction flask equipped with a magnetic stirrer and a condenser.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
The flask is then immersed in a preheated oil bath at the desired temperature (typically 60-80 °C) to initiate polymerization.
-
The reaction is allowed to proceed for a specified time.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
-
Atom Transfer Radical Polymerization (ATRP)
-
Materials: Ethyl 2-(chloromethyl)acrylate (monomer), ethyl α-bromoisobutyrate (initiator), CuBr (catalyst), PMDETA (ligand), and a suitable solvent (e.g., anisole or N,N-dimethylformamide).
-
Procedure:
-
The monomer, initiator, and solvent are added to a Schlenk flask.
-
The catalyst (CuBr) and ligand (PMDETA) are added to the flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a thermostated oil bath at the desired temperature (e.g., 60 °C) to start the polymerization.
-
Samples may be withdrawn periodically under inert atmosphere to monitor monomer conversion and molecular weight evolution.
-
The polymerization is terminated by opening the flask to air, which oxidizes the copper catalyst.
-
The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
-
Materials: Ethyl 2-(chloromethyl)acrylate (monomer), a suitable RAFT agent (e.g., a trithiocarbonate), AIBN (initiator), and a solvent (e.g., dioxane).
-
Procedure:
-
The monomer, RAFT agent, and AIBN are dissolved in the solvent in a reaction flask.
-
The solution is deoxygenated by purging with an inert gas.
-
The reaction is initiated by heating the mixture to the decomposition temperature of AIBN (typically 60-80 °C).
-
The polymerization is allowed to proceed for the desired time.
-
The reaction is quenched by rapid cooling.
-
The polymer is isolated by precipitation into a non-solvent.
-
Conclusion
The choice of initiator for the polymerization of ethyl 2-(chloromethyl)acrylate is a critical parameter that determines the properties of the final polymer. For applications requiring well-defined polymers with controlled molecular weights and architectures, such as in drug delivery systems, controlled radical polymerization techniques like ATRP and RAFT are the preferred methods. While conventional free-radical initiators like AIBN and BPO offer simplicity, they lack the control necessary for synthesizing advanced polymeric materials. The selection of a specific ATRP catalyst system or RAFT agent should be further guided by the desired polymer characteristics and the specific requirements of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. cjps.org [cjps.org]
- 3. mdpi.com [mdpi.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection Principle of RAFT Chain Transfer Agents and Universal RAFT Chain Transfer Agents [manu56.magtech.com.cn]
- 7. RAFT: 중합작용 제어에 적합한 시약 선택 [sigmaaldrich.com]
- 8. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Chloromethyl Group: A Double-Edged Sword in Polymer Property Modification
A Senior Application Scientist's Guide to Evaluating the Impact of Chloromethyl Functionalization on Polymer Properties for Researchers, Scientists, and Drug Development Professionals.
In the dynamic landscape of materials science and drug development, the ability to precisely tailor polymer properties is paramount. Functionalization, the process of introducing specific chemical groups onto a polymer backbone, offers a powerful toolkit for achieving this control. Among the myriad of functional moieties, the chloromethyl group (–CH₂Cl) stands out as a particularly versatile and reactive handle. Its introduction onto a polymer chain, a process known as chloromethylation, opens a gateway to a vast array of subsequent chemical modifications, enabling the creation of materials with highly specialized functions.
This guide provides an in-depth evaluation of the effects of the chloromethyl group on key polymer properties. We will explore the synthetic routes to chloromethylated polymers, delve into their characterization, and, most importantly, present a comparative analysis of their performance against polymers bearing other common functional groups such as hydroxyl (–OH), amino (–NH₂), and carboxyl (–COOH) groups. Through a synthesis of technical data and field-proven insights, this document will equip you with the knowledge to strategically leverage chloromethyl functionalization in your research and development endeavors.
The Power of a Reactive Moiety: Why Chloromethylate?
The primary allure of the chloromethyl group lies in its exceptional reactivity as an electrophile. The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions.[1] This allows for the straightforward introduction of a wide range of other functional groups, effectively making chloromethylated polymers versatile intermediates for creating a diverse library of materials.[2] This post-polymerization modification strategy is often more practical than synthesizing and polymerizing monomers that already contain the desired complex functionality.[1]
The benzyl chloride moiety, in particular, is a cornerstone in organic synthesis due to its ability to readily form stable carbocation intermediates under certain conditions, facilitating Sₙ1 reactions, while also being susceptible to Sₙ2 attack by strong nucleophiles.[3] This dual reactivity provides a broad synthetic window for chemists.
Crafting the Backbone: Synthesis and Characterization of Chloromethylated Polymers
The most common method for introducing chloromethyl groups onto aromatic polymers like polystyrene is through Friedel-Crafts alkylation.[4] This typically involves reacting the polymer with a chloromethylating agent, such as chloromethyl methyl ether or a mixture of formaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst like tin(IV) chloride.[5] However, due to the carcinogenic nature of chloromethyl methyl ether, safer alternatives are often employed.[4]
A typical laboratory-scale synthesis of chloromethylated polystyrene is outlined below.
Experimental Protocol: Chloromethylation of Polystyrene
Objective: To introduce chloromethyl groups onto a polystyrene backbone.
Materials:
-
Polystyrene (PS)
-
1,4-Bis(chloromethoxy)butane (BCMB) - a safer chloromethylating agent
-
Anhydrous aluminum trichloride (AlCl₃) - catalyst
-
Dichloromethane (DCM) - solvent
-
Methanol - for precipitation
-
Deionized water
Procedure:
-
Dissolve a known amount of polystyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate flask, prepare a solution of 1,4-bis(chloromethoxy)butane in dichloromethane.
-
Cool the polystyrene solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum trichloride to the polystyrene solution while stirring.
-
Add the 1,4-bis(chloromethoxy)butane solution dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours) to achieve the desired degree of chloromethylation.
-
Quench the reaction by slowly adding methanol to the flask.
-
Precipitate the chloromethylated polystyrene by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol and deionized water, and dry under vacuum.
Characterization: The successful incorporation of chloromethyl groups can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Appearance of new peaks corresponding to the C-Cl stretching vibration (around 670-800 cm⁻¹) and the wagging of the –CH₂– group adjacent to the chlorine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A characteristic peak for the methylene protons (–CH₂Cl) will appear in the ¹H NMR spectrum, typically around 4.5 ppm.
-
Elemental Analysis: Quantification of the chlorine content provides the degree of chloromethylation.
Caption: A schematic workflow for the synthesis and characterization of chloromethylated polystyrene.
The Ripple Effect: How the Chloromethyl Group Alters Polymer Properties
The introduction of the chloromethyl group significantly impacts the physicochemical properties of the parent polymer. Understanding these changes is crucial for designing materials with the desired performance characteristics.
Thermal Properties: A Trade-off Between Functionality and Stability
The presence of the chloromethyl group generally leads to a decrease in the thermal stability of the polymer. Studies on chloromethylated polystyrene have shown that the onset of thermal degradation occurs at a lower temperature compared to unmodified polystyrene, and this effect is more pronounced with a higher degree of chloromethylation.[6][7] This is attributed to the relatively weaker C-Cl bond, which can initiate degradation pathways.
However, the effect on the glass transition temperature (Tg) is more complex. While the introduction of the chloromethyl group itself may not drastically alter the Tg, subsequent functionalization can lead to significant changes. For instance, converting the chloromethyl group to a bulkier and more polar amino group can increase the Tg due to increased intermolecular interactions and reduced chain mobility.[8][9]
Mechanical Properties: Balancing Strength and Brittleness
Data on the mechanical properties of chloromethylated polymers compared to other functionalized polymers is not abundant in the literature. However, we can infer some trends based on the properties of the parent polymers and the nature of the functional groups. Unmodified polystyrene is known for its rigidity and brittleness. The introduction of functional groups can either enhance or diminish these properties. For instance, the incorporation of groups that promote strong intermolecular interactions, such as hydrogen bonding from hydroxyl or amino groups, can potentially increase the tensile strength and modulus.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polystyrene (General Purpose) | 32 - 44 | 1.9 - 2.9 | 1.8 - 40 |
| Chloromethylated Polystyrene (estimated) | Similar to or slightly lower than PS | Similar to or slightly higher than PS | Likely lower than PS |
| Aminated Polystyrene (estimated) | Potentially higher than PS | Potentially higher than PS | Likely lower than PS |
| Hydroxylated Polystyrene (estimated) | Potentially higher than PS | Potentially higher than PS | Likely lower than PS |
Note: The values for functionalized polystyrenes are estimations based on general principles of polymer science, as direct comparative data is scarce. The actual properties will depend on the degree of functionalization and the specific molecular weight of the polymer. Unmodified polystyrene data is sourced from[10].
Solubility: Tuning the Polymer's Interaction with Solvents
The introduction of the polar chloromethyl group can alter the solubility profile of a nonpolar polymer like polystyrene. While polystyrene is soluble in aromatic hydrocarbons and some chlorinated solvents, it is insoluble in polar solvents like ethanol and water.[11] Chloromethylation can slightly increase the polarity, potentially improving solubility in moderately polar solvents. However, the most significant changes in solubility are observed after converting the chloromethyl group to other functionalities. For example, amination can render the polymer soluble in more polar solvents like DMF and DMSO, while being insoluble in water and methanol.[8]
| Solvent | Polystyrene | Chloromethylated Polystyrene | Aminated Polystyrene | Hydroxylated Polystyrene |
| Toluene | Soluble | Soluble | Soluble | Likely Soluble |
| Tetrahydrofuran (THF) | Soluble | Soluble | Soluble | Likely Soluble |
| Dichloromethane (DCM) | Soluble | Soluble | Soluble | Likely Soluble |
| N,N-Dimethylformamide (DMF) | Insoluble | Partially Soluble | Soluble (on heating) | Likely Soluble |
| Ethanol | Insoluble | Insoluble | Insoluble | Likely Soluble |
| Water | Insoluble | Insoluble | Insoluble | Likely Soluble |
Note: Solubility can be influenced by the degree of functionalization and the polymer's molecular weight. Data for polystyrene and aminated polystyrene is based on[8][11]. Solubility of chloromethylated and hydroxylated polystyrene is estimated based on chemical principles.
A Gateway to Functionality: The Chloromethyl Group in Action
The true power of the chloromethyl group is realized in its role as a versatile synthetic intermediate. The ease with which it can be transformed into other functional groups makes it a cornerstone in the development of a wide range of advanced materials.
From Chloromethyl to Amino: A Key Transformation
One of the most common and important transformations of chloromethylated polymers is their conversion to aminated polymers. This is typically achieved by reacting the chloromethylated polymer with an amine, such as trimethylamine or by a two-step process involving phthalimide followed by hydrolysis.[6][8]
Caption: The chloromethyl group as a versatile intermediate for further functionalization.
Applications Driving Innovation
The ability to introduce a wide range of functionalities via the chloromethyl intermediate has led to the development of materials for numerous high-value applications:
-
Drug Delivery: The introduction of specific functional groups can be used to attach drug molecules to a polymer carrier, control the release profile, and target specific cells or tissues.[7] The reactivity of the chloromethyl group allows for the covalent attachment of a variety of therapeutic agents.
-
Ion-Exchange Resins: Amination of chloromethylated crosslinked polystyrene is a standard method for producing anion-exchange resins, which are crucial for water purification and separation processes.[12]
-
Catalysis: The chloromethyl group can be used to immobilize catalysts onto a solid polymer support, facilitating catalyst recovery and reuse.
Conclusion: A Strategic Choice for Tailored Polymer Design
The chloromethyl group is a powerful tool in the polymer chemist's arsenal. While its introduction can lead to a slight decrease in thermal stability, this is often a small price to pay for the immense synthetic versatility it offers. The ability to easily convert the chloromethyl group into a wide array of other functionalities allows for the precise tuning of a polymer's mechanical, thermal, and solubility properties. For researchers and developers in fields ranging from advanced materials to pharmaceuticals, a thorough understanding of the effects of chloromethylation is essential for designing and creating next-generation polymers with tailored performance characteristics. The chloromethylated polymer is not just a final product, but a gateway to a world of functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Chloride [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 6. US5523327A - Process for preparing ion exchange resins by chloromethylation of crosslinked styrene copolymers in the presence of saturated hydrocarbon swelling agents - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Polystyrene (PS) :: MakeItFrom.com [makeitfrom.com]
- 11. Polystyrene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)acrylic Acid Ethyl Ester: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-(Chloromethyl)acrylic Acid Ethyl Ester is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize risks associated with this reactive chemical and to ensure its proper disposal as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood. This compound is a flammable liquid and a potential sensitizer, necessitating strict adherence to safety protocols to avoid inhalation, skin contact, and ignition sources.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following table summarizes the recommended PPE:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield in combination with safety glasses. |
| Hand Protection | Wear chemical-resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Skin and Body | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron is advised. |
| Respiratory | All handling of open containers must be conducted in a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is required. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a regulated hazardous waste stream. Due to its chemical nature as a halogenated organic compound and a reactive acrylate, it requires specific segregation and handling.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound. The container must be made of a compatible material, such as glass or polyethylene, with a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).
-
Segregation: This waste stream must be segregated from non-halogenated organic waste to prevent costly and complex disposal procedures. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from heat sources, direct sunlight, and incompatible materials such as strong bases, oxidizing agents, and reducing agents.
Decontamination of Laboratory Equipment
Proper decontamination of all equipment used with this compound is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse glassware and equipment immediately after use with a suitable organic solvent, such as acetone or ethanol. Collect this initial rinsate in the designated halogenated organic waste container.
-
Secondary Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area or in a drying oven.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid. Do not use combustible materials like paper towels for the initial absorption.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's EHS department in accordance with established protocols.
Experimental Protocols
While direct neutralization of bulk this compound in the laboratory is not recommended due to the potential for uncontrolled reactions, small residual amounts in containers can be managed before final disposal. The primary concern is the reactivity of both the acrylate group (susceptible to polymerization) and the chloromethyl group (a reactive alkyl halide).
Note: The following procedure is intended for trace residues and should be performed with caution in a chemical fume hood.
Procedure for Rinsing Empty Containers:
-
Initial Solvent Rinse: Add a small amount of a compatible solvent (e.g., acetone) to the empty container.
-
Swirl and Collect: Swirl the solvent to dissolve the residual this compound. Transfer the solvent rinse into the designated halogenated organic waste container. Repeat this step two more times.
-
Labeling: The triple-rinsed, empty container should be defaced of its original label and disposed of according to institutional guidelines for chemically contaminated glassware or plastic.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Logistics for Handling 2-(Chloromethyl)acrylic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-(Chloromethyl)acrylic Acid Ethyl Ester (CAS No. 17435-77-7). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Safety and Hazard Information
This compound is a flammable and hazardous chemical that requires careful handling to prevent adverse health effects and ensure a safe laboratory environment.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[2] It can cause skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[2]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 17435-77-7 | [1][3] |
| Molecular Formula | C6H9ClO2 | [3] |
| Molecular Weight | 148.59 g/mol | [3] |
| Appearance | Colorless to Almost Colorless Liquid | [4] |
| Boiling Point | 99 °C | |
| Melting Point | -71 °C | |
| Density | 0.918 g/mL at 25 °C | |
| Signal Word | Warning | [1][4] |
GHS Hazard Statements
| Code | Hazard |
| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is compiled from multiple safety data sheets.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider an apron or coveralls for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Always inspect PPE for integrity before use.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to temporary storage.
-
Preparation and Area Setup :
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Post warning signs indicating the hazards of the chemical.
-
Have an emergency spill kit readily accessible.
-
Ensure safety shower and eyewash station are unobstructed and operational.
-
-
Donning PPE :
-
Put on all required personal protective equipment as specified in the table above.
-
-
Chemical Handling :
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use non-sparking tools.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking in the handling area.[1][2]
-
Keep the container tightly closed when not in use.[1]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Post-Handling :
-
After handling, wash hands and other exposed skin areas thoroughly.
-
Decontaminate the work surface.
-
Properly remove and dispose of contaminated PPE.
-
Emergency Protocols
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill and Fire Response
-
Spill : In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] For large spills, contact emergency services. Do not allow the chemical to enter drains or waterways.
-
Fire : This chemical is flammable.[1] Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. In case of a fire, keep containers cool by spraying with water.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Storage :
-
Store the waste container in a cool, well-ventilated area, away from ignition sources.[1]
-
-
Waste Disposal :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
